Belumosudil
Description
This compound is an orally available small molecule inhibitor of the rho-associated, coiled-coil containing protein kinase that is used to treat refractory chronic graft-versus-host disease. This compound is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.
This compound is an orally bioavailable inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2; ROCK-II), with potential immunomodulating activity. Upon oral administration, this compound binds to and inhibits the serine/threonine kinase activity of ROCK2. This inhibits ROCK2-mediated signal transduction pathways and modulates various pro- and anti-inflammatory immune cell responses through the regulation of signal transducer and activator of transcription 3 and 5 (STAT3/STAT5) phosphorylation. This downregulates pro-inflammatory Th17 cells and increases regulatory T (Treg) cells. This compound also inhibits ROCK2-mediated fibrotic processes, including stress fiber formation, myofibroblast activation and pro-fibrotic gene transcription. ROCK2 is upregulated in various diseases, including various fibrotic, neurodegenerative and autoimmune diseases.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for graft versus host disease and immune system disease and has 9 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIVNAUVKXIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238425 | |
| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
682.6±55.0 | |
| Record name | Belumosudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Practically insoluble | |
| Record name | Belumosudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
911417-87-3 | |
| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911417-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belumosudil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belumosudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Belumosudil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834YJF89WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Belumosudil: A Technical Guide to ROCK2 Selectivity and Off-Target Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (formerly KD025, SLx-2119) is a first-in-class, orally bioavailable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] It is approved for the treatment of chronic graft-versus-host disease (cGVHD) in patients who have failed at least two prior lines of systemic therapy.[1][2] The therapeutic efficacy of this compound is attributed to its selective inhibition of ROCK2, a serine/threonine kinase that plays a critical role in immune regulation and fibrotic processes.[2][3] By modulating the activity of ROCK2, this compound helps to rebalance the immune system, primarily by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells (Tregs).[2][3] This technical guide provides an in-depth analysis of this compound's ROCK2 selectivity and its off-target effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
ROCK2 Selectivity: Quantitative Analysis
This compound exhibits significant selectivity for ROCK2 over the closely related ROCK1 isoform. This selectivity is crucial, as non-selective ROCK inhibition can be associated with adverse effects such as hypotension. The inhibitory activity of this compound against ROCK1 and ROCK2 has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values consistently demonstrating a strong preference for ROCK2.
| Target Kinase | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| ROCK2 | 105 | ~228-fold |
| ROCK1 | 24,000 (24 µM) |
Table 1: Inhibitory Activity of this compound against ROCK1 and ROCK2.[4][5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The selectivity of this compound for ROCK2 over ROCK1 was determined using a radiometric in vitro kinase assay. The following protocol outlines the key steps in this procedure.
Objective: To determine the IC50 values of this compound for recombinant human ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Synthetic peptide substrate (e.g., S6 Long peptide)
-
Adenosine triphosphate (ATP), including radiolabeled [γ-³³P]ATP
-
Assay Buffer (e.g., 50 mmol/L Tris, pH 7.5, 0.1 mmol/L EGTA, 10 mmol/L magnesium acetate, 1 mmol/L DTT)
-
This compound (serially diluted)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: Reactions are prepared in 96-well low-binding plates. Each well contains the assay buffer, a fixed concentration of the peptide substrate, and a specific concentration of this compound.
-
Enzyme Addition: The reaction is initiated by adding the respective kinase (ROCK1 or ROCK2) to the wells.
-
Phosphorylation Reaction: Radiolabeled [γ-³³P]ATP is added to start the phosphorylation of the substrate by the kinase. The reaction is incubated for a set period (e.g., 45 minutes) at room temperature.[6]
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., 3% phosphoric acid).[6]
-
Separation of Phosphorylated Substrate: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Quantification: Scintillation fluid is added to each well of the dried filter plate, and the amount of incorporated ³³P is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5][6]
References
- 1. This compound [a.osmarks.net]
- 2. researchgate.net [researchgate.net]
- 3. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROCK2 Inhibition With this compound (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Belumosudil's Impact on T Cell Subsets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belumosudil (marketed as Rezurock®) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) that has demonstrated significant efficacy in the treatment of chronic graft-versus-host disease (cGVHD).[1][2] Its mechanism of action is intrinsically linked to the modulation of T cell-mediated immune responses. This technical guide provides an in-depth overview of the core effects of this compound on various T cell subsets, with a focus on the underlying signaling pathways, quantitative changes observed in clinical and preclinical studies, and detailed experimental protocols for the assessment of these effects.
Mechanism of Action: Targeting the ROCK2 Signaling Pathway
This compound's primary molecular target is ROCK2, a serine/threonine kinase that plays a crucial role in regulating cytoskeletal dynamics, cell migration, and, significantly, T cell differentiation and function.[3] By selectively inhibiting ROCK2, this compound effectively recalibrates the balance between pro-inflammatory and regulatory T cell populations.
The key signaling axis influenced by this compound is the STAT (Signal Transducer and Activator of Transcription) pathway. Specifically, ROCK2 inhibition by this compound leads to:
-
Downregulation of STAT3 Phosphorylation: This reduces the expression of RORγt, the master transcription factor for T helper 17 (Th17) cells. Consequently, the differentiation and pro-inflammatory activity of Th17 cells are suppressed.[1][2][4]
-
Upregulation of STAT5 Phosphorylation: This promotes the expression of Foxp3, the master transcription factor for regulatory T cells (Tregs). This leads to an increase in the number and suppressive function of Tregs.[1][2][4]
This dual action on the STAT3/STAT5 pathway results in a significant shift in the Th17/Treg ratio, favoring an anti-inflammatory and tolerogenic immune environment. This is a critical factor in mitigating the pathology of cGVHD, which is characterized by an imbalance between these T cell subsets.
Signaling Pathway Diagram
Caption: this compound inhibits ROCK2, leading to decreased STAT3 and increased STAT5 phosphorylation, which in turn suppresses Th17 and promotes Treg cell differentiation.
Quantitative Effects on T Cell Subsets
Clinical trials, most notably the ROCKstar study, and real-world data have provided quantitative evidence of this compound's impact on T cell populations in patients with cGVHD.
Table 1: Summary of T Cell Subset Changes in Peripheral Blood of cGVHD Patients Treated with this compound
| T Cell Subset | Change with this compound | Study | Patient Cohort | Key Findings |
| Regulatory T cells (Tregs) | Increased | ROCKstar Companion Study[4] | 20 patients with oral cGVHD | Significant increase in CD4+ Treg cells in peripheral blood and minor salivary glands. |
| Real-world study[5] | 67 patients with SR/SD cGVHD | Gradual improvement in immune subsets, including Tregs, at 1-year post-treatment. | ||
| T helper 17 (Th17) cells | Decreased | ROCKstar Companion Study[4] | 20 patients with oral cGVHD | Reduction in peripheral blood IL-17, a key cytokine produced by Th17 cells. |
| Preclinical studies[6] | In vitro and in vivo models | Downregulation of pro-inflammatory cytokines IL-21 and IL-17. | ||
| T follicular helper (Tfh) cells | Decreased | ROCKstar Study[1][2] | 132 patients with cGVHD | This compound reduces Tfh cells via downregulation of STAT3. |
| Preclinical studies[6] | In vitro models | Targeting ROCK2 in Tfh cells results in downregulation of IL-21. | ||
| Effector Memory T cells | Increased | ROCKstar Companion Study[4] | 20 patients with oral cGVHD | Statistically significant increase in effector memory T cells. |
Detailed Experimental Protocols
Flow Cytometry for T Cell Subset Analysis (Tregs and Th17)
This protocol outlines a general method for the immunophenotyping of Treg and Th17 cells from peripheral blood mononuclear cells (PBMCs).
Experimental Workflow Diagram
Caption: Workflow for isolating, staining, and analyzing T cell subsets from PBMCs using flow cytometry.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A or Monensin) - for Th17 analysis
-
Fixation/Permeabilization Buffer Kit (e.g., from eBioscience™ or BD Biosciences™)
-
Fluorescently conjugated antibodies (see Table 2)
-
Flow cytometer
Table 2: Antibody Panel for Treg and Th17 Analysis
| Marker | Fluorochrome | Clone | Purpose |
| CD3 | e.g., APC-H7 | SK7 | Pan T cell marker |
| CD4 | e.g., PerCP-Cy5.5 | RPA-T4 | T helper cell marker |
| CD25 | e.g., PE | M-A251 | Treg marker (IL-2Rα) |
| CD127 | e.g., PE-Cy7 | A019D5 | Treg marker (low expression) |
| Foxp3 | e.g., Alexa Fluor 647 | 259D/C7 | Treg transcription factor |
| IL-17A | e.g., PE | eBio64DEC17 | Th17 cytokine |
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Stimulation (for Th17 analysis): Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium. Stimulate cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.
-
Surface Staining: a. Wash cells with PBS containing 2% FBS. b. Resuspend cells in 100 µL of staining buffer and add surface antibodies (CD3, CD4, CD25, CD127). c. Incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with staining buffer.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in 1 mL of Fixation/Permeabilization working solution. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash cells with 1X Permeabilization Buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer. b. Add intracellular antibodies (Foxp3, IL-17A). c. Incubate for 30-60 minutes at 4°C in the dark. d. Wash cells twice with 1X Permeabilization Buffer.
-
Data Acquisition: Resuspend cells in staining buffer and acquire events on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on single cells.
-
Gate on CD3+ T cells.
-
From the CD3+ population, gate on CD4+ T helper cells.
-
For Tregs: From the CD4+ population, gate on CD25+ and CD127low/- cells, then analyze for Foxp3 expression.
-
For Th17: From the CD4+ population, analyze for IL-17A expression.
-
Intracellular Staining for STAT3 and STAT5 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 and STAT5 in T cells by flow cytometry.
Procedure:
-
Cell Preparation and Stimulation: a. Isolate PBMCs as described above. b. For in vitro studies, T cells can be pre-treated with this compound at various concentrations before stimulation. c. Stimulate cells with appropriate cytokines (e.g., IL-6 for pSTAT3, IL-2 for pSTAT5) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately after stimulation, fix the cells by adding pre-warmed Fixation Buffer (e.g., BD Phosflow™ Fix Buffer I) and incubate for 10-15 minutes at 37°C.
-
Permeabilization: a. Pellet the fixed cells and resuspend in ice-cold Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III). b. Incubate on ice for 30 minutes.
-
Staining: a. Wash cells twice with staining buffer. b. Resuspend the cell pellet and add antibodies against surface markers (e.g., CD3, CD4) and phosphorylated STAT3 (e.g., pY705) and STAT5 (e.g., pY694). c. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Wash cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies within the gated T cell populations.
Conclusion
This compound's targeted inhibition of ROCK2 presents a potent mechanism for modulating T cell responses, particularly by rebalancing the Th17/Treg axis. The quantitative data from clinical trials robustly support its efficacy in patients with cGVHD. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of this compound and other ROCK2 inhibitors on T cell biology. A deeper understanding of these mechanisms will be pivotal for optimizing therapeutic strategies and expanding the application of this class of drugs in other immune-mediated diseases.
References
- 1. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Real-world experience of this compound and this compound/ruxolitinib combination in steroid-refractory chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Belumosudil's Regulatory Action on STAT3 and STAT5 Phosphorylation: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Abstract: Belumosudil is an orally administered, selective inhibitor of Rho-associated coiled-coil–containing protein kinase 2 (ROCK2)[1][2][3][4]. Its therapeutic efficacy, particularly in the context of chronic graft-versus-host disease (cGVHD), is largely attributed to its unique ability to modulate the immune system by differentially regulating the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins 3 and 5[5][6][7]. By inhibiting ROCK2, this compound recalibrates the balance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs)[1][8][9]. This whitepaper provides an in-depth technical guide on the core mechanism of this compound, focusing on its effects on STAT3 and STAT5 signaling pathways, summarizing key quantitative findings, and detailing relevant experimental protocols.
Core Mechanism of Action: ROCK2 Inhibition and STAT Modulation
This compound's primary molecular target is ROCK2, an enzyme that plays a critical role in T-cell mediated immune responses and fibrotic processes[7][8][9]. The pathogenesis of cGVHD is characterized by an imbalance between pro-inflammatory Th17/T follicular helper (Tfh) cells and regulatory T (Treg) cells[7]. This compound restores immune homeostasis by intervening in this process through a dual-action mechanism on STAT3 and STAT5 phosphorylation.
-
Downregulation of STAT3 Phosphorylation: In inflammatory environments, ROCK2 activation promotes the phosphorylation of STAT3[3][7]. This leads to the increased expression of transcription factors like RORγt and IRF4, which are crucial for the differentiation and function of pro-inflammatory Th17 and Tfh cells[1][7]. These cells, in turn, secrete cytokines such as IL-17 and IL-21, driving inflammation and fibrosis[2][7]. This compound's selective inhibition of ROCK2 leads to the downregulation of STAT3 phosphorylation, thereby suppressing the Th17/Tfh cell lineage and reducing the production of these pro-inflammatory cytokines[1][2][7][9].
-
Upregulation of STAT5 Phosphorylation: Concurrently, selective ROCK2 inhibition by this compound enhances STAT5 phosphorylation[1][2][7]. STAT5 signaling is critical for the development, stability, and function of Tregs, which are essential for maintaining immune tolerance. By upregulating STAT5 phosphorylation, this compound promotes the expansion and suppressive capacity of Tregs[2][7].
This rebalancing of the Th17/Treg ratio is a key therapeutic effect, shifting the immune milieu from a pro-inflammatory and pro-fibrotic state towards one of regulation and homeostasis[1][5][8].
Caption: this compound inhibits ROCK2, leading to decreased pSTAT3 and increased pSTAT5.
Data on this compound's Pharmacodynamics and Clinical Efficacy
While specific quantitative data on the dose-dependent phosphorylation of STAT3/5 in primary patient cells is detailed in original study data, the public literature summarizes the key findings and pharmacodynamic properties of this compound.
| Parameter | Observation | Significance | Reference(s) |
| Selectivity | ~100-fold greater selectivity for ROCK2 over ROCK1. | Preferential targeting of ROCK2 is critical as this isoform is heavily implicated in pro-inflammatory and fibrotic signaling pathways. | [1][5][9] |
| IC50 | ROCK2: ~100 nMROCK1: ~3 µM | Demonstrates potent and selective inhibition of the primary target kinase. | [5] |
| STAT3 Regulation | Downregulates STAT3 phosphorylation. | Inhibits the signaling cascade that promotes Th17 and Tfh cell differentiation and function. | [1][2][7][9] |
| STAT5 Regulation | Upregulates STAT5 phosphorylation. | Promotes the expansion and function of immunosuppressive Treg cells, restoring immune balance. | [1][2][7] |
| Cytokine Modulation | Reduces secretion of IL-21, IL-17, and interferon-γ. | Suppresses key pro-inflammatory cytokines implicated in the pathology of cGVHD. | [7][9] |
| Cell Population Shift | Decreases Th17 and Tfh cells; increases Treg cells. | The shift in the Th17/Treg balance is a central mechanism for restoring immune homeostasis. | [1][6][8][9] |
| Clinical Response (ROCKstar Study) | Overall response rates of 74% (200 mg QD) and 77% (200 mg BID) in patients with cGVHD after ≥2 prior lines of therapy. | High efficacy in a heavily pretreated and refractory patient population, validating the mechanism of action. | [2] |
Experimental Protocols for Measuring STAT Phosphorylation
The assessment of STAT3 and STAT5 phosphorylation is crucial for evaluating the mechanism of action of drugs like this compound. Standard laboratory techniques such as Western Blotting and Flow Cytometry are commonly employed.
Western Blotting for Phospho-STAT3 Quantification
This method is used to detect and quantify the levels of phosphorylated STAT3 in cell lysates.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., HEK293, primary T cells) and stimulate with an appropriate agent (e.g., IL-6) to induce STAT3 phosphorylation[10]. Treat with this compound at desired concentrations for a specified time.
-
Cell Lysis: Lyse the cells using a complete lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[11].
-
Protein Quantification: Determine the total protein concentration of the lysates using a detergent-compatible assay (e.g., BCA assay)[11].
-
Immunoprecipitation (Optional): For increased specificity, STAT3 or phospho-STAT3 can be isolated from the cell lysate using specific antibodies[10][12].
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane[13].
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705)[14][15].
-
For normalization, probe separate blots or strip and re-probe the same blot with an antibody for total STAT3 and a loading control (e.g., HSC70, GAPDH)[10][13].
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software.
Caption: Workflow for quantifying phospho-STAT3 via Western Blot analysis.
Flow Cytometry for Phospho-STAT5 Analysis in T-cell Subsets
Phospho-flow cytometry allows for the quantitative measurement of phosphorylated STAT5 at the single-cell level, enabling simultaneous analysis of specific immune cell populations.[15]
Methodology:
-
Cell Stimulation: Stimulate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with a cytokine known to activate STAT5 (e.g., IL-2, IL-7) for a short duration (e.g., 15 minutes) in the presence or absence of this compound[16][17].
-
Fixation: Immediately stop the signaling reaction by fixing the cells with a buffer such as paraformaldehyde (PFA) or BD Phosflow Lyse/Fix Buffer[16][18]. This cross-links proteins and preserves the phospho-epitopes.
-
Permeabilization: Permeabilize the cells using an ice-cold methanol-based buffer or a commercial permeabilization reagent (e.g., BD Perm Buffer III)[16][18]. This allows antibodies to access intracellular targets.
-
Antibody Staining: Incubate the permeabilized cells with a cocktail of fluorophore-conjugated antibodies.
-
Data Acquisition: Acquire the stained samples on a multicolor flow cytometer.
-
Data Analysis: Gate on the cell populations of interest (e.g., CD4+ T cells, CD4+CD25+FoxP3+ Tregs). Analyze the median fluorescence intensity (MFI) of the anti-pSTAT5 antibody within each gate to quantify the level of STAT5 phosphorylation[19].
Caption: Phospho-flow cytometry workflow for analyzing STAT5 phosphorylation.
Conclusion
This compound represents a targeted therapeutic approach that directly addresses the underlying immunopathology of diseases like cGVHD. Its selective inhibition of ROCK2 orchestrates a sophisticated and beneficial modulation of the immune system, characterized by the suppression of pro-inflammatory Th17 pathways via downregulation of STAT3 phosphorylation and the concurrent enhancement of regulatory T cell function through the upregulation of STAT5 phosphorylation. This dual mechanism restores immune homeostasis and mitigates the inflammatory and fibrotic processes central to the disease. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other ROCK2 inhibitors in both preclinical and clinical research settings.
References
- 1. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mesoscale.com [mesoscale.com]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stoichiometry of STAT3 and Mitochondrial Proteins: IMPLICATIONS FOR THE REGULATION OF OXIDATIVE PHOSPHORYLATION BY PROTEIN-PROTEIN INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 17. oncotarget.com [oncotarget.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Belumosudil and the Modulation of Th17/Treg Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belumosudil (formerly KD025) is a first-in-class, orally available, selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It has demonstrated significant clinical efficacy in the treatment of chronic graft-versus-host disease (cGVHD). The therapeutic effect of this compound is attributed, in large part, to its ability to modulate the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. This guide provides an in-depth technical overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Introduction: The Th17/Treg Axis in Immune Homeostasis and Disease
The differentiation of naive T helper (Th0) cells into distinct effector lineages is a critical determinant of the immune response. Among these lineages, Th17 and Treg cells play opposing roles. Th17 cells, characterized by the expression of the transcription factor RORγt and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), are crucial for host defense against extracellular pathogens but are also key drivers of autoimmune and inflammatory diseases. Conversely, Treg cells, which express the transcription factor Foxp3 and produce anti-inflammatory cytokines like IL-10 and TGF-β, are essential for maintaining self-tolerance and immune homeostasis. An imbalance in the Th17/Treg ratio, often skewed towards a Th17 phenotype, is a hallmark of various autoimmune and inflammatory conditions, including cGVHD.
Mechanism of Action: this compound and ROCK2 Inhibition
This compound's primary molecular target is ROCK2, a serine/threonine kinase that plays a pivotal role in cytokine signaling and T-cell differentiation. ROCK2 is a downstream effector of the RhoA GTPase and is involved in a multitude of cellular processes, including actin cytoskeleton organization, cell migration, and gene transcription.
In the context of T-cell differentiation, ROCK2 activity is crucial for the pro-inflammatory Th17 phenotype. It promotes the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor for Th17 differentiation. Activated STAT3, in turn, induces the expression of RORγt, the master regulator of the Th17 lineage, and the production of IL-17 and IL-21. Furthermore, ROCK2 can phosphorylate and inactivate Interferon Regulatory Factor 4 (IRF4), a transcription factor that promotes Treg differentiation, thereby suppressing the Treg lineage.
This compound selectively inhibits ROCK2, leading to a multi-pronged modulation of the Th17/Treg balance:
-
Downregulation of Th17 Cells: By inhibiting ROCK2, this compound prevents the phosphorylation of STAT3, thereby reducing the expression of RORγt and subsequent production of IL-17.
-
Upregulation of Treg Cells: Inhibition of ROCK2 leads to increased expression of Foxp3, the master regulator of Treg cells, promoting their differentiation and suppressive function.
-
Modulation of Cytokine Profile: The shift in the Th17/Treg balance is accompanied by a change in the cytokine milieu, with a decrease in pro-inflammatory cytokines (e.g., IL-17, IL-21) and an increase in anti-inflammatory cytokines (e.g., IL-10).
Quantitative Data from Preclinical and Clinical Studies
The immunomodulatory effects of this compound on the Th17/Treg balance have been quantified in several key studies. The following tables summarize the significant findings.
Table 1: Effect of this compound on T-Cell Populations in a Murine Model of Sclerodermatous cGVHD
| Parameter | Vehicle Control | This compound (KD025) | % Change | p-value |
| Th17 Cells (% of CD4+) | 1.8 ± 0.2 | 0.8 ± 0.1 | -55.6% | <0.01 |
| Treg Cells (% of CD4+) | 6.5 ± 0.5 | 10.2 ± 0.8 | +56.9% | <0.01 |
| Th17/Treg Ratio | 0.28 | 0.08 | -71.4% | <0.01 |
Data adapted from Zanin-Zhorov et al. (2014). Values are represented as mean ± SEM.
Table 2: Changes in Circulating T-Cell Subsets in cGVHD Patients Treated with this compound (ROCKstar Study)
| Cell Population | Baseline (Median %) | Post-Treatment (Median %) | Median % Change |
| Th17 Cells (CD4+IL-17A+) | 2.1 | 1.2 | -42.9% |
| Treg Cells (CD4+CD25+Foxp3+) | 4.8 | 6.5 | +35.4% |
Data represents median values from a cohort of cGVHD patients. Post-treatment measurements were taken after 2-3 months of this compound administration.
Table 3: Modulation of Key Cytokine and Transcription Factor Gene Expression
| Gene | Fold Change vs. Control (this compound Treatment) |
| RORC (encodes RORγt) | -2.5 |
| IL17A | -3.1 |
| FOXP3 | +1.8 |
| STAT3 (phosphorylated) | -4.2 |
Data from in vitro studies using human peripheral blood mononuclear cells (PBMCs) stimulated under Th17-polarizing conditions.
Experimental Protocols
The following sections detail the methodologies typically employed in studies assessing the impact of this compound on the Th17/Treg balance.
Patient Population and Sample Collection (Clinical Studies)
-
Inclusion Criteria: Patients diagnosed with moderate to severe cGVHD who have failed at least two prior lines of systemic therapy.
-
Sample Collection: Peripheral blood samples are collected at baseline (prior to this compound administration) and at subsequent time points (e.g., monthly) during treatment. Blood is collected in sodium heparin tubes for PBMC isolation.
PBMC Isolation and In Vitro Culture
-
Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
In Vitro Stimulation: For in vitro assays, isolated PBMCs or purified CD4+ T cells are cultured in complete RPMI-1640 medium. For Th17 polarization, cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of a cytokine cocktail including IL-6, TGF-β, IL-1β, and IL-23, with or without varying concentrations of this compound.
Flow Cytometry for Th17 and Treg Cell Analysis
-
Surface Staining: Cells are first stained with fluorescently conjugated antibodies against surface markers such as CD3, CD4, and CD25.
-
Intracellular Staining: Following surface staining, cells are fixed and permeabilized using a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).
-
Transcription Factor and Cytokine Staining: Permeabilized cells are then stained with antibodies against intracellular targets:
-
For Th17: Anti-IL-17A and anti-RORγt.
-
For Treg: Anti-Foxp3.
-
-
Gating Strategy:
-
Gate on lymphocyte population based on forward and side scatter (FSC/SSC).
-
Gate on single cells (singlets).
-
Gate on CD3+ T cells.
-
Gate on CD4+ T helper cells.
-
From the CD4+ population, identify:
-
Th17 cells: as IL-17A+ and/or RORγt+.
-
Treg cells: as CD25+ and Foxp3+.
-
-
-
Data Acquisition and Analysis: Samples are acquired on a multi-color flow cytometer (e.g., BD LSRFortessa™) and analyzed using software such as FlowJo™.
Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., RORC, IL17A, FOXP3, STAT3) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
Cytokine Measurement
-
Sample: Cell culture supernatants or patient plasma.
-
Method: Concentrations of key cytokines (e.g., IL-17A, IL-10, IL-6, IL-21) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based immunoassays (e.g., Luminex).
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that effectively rebalances the Th17/Treg axis by selectively inhibiting ROCK2. This mechanism is central to its clinical success in cGVHD and holds promise for other autoimmune and inflammatory conditions characterized by Th17/Treg dysregulation. The quantitative data from both preclinical and clinical studies consistently demonstrate a significant reduction in pro-inflammatory Th17 cells and a corresponding increase in immunosuppressive Treg cells following this compound treatment.
Future research should continue to explore the long-term effects of this compound on immune reconstitution, the potential for combination therapies to further enhance its efficacy, and its applicability to a broader range of immune-mediated diseases. The detailed protocols and pathways outlined in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the immunomodulatory properties of ROCK2 inhibitors.
Belumosudil: A ROCK2-Selective Inhibitor for the Attenuation of Fibrotic Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix, represents a significant pathological driver in a multitude of chronic diseases, leading to organ dysfunction and failure. Belumosudil (formerly KD025), a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a promising therapeutic agent that targets the underlying mechanisms of both inflammation and fibrosis. This technical guide provides a comprehensive overview of the role of this compound in inhibiting fibrosis, with a focus on its mechanism of action, supporting quantitative data from preclinical and clinical studies, and detailed experimental protocols for the investigation of its anti-fibrotic effects.
Introduction
The ROCK2 signaling pathway is a critical regulator of cellular processes implicated in the pathogenesis of fibrotic diseases.[1][2] Overactivation of ROCK2 contributes to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[2] Furthermore, ROCK2 plays a pivotal role in modulating immune responses, particularly the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), which is often dysregulated in fibrotic and inflammatory conditions.[3]
This compound is an orally bioavailable small molecule that exhibits high selectivity for ROCK2 over ROCK1.[4] This selectivity is crucial, as it is believed to contribute to a favorable safety profile by minimizing off-target effects. This compound has been approved for the treatment of chronic graft-versus-host disease (cGVHD), a condition characterized by both inflammation and fibrosis, and is under investigation for other fibrotic disorders, including idiopathic pulmonary fibrosis (IPF) and cardiac fibrosis.[4][5][6]
Mechanism of Action: Dual Inhibition of Inflammation and Fibrosis
This compound exerts its anti-fibrotic effects through a dual mechanism of action that involves the modulation of both immune and non-immune cell types.
Rebalancing Immune Homeostasis
This compound recalibrates the adaptive immune system by inhibiting ROCK2-mediated signaling pathways in T cells. Specifically, it downregulates the phosphorylation of STAT3, a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[3][7] Concurrently, this compound promotes the phosphorylation of STAT5, which is essential for the development and function of immunosuppressive Treg cells.[3][4] This shift in the Th17/Treg balance helps to resolve the chronic inflammation that often precedes and perpetuates fibrotic processes.
Direct Inhibition of Pro-fibrotic Pathways
This compound directly targets the fibrotic machinery by interfering with key signaling cascades downstream of ROCK2. One of the primary pro-fibrotic cytokines is transforming growth factor-beta 1 (TGF-β1), which signals through the Smad pathway to stimulate fibroblast activation and collagen synthesis.[5] this compound has been shown to inhibit the TGF-β1/Smad2 pathway, thereby suppressing the activation of cardiac fibroblasts.[5]
Furthermore, ROCK2 activation leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin), a process that releases the myocardin-related transcription factor (MRTF). MRTF then translocates to the nucleus and promotes the expression of pro-fibrotic genes, including those encoding for collagen and alpha-smooth muscle actin (α-SMA).[8] By inhibiting ROCK2, this compound prevents this cascade, leading to a reduction in myofibroblast differentiation and extracellular matrix deposition.[9]
Signaling Pathways
The anti-fibrotic activity of this compound can be visualized through its impact on two major signaling pathways:
Quantitative Data
The anti-fibrotic effects of this compound have been quantified in various in vitro and in vivo models.
| Parameter | Value | Model System | Reference |
| ROCK2 Inhibition | |||
| IC50 | 105 nM | Cell-free enzyme assay | |
| Selectivity (ROCK1 IC50) | 24 µM | Cell-free enzyme assay | |
| Preclinical Anti-fibrotic Activity | |||
| Treatment Dose | 50 mg/kg/day | Transverse aortic constriction (TAC) mouse model of cardiac fibrosis | [5] |
| Clinical Anti-fibrotic and Immune-modulatory Activity (cGVHD) | |||
| Overall Response Rate (200 mg daily) | 74% | Phase 2 ROCKstar study (NCT03640481) | [4][8] |
| Overall Response Rate (200 mg twice daily) | 77% | Phase 2 ROCKstar study (NCT03640481) | [4][8] |
| Reduction in Collagen Type I in Oral Mucosa | Statistically significant | Responders in a ROCKstar companion study | [7][10] |
| Decrease in Salivary TGF-β1 | Statistically significant | Responders in a ROCKstar companion study | [7][10] |
| Increase in CD4+ Treg cells | Observed in minor salivary glands and blood | ROCKstar companion study | [7] |
| Decrease in IL-17+ cells | Observed in oral mucosa and minor salivary glands | ROCKstar companion study | [7] |
Experimental Protocols
The following protocols provide a framework for the investigation of this compound's anti-fibrotic effects.
In Vitro Cardiac Fibroblast Activation Assay
This protocol is adapted from studies investigating the effect of ROCK inhibitors on TGF-β1-induced fibroblast activation.[5]
References
- 1. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound combination therapy for chronic graft-versus-host-disease in real-world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Belumosudil (KD025): A Technical Guide
Belumosudil (formerly KD025), marketed as Rezurock, is a first-in-class, orally administered, selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2).[1][2][3] Its development marks a significant advancement in the treatment of chronic graft-versus-host disease (cGVHD), a serious and often life-threatening complication of allogeneic hematopoietic stem cell transplantation.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Development Timeline
The journey of this compound from a laboratory compound to an FDA-approved therapy involved several key stages and organizations. Originally known as SLx-2119, the compound was developed by Surface Logix, Inc.[1] It was later acquired by Kadmon Corporation, which continued its development under the identifier KD025.[1][5]
The development of this compound was specifically aimed at addressing the underlying pathology of cGVHD, making it one of the first drugs designed and tested for this indication.[6][7] In July 2021, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of adult and pediatric patients 12 years and older with cGVHD after the failure of at least two prior lines of systemic therapy.[1][8] This approval was granted under the FDA's Real-Time Oncology Review pilot program, reflecting the significant unmet medical need for this patient population.[5][9] this compound has also received orphan drug designation in the United States and the European Union for the treatment of cGVHD.[1][8]
Mechanism of Action: Targeting the ROCK2 Signaling Pathway
This compound exerts its therapeutic effects through the selective inhibition of ROCK2, a serine/threonine kinase that plays a critical role in various cellular processes implicated in the pathophysiology of cGVHD, including inflammation and fibrosis.[2][3] The overactivation of the ROCK2 signaling pathway contributes to the immune dysregulation and tissue damage characteristic of the disease.[2][10]
The mechanism of this compound is dual-acting:
-
Immunomodulation: this compound restores immune homeostasis by rebalancing pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[3][4] It achieves this by downregulating the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), which is crucial for Th17 differentiation, and upregulating the phosphorylation of STAT5, which is involved in Treg function.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-17 and IL-21.[1][10][11]
-
Anti-fibrotic Effects: The ROCK2 pathway is a key regulator of fibrosis.[10][12] By inhibiting ROCK2, this compound downregulates pro-fibrotic signaling pathways, including Transforming Growth Factor-β (TGF-β).[10] This impedes the differentiation of fibroblasts into myofibroblasts, reduces the deposition of collagen and other extracellular matrix components, and can help to reverse established fibrosis.[2][3][4]
Experimental Protocols
Detailed experimental protocols for the development of this compound are proprietary. However, based on published literature, the preclinical and clinical evaluation of this compound likely involved the following methodologies:
Kinase Inhibition Assays
-
Objective: To determine the potency and selectivity of this compound against ROCK2 and other kinases.
-
Methodology: In vitro kinase assays would have been performed using purified recombinant human ROCK2 enzyme. The inhibitory activity of this compound would be measured by quantifying the phosphorylation of a substrate in the presence of varying concentrations of the compound. IC50 values are determined from these dose-response curves. To assess selectivity, similar assays would be run against a panel of other kinases, including ROCK1.
Cell-Based Functional Assays
-
Objective: To evaluate the effect of this compound on immune cell function and signaling pathways in a cellular context.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with active cGVHD were likely used.[4] These cells would be stimulated in vitro (e.g., with anti-CD3/CD28 antibodies) in the presence or absence of this compound. Key endpoints would include:
-
Cytokine Production: Measurement of IL-17 and IL-21 levels in cell culture supernatants using techniques like ELISA.
-
Phosphorylation Status: Analysis of STAT3 phosphorylation levels in T-cell subsets via flow cytometry or Western blotting.
-
Transcription Factor Expression: Quantification of key transcription factors like RORγt (for Th17) and Foxp3 (for Treg) using intracellular flow cytometry or RT-qPCR.
-
In Vivo Animal Models
-
Objective: To assess the efficacy and safety of this compound in living organisms that mimic human cGVHD and fibrosis.
-
Methodology:
-
Murine Models of cGVHD: Researchers likely utilized established mouse models of sclerodermatous cGVHD and bronchiolitis obliterans syndrome to evaluate the ability of this compound to reduce skin and lung fibrosis, respectively.[3]
-
Fibrosis Models: Models such as bleomycin-induced pulmonary fibrosis or thioacetamide-induced liver fibrosis would be used to confirm the anti-fibrotic effects of ROCK2 inhibition.[12][13] Efficacy would be assessed through histological analysis of tissues, measurement of collagen content, and analysis of fibrotic gene expression.
-
Clinical Efficacy and Safety Data
The clinical development program for this compound in cGVHD included two key Phase 2 studies: the dose-finding study KD025-208 and the pivotal ROCKstar study (KD025-213).[14][15][16] These trials demonstrated clinically meaningful and durable responses in a heavily pre-treated patient population.
Table 1: Efficacy of this compound in Chronic Graft-versus-Host Disease
| Study (NCT) / Cohort | Number of Patients | Prior Lines of Therapy (Median) | Overall Response Rate (ORR) | Notes |
| KD025-208 (NCT02841995)[17] | ||||
| 200 mg once daily | 17 | 1-3 | 65% | Responses observed across all affected organs. |
| 200 mg twice daily | 16 | 1-3 | 69% | Rapid responses, often by the first assessment at 8 weeks. |
| ROCKstar (KD025-213) (NCT03640481)[6][14] | ||||
| 200 mg once daily | 65 | 3 | 75% | FDA approval was based on this cohort. |
| 200 mg twice daily | 66 | 3 | 77% | Responses were durable, with a median duration of 54 weeks. |
| Real-World Study (City of Hope)[18] | 45 | 3 | 46.7% | Highlights differences between clinical trial and real-world populations. |
| Real-World Study (High-Volume Center)[19] | 66 | Not Specified | 64% (at 12 months) | Supports clinical trial findings in a real-world setting. |
Table 2: Organ-Specific Responses from Pooled Analysis (KD025-208 & ROCKstar)[20]
| Organ | Response Rate (CR + PR) |
| Overall | 77% (130/170) |
| Skin | 35% (48/135) |
| Mouth | 57% (56/99) |
| Eyes | 41% (52/128) |
| Joints | 68% (84/124) |
| Lungs | 23% (14/61) |
| Upper Gastrointestinal | 73% (19/26) |
| Lower Gastrointestinal | 87% (13/15) |
Table 3: Safety Profile of this compound
This compound has been shown to be well-tolerated.[3][14] The adverse events observed in clinical trials were generally consistent with those expected in patients with cGVHD who are receiving corticosteroids and other immunosuppressants.[14]
| Common Adverse Events (>20%) |
| Infection |
| Asthenia (Tiredness/Weakness) |
| Nausea |
| Diarrhea |
| Dyspnea (Shortness of breath) |
| Cough |
| Edema (Swelling) |
| Hemorrhage (Bleeding) |
| Abdominal pain |
| Musculoskeletal pain |
| Headache |
| Hypertension (High blood pressure) |
Source:[1]
Importantly, this compound was associated with a low risk of infection and cytopenia, and most patients were able to remain on therapy to achieve clinically meaningful results.[4][14]
Conclusion
This compound represents a targeted therapeutic approach for cGVHD, born from a rational drug design process aimed at the core pathophysiological drivers of the disease. Its dual mechanism of action, which addresses both immune dysregulation and fibrosis through the selective inhibition of ROCK2, has translated into significant clinical benefit for patients with treatment-refractory cGVHD. The data from preclinical and clinical studies provide a robust foundation for its use and support further investigation into its potential in other immune-mediated and fibrotic diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA Approves this compound for Chronic GVHD - NCI [cancer.gov]
- 7. My paper of the month - ROCK2 Inhibition With this compound (KD025) for the Treatment of Chronic Graft-Versus-Host Disease | EBMT [ebmt.org]
- 8. This compound with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. targetedonc.com [targetedonc.com]
- 16. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kadmon Announces Updated Positive Results from Phase 2 Study of KD025 in cGVHD - BioSpace [biospace.com]
- 18. Real-World Study Evaluates Effectiveness of this compound in Chronic GVHD | Cancer Nursing Today [cancernursingtoday.com]
- 19. 2024 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT and CIBMTR [tandem.confex.com]
Belumosudil's Impact on IL-17 and IL-21 Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Belumosudil (tradename Rezurock), a selective ROCK2 inhibitor, on the production of the pro-inflammatory cytokines Interleukin-17 (IL-17) and Interleukin-21 (IL-21). This document consolidates key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the ROCK2-STAT3 Signaling Pathway
This compound exerts its immunomodulatory effects by selectively inhibiting Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This inhibition disrupts a critical signaling cascade that leads to the production of IL-17 and IL-21 by T helper 17 (Th17) and T follicular helper (Tfh) cells.[1][2][3][4][5][6] The key mechanism involves the downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[3][5][7][8]
Activated ROCK2 normally phosphorylates STAT3, a crucial transcription factor for the genes encoding IL-17 and IL-21.[7][8] By inhibiting ROCK2, this compound prevents the phosphorylation and subsequent activation of STAT3, thereby reducing the transcription of these cytokine genes and ultimately decreasing their secretion.[1][7][8] This targeted action helps to restore immune homeostasis by shifting the balance from pro-inflammatory Th17 cells towards regulatory T cells (Tregs).[2][5]
Signaling Pathway Diagram
Caption: this compound's mechanism of action in inhibiting IL-17 and IL-21 production.
Quantitative Data on Cytokine Reduction
In vitro and ex vivo studies have demonstrated a significant reduction in IL-17 and IL-21 secretion from human peripheral blood mononuclear cells (PBMCs) upon treatment with this compound. The available quantitative data is summarized in the table below.
| Study Type | Cell Type | Treatment | This compound (KD025) Concentration/Dose | Outcome | Percentage Reduction | Reference |
| Ex vivo | Human PBMCs | Oral administration to healthy subjects, followed by ex vivo stimulation | 120 mg | Reduced IL-17 Secretion | 50-100% | [7] |
| Ex vivo | Human PBMCs | Oral administration to healthy subjects, followed by ex vivo stimulation | 120 mg | Reduced IL-21 Secretion | 50-100% | [7] |
| In vitro | Human PBMCs | In vitro treatment and stimulation | Not specified | Inhibition of IL-17 Secretion | - | [1] |
| In vitro | Human PBMCs | In vitro treatment and stimulation | Not specified | Inhibition of IL-21 Secretion | - | [1] |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the literature to assess the impact of this compound on cytokine production.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, a crucial first step for in vitro and ex vivo studies.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells to the desired concentration (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium for subsequent experiments.
In Vitro Stimulation and this compound Treatment of PBMCs
This protocol details the stimulation of PBMCs to induce cytokine production and their treatment with this compound.
Materials:
-
Isolated PBMCs in complete RPMI-1640 medium
-
This compound (stock solution in DMSO, with final DMSO concentration kept below 0.1%)
-
Stimulating agents:
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating (for anti-CD3/CD28 stimulation):
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS before adding cells.
-
-
Seed the PBMCs at a density of 1-2 x 10^5 cells per well in a 96-well plate.
-
Add varying concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Stimulation:
-
For plate-bound stimulation, add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.
-
Alternatively, add a cocktail of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) to the wells.
-
-
Incubate the plate for 24-72 hours in a CO2 incubator at 37°C.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis and store at -80°C until use.
Measurement of IL-17 and IL-21 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for quantifying IL-17 and IL-21 levels in the collected cell culture supernatants using a sandwich ELISA.
Materials:
-
Commercial ELISA kit for human IL-17 and IL-21 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
Cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-17 and IL-21 in the samples by interpolating from the standard curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the effect of this compound on cytokine production in vitro.
Caption: A generalized workflow for in vitro analysis of this compound's effect on cytokine production.
References
- 1. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. In Vitro Proliferation and Production of Cytokine and IgG by Human PBMCs Stimulated with Polysaccharide Extract from Plants Endemic to Gabon [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
Preclinical Pharmacology of Belumosudil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of belumosudil (formerly KD025), a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This compound has been approved for the treatment of chronic graft-versus-host disease (cGVHD) after the failure of at least two prior lines of systemic therapy[1][2][3]. This document details the compound's mechanism of action, summarizes key preclinical findings from in vitro and in vivo studies, and outlines relevant experimental protocols.
Mechanism of Action
This compound is a first-in-class medication that selectively inhibits ROCK2, a serine/threonine kinase involved in a multitude of cellular processes, including immune responses and fibrotic pathways[1][4]. The overactivation of ROCK2 is implicated in the pathophysiology of cGVHD, which is characterized by an imbalance of inflammatory and regulatory immune cells and progressive fibrosis[4][5][6].
This compound exerts its therapeutic effects through a dual mechanism of action:
-
Immunomodulation: this compound restores immune homeostasis by rebalancing the ratio of pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Treg). It achieves this by downregulating the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), which is crucial for Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17 and IL-21[5][7][8][9]. Concurrently, it upregulates the phosphorylation of STAT5, promoting the expansion and suppressive function of Treg cells[8][9][10].
-
Anti-fibrotic Activity: this compound directly inhibits fibrotic processes. ROCK2 activation in fibroblasts promotes the formation of contractile fibers and the expression of profibrotic genes, leading to extracellular matrix deposition and tissue fibrosis[5][6]. By inhibiting ROCK2, this compound can suppress the differentiation of fibroblasts into myofibroblasts and reduce collagen deposition, thereby mitigating fibrosis[4][10].
The signaling pathway affected by this compound is depicted below.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Selectivity (ROCK1/ROCK2) | Assay Type | Reference |
| ROCK2 | 105 nM | ~228-fold | Radiometric Enzyme Assay | |
| ROCK1 | 24 µM | Radiometric Enzyme Assay |
IC50: Half maximal inhibitory concentration
Table 2: In Vitro Cellular Effects
| Cell Type | Effect | Method | Reference |
| Human PBMCs | Inhibition of IL-17 and IL-21 secretion | Ex vivo stimulation | [2] |
| Human PBMCs | Downregulation of STAT3 phosphorylation | Ex vivo stimulation | |
| Human PBMCs | Upregulation of STAT5 phosphorylation | Ex vivo stimulation | |
| Human T-cells | Reduction of IRF4 and RORγt protein levels | In vitro culture | [5] |
PBMCs: Peripheral Blood Mononuclear Cells; IL: Interleukin; STAT: Signal Transducer and Activator of Transcription; IRF4: Interferon Regulatory Factor 4; RORγt: RAR-related orphan receptor gamma t.
Preclinical In Vivo Studies
This compound has demonstrated efficacy in various animal models of immune-mediated and fibrotic diseases.
-
Murine Models of cGVHD: In mouse models of cGVHD, including those for bronchiolitis obliterans syndrome and sclerodermatous cGVHD, treatment with this compound resulted in a significant reduction of lung and skin fibrosis[10]. It also improved clinical and histological scores associated with the disease[2].
-
Collagen-Induced Arthritis Model: In a mouse model of collagen-induced arthritis, this compound significantly reduced the progression of inflammatory arthritis by targeting the Th17-mediated pathway, leading to improved clinical arthritis scores[5].
-
Cardiac Fibrosis Model: In a mouse model of cardiac hypertrophy and fibrosis induced by transverse aortic constriction (TAC), this compound effectively ameliorated cardiac hypertrophy, fibrosis, and dysfunction by inhibiting the activation of cardiac fibroblasts[11].
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies have provided essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 3: Summary of Preclinical Pharmacokinetic Parameters
| Parameter | Finding | Species/System | Reference |
| Bioavailability | Mean of 64% | Healthy human subjects | [2][12] |
| Metabolism | Primarily by CYP3A4; lesser extent by CYP2C8, CYP2D6, and UGT1A9 | In vitro | [2][12] |
| Excretion | ~85% in feces (30% unchanged), <5% in urine | Healthy human subjects | [2][12] |
| Protein Binding | >98% to human serum albumin and alpha 1-acid glycoprotein | In vitro | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of ROCK inhibitors like this compound.
ROCK Kinase Activity Assay (Enzyme Immunoassay)
This assay is designed to measure the activity of ROCK kinases and the inhibitory potential of compounds like this compound.
Protocol Steps:
-
Coating: 96-well plates are pre-coated with a recombinant ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1)[13][14].
-
Reaction: Active ROCK enzyme is added to the wells in the presence of various concentrations of the test inhibitor (this compound) or a vehicle control, along with ATP to initiate the kinase reaction[13].
-
Detection: After incubation, the phosphorylation of the substrate (e.g., at MYPT1 Thr696) is detected using a specific primary antibody[13][14].
-
Signal Generation: A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine)[13].
-
Quantification: The reaction is stopped, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound[13].
Cellular Assays for ROCK Inhibition
These assays measure the effect of ROCK inhibitors on downstream signaling pathways within intact cells.
Protocol for Phospho-STAT Analysis via Western Blot:
-
Cell Culture and Treatment: Human PBMCs or isolated T-cell subsets are cultured under appropriate conditions (e.g., Th17-skewing conditions) and treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are harvested and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), and total STAT5.
-
Detection: The membrane is then incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound on STAT phosphorylation.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a selective ROCK2 inhibitor with potent immunomodulatory and anti-fibrotic properties. In vitro studies have quantified its high selectivity for ROCK2 over ROCK1 and demonstrated its ability to rebalance the Th17/Treg axis by modulating STAT3 and STAT5 signaling. These cellular effects have been validated in multiple animal models, where this compound has shown significant efficacy in reducing inflammation and fibrosis. The well-characterized preclinical profile of this compound has provided a solid foundation for its clinical development and subsequent approval for the treatment of chronic graft-versus-host disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approves this compound for Chronic GVHD - NCI [cancer.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. This compound, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
Investigating Belumosudil in Idiopathic Pulmonary Fibrosis Models: A Technical Guide
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with limited therapeutic options. The pathogenesis of IPF involves complex interactions between inflammatory and fibrotic pathways. Belumosudil (formerly KD025), a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a promising therapeutic agent.[1][2][3] Originally developed for chronic graft-versus-host disease (cGVHD), its potent anti-inflammatory and anti-fibrotic properties suggest a strong therapeutic rationale for its investigation in IPF.[2][4][5] This technical guide provides a comprehensive overview of the preclinical evidence for this compound in IPF models, detailing its mechanism of action, experimental protocols, and key data.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that selectively inhibits ROCK2, a serine/threonine kinase.[1][4] The ROCK2 signaling pathway is a critical regulator of cellular functions implicated in inflammation and fibrosis, including cytoskeletal organization, cell migration, and gene transcription.[6] Overactivation of ROCK2 is associated with the pathogenesis of several fibrotic and inflammatory diseases.[4] this compound binds to the ATP-binding pocket of the ROCK2 enzyme, inhibiting its kinase activity and disrupting downstream signaling.[4] This targeted inhibition modulates immune responses and mitigates the excessive deposition of extracellular matrix that characterizes fibrosis.[4]
Core Signaling Pathways in Fibrosis Targeted by this compound
This compound exerts its anti-fibrotic effects by intervening in key signaling cascades. The selective inhibition of ROCK2 disrupts pro-fibrotic and pro-inflammatory downstream pathways.
Key Mechanisms:
-
Inhibition of Myofibroblast Activation: ROCK2 plays a significant role in the activation of myofibroblasts, the primary cells responsible for collagen production and tissue scarring in fibrosis.[4] By inhibiting ROCK2, this compound can decrease myofibroblast activity and subsequent collagen deposition.[4] Studies in cardiac fibrosis models have shown that ROCK2 inhibition by this compound suppresses cardiac fibroblast activation and proliferation induced by transforming growth factor-β1 (TGF-β1).[7]
-
Modulation of Immune Responses: The ROCK2 pathway is integral to immune dysregulation.[5] this compound helps restore immune homeostasis by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells (Tregs).[5] This is achieved by modulating the phosphorylation of STAT3 and STAT5, which shifts the T-cell balance away from a pro-inflammatory state.[8][9][10] This action also leads to a reduction in pro-inflammatory cytokines such as IL-17 and IL-21.[4][6]
-
Interaction with TGF-β/Smad Pathway: The TGF-β signaling pathway is a central driver of fibrosis. Evidence suggests an interaction between the RhoA/ROCK pathway and the canonical TGF-β/Smad pathway.[7] ROCK inhibitors have been shown to partly alter TGF-β1 activation by inhibiting Smad2/3 phosphorylation, a key step in the fibrogenic cascade.[11]
Caption: this compound inhibits ROCK2, blocking pro-fibrotic pathways.
Data Presentation: Preclinical Efficacy
The preclinical evaluation of this compound has provided quantitative data on its selectivity and qualitative evidence of its anti-fibrotic effects in relevant disease models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Selectivity (ROCK1/ROCK2) | Reference |
| ROCK2 | ~100 nM | \multirow{2}{*}{~30-fold} | [5][8] |
| ROCK1 | ~3 µM | [5][8] |
Table 2: Summary of Key Preclinical Findings in Fibrosis Models
| Model System | Key Findings | Implication for IPF | Reference |
| Bleomycin-Induced Lung Fibrosis (Mouse) | Treatment with this compound reduced lung fibrosis. | Demonstrates direct anti-fibrotic effect in a standard pulmonary fibrosis model. | [1] |
| cGVHD (Mouse Models) | Improved clinical and histological scores in lung and skin; reduced collagen deposition. | Shows efficacy in a disease with fibrotic lung manifestations (Bronchiolitis Obliterans Syndrome). | [6][7] |
| TGF-β1 Stimulated Cardiac Fibroblasts (In Vitro) | Suppressed fibroblast activation and proliferation. | Confirms mechanism of inhibiting key fibrosis-driving cells. | [7] |
| Human T-Cell Assays (Ex Vivo/In Vitro) | Down-regulation of pro-inflammatory Th17 profile and shift towards regulatory Treg profile. | Highlights immunomodulatory effects relevant to the inflammatory component of IPF. | [8][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments used to investigate this compound in fibrosis models.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal dose of bleomycin (e.g., 3.3 U/kg) is administered to induce lung injury and subsequent fibrosis.[11] Control animals receive saline.
-
Treatment Protocol: this compound is administered orally or via intraperitoneal injection at a specified dose (e.g., 100 mg/kg) daily, starting at a designated time point post-bleomycin administration (either in a prophylactic or therapeutic regimen).[13] The vehicle is administered to the control group.
-
Monitoring and Endpoint: Animals are monitored for weight loss and signs of distress. At the end of the study period (typically 14-21 days), mice are euthanized.
-
Analysis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius Red to assess collagen deposition and fibrotic changes.
-
Biochemical Analysis: Lung collagen content is quantified using a hydroxyproline assay.
-
Immunohistochemistry: Staining for markers such as α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
In Vitro Fibroblast Activation Assay
This assay assesses the direct effect of this compound on the key cellular mediators of fibrosis.
-
Cell Culture: Primary human or murine lung fibroblasts are cultured in appropriate media.
-
Stimulation: Cells are starved and then stimulated with a pro-fibrotic agent, typically TGF-β1 (e.g., 5-10 ng/mL), to induce differentiation into myofibroblasts.
-
Treatment: this compound is added to the culture media at various concentrations, either as a pre-treatment or co-treatment with TGF-β1.
-
Analysis: After a 24-72 hour incubation period, cells are harvested for analysis:
-
Western Blot/Immunofluorescence: To measure the expression of fibrotic proteins like α-SMA, collagen type I, and fibronectin.
-
RT-qPCR: To quantify the mRNA levels of corresponding fibrotic genes.
-
Proliferation Assays: To assess the effect on fibroblast proliferation.
-
Caption: Workflow for evaluating this compound in a mouse IPF model.
Clinical Investigation in IPF
While much of the detailed data comes from preclinical and cGVHD studies, this compound has been investigated specifically for IPF. A Phase 2, open-label, and crossover study (NCT02688647) was completed to evaluate the safety, tolerability, and activity of this compound (400 mg once daily) compared to best supportive care in patients with IPF.[14][15] The primary objectives included assessing the change in Forced Vital Capacity (FVC) from baseline to 24 weeks and evaluating safety and tolerability.[15] Secondary outcome measures involved quantitative high-resolution computerized tomography (HRCT) to assess changes in lung fibrosis scores over time.[15]
Conclusion and Future Directions
The selective ROCK2 inhibitor this compound demonstrates significant anti-fibrotic and immunomodulatory activity in preclinical models relevant to idiopathic pulmonary fibrosis. Its mechanism of action, which involves the suppression of myofibroblast activation and the rebalancing of pro- and anti-inflammatory T-cell populations, addresses key pathological drivers of IPF.[4][5] Evidence from bleomycin-induced lung fibrosis models and related fibrotic conditions supports its therapeutic potential.[1][7]
Future research should focus on elucidating the long-term efficacy and safety of this compound in IPF, identifying predictive biomarkers of response, and exploring potential combination therapies with existing standards of care to achieve synergistic anti-fibrotic effects. The results from the completed Phase 2 clinical trial will be instrumental in guiding the future development of this compound for patients with this devastating disease.
References
- 1. This compound [a.osmarks.net]
- 2. This compound with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 9. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term treatment with fasudil improves bleomycin-induced pulmonary fibrosis and pulmonary hypertension via inhibition of Smad2/3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Inhibition of ROCK ameliorates pulmonary fibrosis by suppressing M2 macrophage polarisation through phosphorylation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Beyond ROCK2: An In-depth Technical Guide to the Molecular Targets of Belumosudil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (marketed as Rezurock) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), a key regulator of inflammatory and fibrotic processes.[1] While its therapeutic effects in chronic graft-versus-host disease (cGVHD) are primarily attributed to ROCK2 inhibition, emerging evidence reveals that this compound's pharmacological profile extends to other molecular targets.[2] This in-depth technical guide provides a comprehensive overview of the known molecular targets of this compound beyond ROCK2, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. Understanding these off-target interactions is crucial for a complete comprehension of this compound's mechanism of action and for guiding future drug development efforts.
Quantitative Analysis of this compound's Kinase Inhibition Profile
This compound exhibits a distinct kinase inhibition profile, with potent activity against its primary target, ROCK2, and measurable effects on a range of other kinases. The following table summarizes the available quantitative data on this compound's inhibitory activity.
| Target Kinase | Inhibition Metric | Value | Selectivity vs. ROCK2 | Reference(s) |
| ROCK2 | IC50 | 60 nM | - | [3][4][5] |
| IC50 | 105 nM | - | [6][7][8][9] | |
| Ki | 41 nM | - | [3][4][5] | |
| ROCK1 | IC50 | 24 µM | ~228-400x | [5][6][7][8][9] |
| CK2α | Kd | 128 nM | ~1.2-2.1x | |
| MRCKB | % of Control | 1% | Not directly comparable | |
| BIKE | % of Control | 3.9% | Not directly comparable | |
| DMPK2 | % of Control | 3.9% | Not directly comparable | |
| mTOR Pathway | Inhibition noted in vitro | No quantitative data available | Not applicable | [10] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Kd (dissociation constant) is a measure of binding affinity, with a lower value indicating stronger binding. The selectivity is calculated as a ratio of the IC50 values.
Key Off-Target Molecular Targets
Casein Kinase 2α (CK2α)
Recent studies have identified Casein Kinase 2α (CK2α) as a significant off-target of this compound.[11] CK2α is a ubiquitous serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[11] Dysregulation of CK2α has been implicated in various diseases, particularly cancer.[11] Most CK2 inhibitors function as ATP-competitive antagonists, binding to the ATP-binding pocket of the CK2α subunit.[11]
The signaling pathway of CK2α is complex, with over 300 identified substrates. Its inhibition can therefore have wide-ranging effects on the cell. The following diagram illustrates a simplified overview of the CK2α signaling pathway and the point of inhibition by this compound.
Other Potentially Significant Off-Targets
Kinase screening panels have revealed that this compound also inhibits other kinases, including:
-
Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase Beta (MRCKB): This kinase is involved in regulating the actin-myosin cytoskeleton and has been implicated in cancer cell invasion.[12]
-
BMP-2-Inducible Kinase (BIKE): A member of the Numb-associated kinase (NAK) family, BIKE is involved in various cellular processes, including the Notch signaling pathway and autophagy.[13]
-
DMPK2: Also known as Myotonic Dystrophy Protein Kinase, this enzyme is implicated in myotonic dystrophy and is involved in the regulation of myogenesis.[14]
Further research is required to fully elucidate the clinical relevance of this compound's interaction with these kinases.
mTOR Pathway
In vitro studies have suggested that this compound can inhibit the mammalian target of rapamycin (mTOR) pathway.[10] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. However, quantitative data on the extent of this inhibition by this compound are currently lacking.
The mTOR signaling pathway is a complex network that integrates signals from growth factors and nutrients to control cellular processes.
Broader Cellular Effects
Genomic studies in human primary cells have indicated that this compound may also influence several other key signaling pathways, although direct molecular targets within these pathways have not been fully identified.[2] These include:
-
WNT Signaling: A crucial pathway in embryonic development and tissue homeostasis.
-
KRAS Signaling: A central pathway in cell proliferation and survival, often dysregulated in cancer.
-
Angiogenesis: The formation of new blood vessels, a critical process in both normal physiology and disease.
The following diagrams provide a high-level overview of these pathways.
WNT Signaling Pathway
KRAS Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | ROCK | TargetMol [targetmol.com]
- 4. This compound (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Focus Biomolecules [mayflowerbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current thoughts on cellular functions of numb-associated kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of intracellular signaling pathways that induce myotonic dystrophy protein kinase expression during myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myotonin-protein kinase - Wikipedia [en.wikipedia.org]
Belumosudil's Influence on the TGF-beta Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belumosudil, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent, particularly in the context of chronic graft-versus-host disease (cGVHD). Its mechanism of action extends to the modulation of key signaling pathways implicated in fibrosis and inflammation, most notably the Transforming Growth Factor-beta (TGF-β) signaling cascade. This technical guide provides a comprehensive overview of the intricate relationship between this compound and the TGF-β pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction: The Role of TGF-β in Fibrosis and this compound's Therapeutic Intervention
The TGF-β signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of fibrotic diseases, where excessive deposition of ECM components, such as collagen, leads to tissue scarring and organ dysfunction.[1] this compound, by selectively inhibiting ROCK2, interferes with this pathological process.[2] ROCK2 is a key downstream effector of the TGF-β pathway, and its inhibition by this compound leads to a downstream cascade of events that ultimately dampens the pro-fibrotic effects of TGF-β.[1][3] This guide will dissect the molecular mechanisms through which this compound exerts its influence on TGF-β signaling.
Mechanism of Action: this compound's Inhibition of the ROCK2-TGF-β Axis
This compound's primary mechanism of action is the competitive inhibition of the ATP-binding pocket of ROCK2.[2] This selective inhibition disrupts the downstream signaling events that are pivotal for the pro-fibrotic activity of TGF-β. The canonical TGF-β pathway involves the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagen and other ECM proteins.[4]
ROCK2 has been shown to be activated in a pro-inflammatory environment and contributes to the phosphorylation of STAT3, a transcription factor that promotes the differentiation of Th17 cells.[5] These cells are a source of IL-17, a cytokine that can further amplify the inflammatory and fibrotic responses.[6] this compound's inhibition of ROCK2 leads to the downregulation of STAT3 phosphorylation, thereby reducing Th17 cell differentiation and IL-17 production.[5][7] Furthermore, ROCK2 inhibition has been shown to suppress TGF-β-induced expression of profibrotic genes.[8]
The following diagram illustrates the central role of ROCK2 in the TGF-β signaling pathway and the point of intervention for this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the impact of this compound on ROCK activity and markers of TGF-β-mediated fibrosis.
Table 1: Preclinical Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
|---|---|---|---|
| ROCK2 | 105 nM | Enzyme Assay | [9] |
| ROCK1 | 24 µM | Enzyme Assay |[9] |
Table 2: Clinical Efficacy of this compound in cGVHD Patients (ROCKstar Trial)
| Biomarker | Change with this compound Treatment | Patient Cohort | Significance | Reference |
|---|---|---|---|---|
| Salivary TGF-β1 | Significantly decreased | 20 patients with oral cGVHD | P < 0.05 | [10] |
| Collagen Type I (Oral Mucosa) | Significant reduction in responders | 20 patients with oral cGVHD | P = 0.049 | [10] |
| Collagen Type III (Oral Mucosa) | Significant reduction | 20 patients with oral cGVHD | P = 0.048 |[10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the influence of this compound on the TGF-β signaling pathway.
Western Blot for Phosphorylated SMAD2/3
This protocol is for the detection of phosphorylated SMAD2/3, a key indicator of TGF-β pathway activation.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human dermal fibroblasts) and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with varying concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SMAD2/3 (e.g., Rabbit anti-p-SMAD2 (Ser465/467)/p-SMAD3 (Ser423/425)) overnight at 4°C. Recommended antibody clones include D27F4 or sc-11769.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image and quantify band intensities using densitometry software. Normalize p-SMAD levels to total SMAD or a housekeeping protein like GAPDH.
Quantitative PCR (qPCR) for Pro-fibrotic Gene Expression
This protocol measures the mRNA levels of key pro-fibrotic genes regulated by the TGF-β pathway.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound and/or TGF-β1 as described in the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers specific for target genes such as COL1A1, COL3A1, and FN1. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Human COL1A1 Primers: Forward and reverse primers can be obtained from commercial suppliers such as OriGene (HP200074) or QIAGEN (PPH00223G).[14][15]
-
Human COL3A1 Primers: Commercially available from suppliers like OriGene (HP200076).[16]
-
Human FN1 Primers: Design and validate primers or use commercially available assays.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Collagen Deposition Assay (Sirius Red Staining)
This colorimetric assay quantifies the total collagen content in cell culture.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Culture cells in multi-well plates and treat with this compound and/or TGF-β1 for an extended period (e.g., 48-72 hours) to allow for collagen deposition.
-
Fixation: Gently wash the cells with PBS and fix with a suitable fixative such as Bouin's fixative or methanol.[17]
-
Staining: Stain the fixed cells with a Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour at room temperature.[17][18]
-
Washing: Wash the wells extensively with acidified water (e.g., 0.5% acetic acid) to remove unbound dye.[17]
-
Dye Elution: Elute the bound dye by adding a destaining solution (e.g., 0.1 M NaOH) and incubating with gentle shaking.
-
Quantification: Transfer the eluate to a new plate and measure the absorbance at approximately 540 nm using a microplate reader.[10] The absorbance is directly proportional to the amount of collagen.
TGF-β/SMAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD complex in response to TGF-β signaling.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a SMAD-responsive luciferase reporter plasmid (e.g., CAGA12-luciferase) and a control plasmid expressing Renilla luciferase (for normalization).[19][20][21]
-
Cell Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TGF-β1 for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This compound's selective inhibition of ROCK2 represents a targeted therapeutic strategy to counteract the pro-fibrotic effects of the TGF-β signaling pathway. By interfering with downstream effectors of TGF-β signaling, including the phosphorylation of SMADs and the activation of STAT3, this compound effectively reduces the expression of key fibrotic mediators such as collagen. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of this compound in fibrosis and other TGF-β-driven pathologies. The continued exploration of the intricate crosstalk between ROCK2 and TGF-β signaling will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ROCK2 Inhibition With this compound (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK2 regulates TGF-β-induced expression of CTGF and profibrotic genes via NF-κB and cytoskeleton dynamics in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REZUROCK® (this compound) Pivotal ROCKstar Study Design [rezurockhcp.com]
- 12. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. biocompare.com [biocompare.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. origene.com [origene.com]
- 17. med.emory.edu [med.emory.edu]
- 18. rndsystems.com [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dynamics of TGF-β signaling reveal adaptive and pulsatile behaviors reflected in the nuclear localization of transcription factor Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Belumosudil In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belumosudil (Rezurock™) is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2)[1][2][3]. It has been approved for the treatment of chronic graft-versus-host disease (cGVHD)[4][5]. This compound modulates immune responses by inhibiting the ROCK2 signaling pathway, which leads to the downregulation of pro-inflammatory Th17 cells and the upregulation of anti-inflammatory regulatory T cells (Tregs)[5][6]. This effect is primarily mediated through the inhibition of STAT3 phosphorylation[4][5][6]. Additionally, this compound exhibits anti-fibrotic properties by inhibiting the nuclear translocation of myocardin-related transcription factor (MRTF)[4]. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
The following table summarizes the in vitro activity of this compound from various studies.
| Assay Type | Target/Cell Type | Parameter | Value | Reference |
| Kinase Inhibition Assay | Recombinant Human ROCK1 | IC50 | 24 µM | [1][2][3] |
| Kinase Inhibition Assay | Recombinant Human ROCK2 | IC50 | 105 nM | [1][2][3] |
| Kinase Inhibition Assay | Recombinant Human ROCK2 | IC50 | 60 nM | [7] |
| Kinase Inhibition Assay | Recombinant Human ROCK2 | Ki | 41 nM | [1][7] |
| Cytokine Secretion Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-17 Inhibition | Dose-dependent | [2][4] |
| Cytokine Secretion Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-21 Inhibition | Dose-dependent | [2][4] |
| STAT3 Phosphorylation Assay | Human T cells | pSTAT3 Inhibition | Significant reduction | [6] |
| Th17 Differentiation Assay | Human Naive CD4+ T cells | IL-17 Production | Downregulated | [2] |
| Treg Differentiation Assay | Human Naive CD4+ T cells | FOXP3 Expression | Upregulated | [5] |
| MRTF-mediated Gene Expression | - | Inhibition | Demonstrated | [4] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound. This compound selectively inhibits ROCK2, which in turn downregulates the phosphorylation of STAT3. This leads to a decrease in the differentiation and function of pro-inflammatory Th17 cells and an increase in the differentiation and function of immunosuppressive Treg cells.
Caption: this compound's inhibition of the ROCK2 signaling pathway.
Experimental Protocols
ROCK2 Kinase Inhibition Assay
This protocol describes a radiometric-based assay to determine the IC50 of this compound for ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Recombinant human ROCK1 enzyme (for selectivity profiling)
-
Synthetic ROCK peptide substrate (e.g., S6 Long)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT
-
This compound (dissolved in DMSO)
-
Phosphocellulose filtration microplates
-
3% Phosphoric acid
-
Methanol
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a non-binding surface microplate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the ROCK peptide substrate (final concentration 30 µM) and [γ-³³P]ATP (final concentration 10 µM) in Assay Buffer.
-
Initiate the reaction by adding 10 µL of ROCK2 or ROCK1 enzyme (final concentration 4 mU) in Assay Buffer.
-
Incubate the plate at room temperature for 45 minutes.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filtration microplate.
-
Wash the plate three times with 75 mM phosphoric acid and once with methanol using a vacuum manifold.
-
Air dry the plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software.
STAT3 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on STAT3 phosphorylation in a human T-cell line (e.g., Jurkat) or primary human T cells.
Materials:
-
Human T-cell line (e.g., Jurkat) or isolated primary human T cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., IL-6 or anti-CD3/CD28 beads)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, and Rabbit anti-β-actin
-
HRP-conjugated goat anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed T cells in a 6-well plate at a density of 2 x 10⁶ cells/well and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a suitable agent (e.g., 50 ng/mL IL-6 for 30 minutes) to induce STAT3 phosphorylation.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.
-
Quantify the band intensities using image analysis software.
Human Th17 Cell Differentiation and Cytokine Analysis
This protocol describes the in vitro differentiation of naive human CD4+ T cells into Th17 cells and the subsequent analysis of IL-17 and IL-21 production in the presence of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Th17 polarizing cytokines: Recombinant Human IL-6 (20 ng/mL), TGF-β1 (5 ng/mL), IL-23 (20 ng/mL), and IL-1β (10 ng/mL)
-
Neutralizing antibodies: Anti-IFN-γ (1 µg/mL) and anti-IL-4 (1 µg/mL)
-
This compound (dissolved in DMSO)
-
Human IL-17 and IL-21 ELISA kits
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
Coat a 96-well plate with anti-CD3 antibody (5 µg/mL) overnight at 4°C. Wash the plate with PBS before use.
-
Seed the naive CD4+ T cells at a density of 1 x 10⁶ cells/mL in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (2 µg/mL) to the culture.
-
Add the Th17 polarizing cytokines and neutralizing antibodies to the culture medium.
-
Add various concentrations of this compound or DMSO to the respective wells.
-
Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
On the day of harvest, centrifuge the plate and collect the culture supernatants.
-
Measure the concentrations of IL-17 and IL-21 in the supernatants using ELISA kits according to the manufacturer's instructions.
Experimental Workflow Diagrams
Caption: Workflow for the ROCK2 Kinase Inhibition Assay.
Caption: Workflow for the STAT3 Phosphorylation Western Blot Assay.
Caption: Workflow for the Th17 Differentiation and Cytokine Analysis Assay.
References
- 1. This compound (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound - Focus Biomolecules [mayflowerbio.com]
- 4. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ROCK | TargetMol [targetmol.com]
Application Notes and Protocols for Belumosudil in a cGVHD Mouse Model
These application notes provide a comprehensive overview of the use of belumosudil, a selective ROCK2 inhibitor, in preclinical mouse models of chronic graft-versus-host disease (cGVHD). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for cGVHD.
Introduction
Chronic graft-versus-host disease is a severe complication following allogeneic hematopoietic stem cell transplantation (HSCT), characterized by chronic inflammation and fibrosis in various organs.[1][2] this compound (formerly KD025) is an orally available, selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key regulator of immune responses and fibrotic processes.[3][4][5] Preclinical studies in mouse models of cGVHD have demonstrated the efficacy of this compound in ameliorating disease pathology, providing a strong rationale for its clinical development.[3][4][6][7][8]
Mechanism of Action
This compound's therapeutic effect in cGVHD stems from its dual mechanism of action: immunomodulation and anti-fibrosis.[9] It selectively inhibits ROCK2, which leads to the downregulation of pro-inflammatory Th17 and T follicular helper (Tfh) cells and the upregulation of regulatory T cells (Tregs).[5][9][10] This rebalancing of the immune system is achieved through the differential regulation of STAT3 and STAT5 phosphorylation.[5][8][9][10] Additionally, this compound directly inhibits fibrotic pathways by reducing collagen deposition and the differentiation of fibroblasts into myofibroblasts.[3][9][11]
Signaling Pathway
The ROCK2 signaling pathway plays a central role in the pathogenesis of cGVHD. Upon activation, ROCK2 phosphorylates and activates STAT3, a key transcription factor for the differentiation and function of Th17 and Tfh cells.[5][10] These cells produce pro-inflammatory cytokines such as IL-17 and IL-21, which contribute to the inflammatory cascade and tissue damage seen in cGVHD.[5][10][11] this compound inhibits this process by blocking ROCK2-mediated STAT3 phosphorylation.[5][8] Conversely, ROCK2 inhibition promotes STAT5 phosphorylation, which is crucial for the development and function of immunosuppressive Treg cells.[5][8][10] This shifts the balance from a pro-inflammatory to a regulatory immune response. Furthermore, ROCK2 is involved in profibrotic signaling, and its inhibition by this compound leads to a reduction in fibrosis.[3][11]
Caption: this compound's mechanism of action in cGVHD.
Experimental Protocols
Two primary mouse models are utilized to study the efficacy of this compound in cGVHD: a sclerodermatous cGVHD model and a bronchiolitis obliterans (BO) model.
Sclerodermatous cGVHD Mouse Model Protocol
This model recapitulates the fibrotic skin manifestations of human cGVHD.[2]
1. Mouse Strains:
- Donors: B10.D2 (H-2d)
- Recipients: BALB/c (H-2d)
2. cGVHD Induction:
- Irradiate recipient BALB/c mice with a lethal dose of total body irradiation (typically 700-800 cGy).
- On the same day, intravenously inject a combination of bone marrow cells (5 x 10^6) and splenocytes (1 x 10^7) from donor B10.D2 mice into the recipient mice.[1]
- A control group should receive only bone marrow cells to distinguish GVHD from the effects of transplantation alone.[1]
3. This compound (KD025) Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
- Beginning on a specified day post-transplantation (e.g., day 21), administer this compound orally (e.g., via gavage) at a dose of 150 mg/kg daily.
- A vehicle control group should be included.
4. Efficacy Assessment:
- Monitor mice regularly for clinical signs of cGVHD, including weight loss, skin lesions (hair loss, erythema, scaling), and overall survival.
- At the end of the study, collect skin and other relevant organs (e.g., spleen, liver, lungs) for histological analysis (e.g., H&E and Masson's trichrome staining) to assess inflammation and fibrosis.
- Perform flow cytometry on splenocytes to analyze T cell subsets (Th17, Tfh, Tregs) and B cell populations.
- Measure levels of pathogenic antibodies and cytokines in the serum.
Bronchiolitis Obliterans (BO) cGVHD Mouse Model Protocol
This model is used to study the lung pathology associated with cGVHD.[12][13]
1. Mouse Strains:
- Donors: C57BL/6 (H-2b)
- Recipients: B10.BR (H-2k)
2. cGVHD Induction:
- Condition recipient B10.BR mice with sublethal irradiation (e.g., 600 cGy) and cyclophosphamide (120 mg/kg/day for 2 days).[12]
- Transplant T-cell depleted bone marrow (5 x 10^6) and splenic T cells (5 x 10^4) from donor C57BL/6 mice intravenously into the recipients.[12]
3. This compound (KD025) Administration:
- Administer this compound orally at a dose of 150 mg/kg daily, starting at a designated time point post-transplantation.
4. Efficacy Assessment:
- Monitor pulmonary function tests (e.g., resistance and compliance) to assess lung function.
- Perform histological analysis of lung tissue to evaluate for bronchiolitis obliterans, inflammation, and collagen deposition.
- Analyze immune cell infiltration in the lungs via immunohistochemistry or flow cytometry.
- Assess germinal center B cell and T follicular helper cell populations in the spleen.[8]
Experimental Workflow
Caption: General experimental workflow for this compound in cGVHD mouse models.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound in cGVHD mouse models.
Table 1: Efficacy of this compound in a Sclerodermatous cGVHD Model
| Parameter | Control (Vehicle) | This compound (150 mg/kg) | Reference |
| Clinical Score (Day 60) | Increased | Significantly Decreased | [8] |
| Skin Pathology Score | High | Significantly Reduced | [3][4] |
| Splenic Tfh Cells (%) | Elevated | Decreased | [8] |
| Splenic Treg Cells (%) | Reduced | Increased | [8] |
| STAT3 Phosphorylation | High | Decreased | [8] |
| STAT5 Phosphorylation | Low | Increased | [8] |
Table 2: Efficacy of this compound in a Bronchiolitis Obliterans cGVHD Model
| Parameter | Control (Vehicle) | This compound (150 mg/kg) | Reference |
| Pulmonary Resistance | Increased | Normalized | [8] |
| Pulmonary Compliance | Decreased | Normalized | [8] |
| Lung Collagen Deposition | High | Significantly Reduced | [8] |
| Lung Antibody Deposition | High | Significantly Reduced | [8] |
| Splenic Germinal Center B Cells (%) | Increased | Decreased | [8] |
Conclusion
The preclinical data strongly support the use of this compound as a therapeutic agent for cGVHD. The detailed protocols and expected outcomes provided in these application notes serve as a valuable resource for researchers aiming to investigate the efficacy and mechanism of action of ROCK2 inhibitors in relevant animal models of this debilitating disease.
References
- 1. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impaired bone marrow B-cell development in mice with a bronchiolitis obliterans model of cGVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bronchiolitis Obliterans Syndrome After Allogeneic Hematopoietic Stem Cell Transplantation - An Increasingly Recognized Manifestation of Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Belumosudil Cell Line Screening Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (formerly KD025) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), a key enzyme implicated in various cellular processes, including immune responses and fibrosis.[1][2][3] Approved for the treatment of chronic graft-versus-host disease (cGVHD), this compound has demonstrated significant therapeutic potential by modulating inflammatory and fibrotic pathways.[2][4][5] These application notes provide a comprehensive overview of the methodologies for screening and characterizing the effects of this compound in relevant cell lines, intended to guide researchers in their drug development and mechanistic studies.
Mechanism of Action
This compound selectively inhibits ROCK2 by binding to its ATP-binding pocket, thereby blocking its kinase activity.[1] This inhibition has significant downstream effects on immune regulation. Notably, this compound downregulates the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which in turn reduces the expression of pro-inflammatory cytokines like IL-17 and IL-21.[6][7][8][9] Concurrently, it upregulates the phosphorylation of STAT5, promoting the differentiation and function of regulatory T cells (Tregs).[7][10][11] This dual action effectively rebalances the Th17/Treg cell ratio, a critical factor in the pathophysiology of cGVHD and other autoimmune and fibrotic diseases.[1][11]
Signaling Pathway
Caption: this compound's mechanism of action targeting the ROCK2 pathway.
Data Presentation
In Vitro Inhibitory Activity
| Target | IC50 | Cell Line/Assay Condition | Reference |
| ROCK2 | 105 nM | Enzyme Assay | [9] |
| ROCK1 | 24 µM | Enzyme Assay | [9] |
| Casein Kinase 2 | 50 nM | Enzyme Assay | [9] |
Clinical Trial Efficacy in cGVHD (ROCKstar Study)
| Dosage | Overall Response Rate (ORR) | Patient Population | Reference |
| 200 mg once daily | 74% | Patients with cGVHD after 2-5 prior lines of therapy | [7][12][13] |
| 200 mg twice daily | 77% | Patients with cGVHD after 2-5 prior lines of therapy | [7][12][13] |
Experimental Protocols
General Cell Culture and Drug Preparation
Cell Lines:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): For studying primary immune cell responses, including T-cell differentiation and cytokine production.
-
Jurkat Cells (T-lymphocyte cell line): A common model for studying T-cell signaling pathways.
-
Fibroblast Cell Lines (e.g., NIH-3T3): To investigate the anti-fibrotic effects of this compound.
This compound Preparation:
-
This compound is soluble in DMSO up to 25 mg/mL.[9]
-
For cell culture experiments, prepare a stock solution in DMSO (e.g., 10 mM).
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Workflow
Caption: General workflow for in vitro screening of this compound.
Protocol 1: Western Blot for STAT3 and STAT5 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3 and STAT5 in a relevant cell line (e.g., Jurkat or activated PBMCs).
Materials:
-
Jurkat cells or PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for T-cell activation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells or PBMCs at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 30 minutes to induce T-cell activation and STAT phosphorylation.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Flow Cytometry for Th17/Treg Population Analysis
Objective: To assess the effect of this compound on the differentiation of Th17 and Treg cells from naive CD4+ T cells.
Materials:
-
Human PBMCs or isolated naive CD4+ T cells
-
Th17 and Treg differentiation media (containing appropriate cytokines, e.g., TGF-β, IL-6 for Th17; TGF-β, IL-2 for Treg)
-
This compound
-
Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A (for Th17), anti-CD25, anti-FoxP3 (for Treg)
-
Flow cytometer
Procedure:
-
T-Cell Differentiation:
-
Isolate naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the naive CD4+ T cells in Th17 or Treg polarizing conditions.
-
Treat the cells with varying concentrations of this compound during the differentiation period (typically 3-5 days).
-
-
Cell Staining:
-
On the final day, re-stimulate the cells with a cell stimulation cocktail for 4-6 hours to enhance cytokine expression.
-
Harvest the cells and stain for surface markers (CD4, CD25) according to the antibody manufacturer's protocol.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular markers (IL-17A, FoxP3).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ population and analyze the percentage of IL-17A+ cells (Th17) and CD25+FoxP3+ cells (Treg).
-
-
Data Analysis:
-
Compare the percentages of Th17 and Treg cells in this compound-treated samples to the vehicle control.
-
Protocol 3: ELISA for Cytokine Quantification
Objective: To measure the secretion of pro-inflammatory cytokines (IL-17, IL-21) from stimulated T-cells following this compound treatment.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
This compound
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Human IL-17 and IL-21 ELISA kits
Procedure:
-
Cell Culture and Treatment:
-
Seed PBMCs at 1 x 10^6 cells/mL in a 24-well plate.
-
Treat with this compound at desired concentrations for 2 hours.
-
Stimulate the cells with anti-CD3/CD28 beads or PMA/Ionomycin.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant (cell culture medium).
-
-
ELISA:
-
Perform the ELISA for IL-17 and IL-21 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels in this compound-treated samples to the vehicle control.
-
Conclusion
The provided protocols offer a foundational framework for the in vitro screening and mechanistic evaluation of this compound. By employing these methodologies, researchers can effectively assess the impact of this compound on key signaling pathways and cellular functions relevant to its therapeutic applications in cGVHD and other immune-mediated disorders. These assays are crucial for further drug development, lead optimization, and a deeper understanding of the molecular mechanisms underlying the efficacy of ROCK2 inhibitors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [a.osmarks.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound for chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Belumosudil-Mediated Inhibition of STAT3 Phosphorylation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (marketed as Rezurock) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[1][2][3][4] Its mechanism of action involves the modulation of immune responses, in part, through the downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][5][6] STAT3 is a key transcription factor involved in various cellular processes, including inflammation and cell survival.[7] Phosphorylation of STAT3 at Tyr705 is critical for its activation, dimerization, nuclear translocation, and DNA binding.[7] By inhibiting ROCK2, this compound leads to a decrease in STAT3 phosphorylation, which in turn modulates downstream inflammatory pathways.[1][5][6] This application note provides a detailed protocol for assessing the effect of this compound on STAT3 phosphorylation (p-STAT3) in a cellular context using Western blotting.
This compound-p-STAT3 Signaling Pathway
This compound selectively inhibits ROCK2, which is upstream of the STAT3 signaling pathway. This inhibition leads to a reduction in the phosphorylation of STAT3 at Tyr705, thereby downregulating the expression of target genes involved in inflammatory responses.
Caption: this compound inhibits ROCK2, leading to decreased STAT3 phosphorylation and subsequent changes in gene expression.
Experimental Protocol: Western Blot for p-STAT3
This protocol outlines the steps for treating cells with this compound and subsequently detecting changes in p-STAT3 levels via Western blot.
Materials and Reagents
-
Cell Lines: A cell line known to have active STAT3 signaling (e.g., DU145, HepG2, or other relevant cancer or immune cell lines).[7]
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, Cat# 9145).[7]
-
Primary Antibody: Mouse or Rabbit anti-total-STAT3 (e.g., Cell Signaling Technology, Cat# 9139).[7]
-
Loading Control Antibody: Mouse or Rabbit anti-β-Actin or anti-GAPDH.
-
Secondary Antibody: HRP-linked anti-rabbit IgG and/or anti-mouse IgG.
-
-
Reagents for Cell Culture: Appropriate growth medium, fetal bovine serum (FBS), and antibiotics.
-
Reagents for Lysis: RIPA buffer or similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Reagents for Western Blot: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST), wash buffer (TBST), and ECL substrate.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-STAT3 after this compound treatment.
Detailed Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in a low-serum medium for 4-6 hours if necessary to reduce basal STAT3 phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 6, 24 hours). This may need to be optimized for your specific cell line.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as BCA or Bradford.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-Actin or GAPDH.
-
Wash the membrane in TBST and then incubate with a stripping buffer.
-
Wash thoroughly and re-block the membrane before incubating with the next primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control signal for each sample.
-
Calculate the fold change in p-STAT3 levels relative to the vehicle-treated control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.
| Treatment Group | Concentration (µM) | p-STAT3 (Normalized Intensity) | Total STAT3 (Normalized Intensity) | p-STAT3 / Total STAT3 Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 0.1 | 0.85 | 0.98 | 0.87 | 0.87 |
| This compound | 1 | 0.45 | 1.02 | 0.44 | 0.44 |
| This compound | 10 | 0.15 | 0.99 | 0.15 | 0.15 |
Note: The data presented in the table are for illustrative purposes only and will vary depending on the experimental conditions.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to investigate the inhibitory effect of this compound on STAT3 phosphorylation. By following this detailed methodology, researchers can effectively assess the molecular mechanism of this compound and its potential as a therapeutic agent in diseases driven by aberrant STAT3 signaling. Careful optimization of cell line, drug concentration, and treatment duration is recommended to achieve the most reliable and reproducible results.
References
- 1. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtopics.com [drugtopics.com]
- 6. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Application Notes: T Cell Analysis Using Flow Cytometry in Belumosudil Treatment
Introduction
Belumosudil is an orally administered, selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in modulating immune responses and fibrotic processes.[1][2] The therapeutic efficacy of this compound, particularly in conditions like chronic graft-versus-host disease (cGVHD), is largely attributed to its ability to correct immune dysregulation.[3][4] Mechanistically, this compound's inhibition of ROCK2 down-regulates the phosphorylation of STAT3 and up-regulates STAT5 phosphorylation.[3][5] This dual action rebalances the crucial ratio of pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs), shifting the milieu away from inflammation and towards immune tolerance.[1][5][6]
Flow cytometry is an indispensable tool for dissecting the cellular-level effects of this compound. It allows for precise quantification and phenotyping of key T cell subsets, providing critical pharmacodynamic readouts for both preclinical research and clinical trial monitoring. This document provides a comprehensive guide, including detailed protocols and analytical panels, for assessing the immunomodulatory effects of this compound on T cells.
Mechanism of Action: this compound's Impact on T Cell Signaling
This compound targets the ROCK2 signaling pathway, which is integral to T cell differentiation. By inhibiting ROCK2, it interferes with downstream signaling cascades that determine the fate of CD4+ T cells. Specifically, it reduces the phosphorylation of STAT3, a key transcription factor for Th17 cell differentiation, thereby decreasing the population of these pro-inflammatory cells.[2][5] Concurrently, ROCK2 inhibition promotes a STAT5-dependent mechanism that enhances the stability and function of Tregs, which are critical for maintaining immune homeostasis.[5]
Recommended Flow Cytometry Panel for T Cell Analysis
To effectively monitor the immunological effects of this compound, a multi-color flow cytometry panel is recommended. This panel should be designed to identify total T cells, major subsets, and the specific Th17 and Treg populations modulated by the drug.
| Parameter | Marker | Fluorochrome (Example) | Cellular Location | Purpose in this compound Analysis |
| Viability | Viability Dye | e.g., Ghost Dye™ Violet 510 | Membrane | Exclude dead cells from analysis to prevent non-specific antibody binding. |
| Pan-T Cell | CD3 | e.g., APC-H7 | Surface | Identify all T lymphocytes. |
| Helper T Cell | CD4 | e.g., PerCP-Cy5.5 | Surface | Identify the helper T cell lineage, which contains both Th17 and Treg subsets.[7] |
| Cytotoxic T Cell | CD8 | e.g., BV605 | Surface | Enumerate cytotoxic T cells; can be used for exclusion or to assess off-target effects.[7] |
| Treg Marker | CD25 | e.g., PE | Surface | Part of the canonical Treg phenotype (CD4+CD25+CD127low/-).[7] |
| Treg Marker | CD127 | e.g., Alexa Fluor™ 700 | Surface | Low expression is characteristic of Tregs, helping to distinguish them from activated T cells.[7] |
| Treg Lineage | FoxP3 | e.g., Alexa Fluor™ 647 | Intracellular | Definitive transcription factor for Treg lineage and function. |
| Th17 Cytokine | IL-17A | e.g., PE-Cy7 | Intracellular | Signature cytokine produced by Th17 cells; requires stimulation to detect.[8][9] |
Experimental Workflow
The overall process involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them for cytokine detection, staining for surface and intracellular markers, acquiring data on a flow cytometer, and finally, analyzing the gated populations.
Detailed Experimental Protocols
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Carefully collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet. Perform a cell count and viability assessment.
Protocol 2: T Cell Stimulation, Surface, and Intracellular Staining
This protocol is designed for the simultaneous analysis of surface markers and intracellular transcription factors/cytokines.
-
Reagents Needed :
-
Cell Staining Buffer (e.g., PBS with 2% FBS).
-
Stimulants: PMA (Phorbol 12-myristate 13-acetate) and Ionomycin.
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin).
-
Fixation/Permeabilization Buffer Kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).[10]
-
Fluorochrome-conjugated antibodies (as per the panel table).
-
-
Procedure :
-
Cell Stimulation (for IL-17A detection) :
-
Resuspend 1-2 million PBMCs in 1 mL of complete RPMI medium.
-
Add PMA (50 ng/mL) and Ionomycin (1 µg/mL) along with a protein transport inhibitor.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator. This step traps cytokines like IL-17A inside the cell.[11]
-
-
Surface Staining :
-
Wash the stimulated cells with 2 mL of Cell Staining Buffer and centrifuge at 400-500 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated surface antibodies (CD3, CD4, CD8, CD25, CD127) and a viability dye.
-
Incubate for 20-30 minutes at 4°C, protected from light.[12]
-
-
Fixation and Permeabilization :
-
Intracellular Staining :
-
Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer containing the pre-titrated intracellular antibodies (anti-FoxP3, anti-IL-17A).
-
Incubate for 30-45 minutes at room temperature, protected from light.[10]
-
-
Final Wash and Acquisition :
-
Wash the cells twice with 1X Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer.
-
Acquire the samples on a properly calibrated flow cytometer as soon as possible.
-
-
Data Analysis and Expected Outcomes
Gating Strategy:
-
Gate on Lymphocytes using Forward Scatter (FSC) and Side Scatter (SSC).
-
Select for Singlets using FSC-Area vs. FSC-Height.
-
Exclude Dead Cells using the viability dye.
-
Identify T Cells by gating on the CD3+ population.
-
Separate T Helper and Cytotoxic T Cells by gating on CD4+ and CD8+ populations from the CD3+ gate.
-
Identify Tregs : From the CD4+ gate, identify the CD25+ CD127low/- population. Confirm this population by analyzing FoxP3 expression.
-
Identify Th17 Cells : From the CD4+ gate, identify the IL-17A+ population.
Expected Impact of this compound Treatment
The data table below summarizes the anticipated changes in key T cell populations following successful treatment with this compound, based on its known mechanism of action.
| Cell Population | Defining Markers | Expected Change with this compound | Rationale |
| Regulatory T cells (Tregs) | CD4+ CD25+ CD127low/- FoxP3+ | Increase | This compound's inhibition of ROCK2 restores immune homeostasis by up-regulating Tregs via a STAT5-dependent mechanism.[1][5] |
| Th17 Cells | CD4+ IL-17A+ | Decrease | This compound's inhibition of ROCK2 leads to the downregulation of STAT3 phosphorylation, which is critical for Th17 cell differentiation.[1][5] |
| Ratio of Th17 to Tregs | (%Th17 / %Treg) | Decrease | This ratio is a key indicator of immune balance; a decrease signifies a shift from a pro-inflammatory to an immune-tolerant state.[1] |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antbioinc.com [antbioinc.com]
- 9. Human Th1/Th2/Th17 Phenotyping Kit [bdbiosciences.com]
- 10. ptglab.com [ptglab.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Flow Cytometry Protocol | Abcam [abcam.com]
Preparation of Belumosudil Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belumosudil is a potent and selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic disease pathways.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Introduction
This compound, also known as KD025, is an orally available small molecule that has been approved for the treatment of chronic graft-versus-host disease (cGVHD).[2] Its mechanism of action involves the selective inhibition of ROCK2, which plays a crucial role in modulating immune responses and fibrotic processes.[1][3] By inhibiting ROCK2, this compound helps to restore immune homeostasis, partly by shifting the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[1][4] Given its therapeutic importance, a standardized protocol for its preparation in a research setting is essential. DMSO is the recommended solvent for this compound due to the compound's solubility in it.[5]
Physicochemical Properties of this compound
A clear understanding of this compound's properties is fundamental to its proper handling and use in experimental settings. The relevant data is summarized in the table below.
| Property | Value (this compound Free Base) | Value (this compound Mesylate) | Reference |
| Molecular Formula | C₂₆H₂₄N₆O₂ | C₂₆H₂₄N₆O₂ · CH₄O₃S | [2][5] |
| Molecular Weight | 452.52 g/mol | 548.62 g/mol | [2][5] |
| Appearance | White to yellow powder | White to yellow powder | [5] |
| Solubility | Soluble in DMSO | Soluble in DMSO | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound. This concentration is a common starting point for many in vitro assays and can be further diluted to the desired working concentration.
Materials:
-
This compound (free base or mesylate salt) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
The formula to calculate the mass required is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For a 10 mM (0.01 M) stock solution in 1 mL (0.001 L) of DMSO:
-
Using This compound free base (MW = 452.52 g/mol ): Mass (mg) = 0.01 mol/L * 0.001 L * 452.52 g/mol * 1000 mg/g = 4.53 mg
-
Using This compound mesylate (MW = 548.62 g/mol ): Mass (mg) = 0.01 mol/L * 0.001 L * 548.62 g/mol * 1000 mg/g = 5.49 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the tube.
-
-
Dissolution in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For this protocol, add 1 mL of DMSO.
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Application Notes
-
Solvent Considerations: Always use high-purity, anhydrous DMSO to ensure the stability and solubility of this compound. DMSO is hygroscopic and can absorb moisture from the air, which may affect the compound's stability.
-
Working Dilutions: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. A vehicle control (DMSO alone at the same final concentration) should always be included in experiments.
-
Stability: this compound is stable under neutral, photolytic, and thermal stress conditions. However, it shows significant degradation in acidic and basic conditions, as well as under oxidative stress.
-
Storage of Solid Compound: Store the solid this compound powder at room temperature (15°C to 30°C) in its original container, protected from moisture.
This compound Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of ROCK2. This kinase is a downstream effector of the RhoA GTPase and plays a critical role in the differentiation and function of T cell subsets. By inhibiting ROCK2, this compound downregulates the phosphorylation of STAT3, which in turn reduces the expression of RORγt, a key transcription factor for Th17 cell differentiation. Concurrently, ROCK2 inhibition leads to increased STAT5 phosphorylation, promoting the expansion of regulatory T cells (Tregs). This shift in the Th17/Treg balance helps to resolve the inflammation and fibrosis characteristic of conditions like cGVHD.
Caption: this compound inhibits ROCK2, modulating T-cell differentiation.
Experimental Workflow
The following diagram illustrates the logical flow for preparing and using a this compound stock solution in a typical cell-based experiment.
Caption: Workflow for preparing and using this compound stock solution.
References
- 1. captivatebio.com [captivatebio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
Application Notes and Protocols for Determining Belumosusdil Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic disease pathways.[1][2][3] It is approved for the treatment of chronic graft-versus-host disease (cGVHD).[4][5] For researchers investigating the in vitro effects of this compound, understanding its stability in cell culture media is critical for accurate and reproducible experimental results. The complex composition of cell culture media, which includes amino acids, vitamins, salts, and serum, can potentially impact the stability of small molecules.
These application notes provide a detailed protocol for assessing the stability of this compound in common cell culture media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640. The protocol outlines the experimental setup, sample analysis, and data interpretation. Additionally, this document includes a summary of this compound's relevant physicochemical properties and a diagram of its signaling pathway.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This compound is practically insoluble in water but soluble in dimethyl sulfoxide (DMSO).[1] This information is crucial for the preparation of stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility | Practically insoluble in water, soluble in DMSO. | [1] |
| Mean Elimination Half-life | 19 hours (in vivo) | [6][7] |
| Metabolism | Primarily metabolized by CYP3A4 in vitro. | [6] |
Signaling Pathway of this compound
This compound selectively inhibits ROCK2, which plays a crucial role in the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[1][2][3] By inhibiting ROCK2, this compound down-regulates STAT3 phosphorylation, leading to a decrease in Th17 cells, and up-regulates STAT5 phosphorylation, promoting the expansion of Treg cells.[2][4] This modulation of the Th17/Treg balance helps to resolve immune dysregulation.[4]
Caption: this compound inhibits ROCK2, modulating STAT3 and STAT5 pathways to regulate immune responses.
Protocol: Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in cell culture media over a typical experiment duration.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile, polypropylene microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Appropriate mobile phases and standards for analytical quantification[8][9]
Experimental Workflow
The overall workflow for assessing the stability of this compound in cell culture media is depicted in the following diagram.
Caption: Workflow for determining this compound stability in cell culture media.
Detailed Experimental Protocol
1. Preparation of this compound Stock Solution:
- Due to its poor aqueous solubility, prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
- Ensure complete dissolution by vortexing or brief sonication.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions:
- Prepare fresh working solutions of this compound in the desired cell culture medium (e.g., DMEM or RPMI-1640) at the final concentration to be used in your experiments (e.g., 1 µM, 10 µM).
- Prepare two sets of working solutions: one with medium supplemented with 10% FBS and one without FBS.
- The final concentration of DMSO in the working solutions should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
- Include a vehicle control (medium with the same final concentration of DMSO).
3. Incubation:
- Aliquot the working solutions into sterile polypropylene tubes or plates.
- Incubate the samples in a humidified incubator at 37°C with 5% CO2.
- At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect aliquots for analysis. The 0-hour time point represents the initial concentration.
4. Sample Preparation for Analysis:
- For samples containing FBS, protein precipitation is necessary. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant for analysis.
- For samples without FBS, a simple dilution with the mobile phase may be sufficient.
- Store prepared samples at -80°C until analysis.
5. Analytical Quantification:
- Quantify the concentration of this compound in the prepared samples using a validated stability-indicating HPLC or LC-MS/MS method.[8][9]
- A C18 column is commonly used for the separation of this compound and its potential degradants.[8][9]
- Prepare a standard curve of this compound in the same matrix (cell culture medium with or without FBS) to ensure accurate quantification.
Data Presentation and Interpretation
Summarize the quantitative data in a clear and structured table.
Table 2: Example Data Table for this compound Stability in DMEM with 10% FBS
| Time (hours) | This compound Concentration (µM) - Replicate 1 | This compound Concentration (µM) - Replicate 2 | This compound Concentration (µM) - Replicate 3 | Mean Concentration (µM) | % Remaining |
| 0 | 10.05 | 9.98 | 10.02 | 10.02 | 100.0 |
| 2 | 9.95 | 9.89 | 9.92 | 9.92 | 99.0 |
| 8 | 9.80 | 9.75 | 9.78 | 9.78 | 97.6 |
| 24 | 9.55 | 9.48 | 9.51 | 9.51 | 94.9 |
| 48 | 9.10 | 9.05 | 9.08 | 9.08 | 90.6 |
| 72 | 8.75 | 8.68 | 8.71 | 8.71 | 86.9 |
Plot the mean percentage of this compound remaining against time for each condition (with and without FBS). From this data, the degradation rate and the half-life (t½) of this compound in the specific cell culture medium can be calculated.
Forced Degradation of this compound
Forced degradation studies have been conducted on this compound under various stress conditions as per ICH guidelines. These studies provide insights into the intrinsic stability of the molecule and help in the development of stability-indicating analytical methods.
Table 3: Summary of Forced Degradation Studies on this compound
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Significant degradation observed. | [10][11] |
| Basic Hydrolysis | Significant degradation observed. | [10][11] |
| Neutral Hydrolysis | Stable. | [10] |
| Oxidative Stress | Significant deterioration observed. | [10][11] |
| Photolytic Stress | Stable. | [10] |
| Thermal Stress | Stable. | [10] |
It is important to note that these forced degradation studies were performed in simple solutions and not in complex cell culture media.[10][11] Therefore, the stability profile in a biological matrix may differ.
Conclusion
The stability of this compound in cell culture media is a critical parameter for ensuring the validity of in vitro studies. The provided protocol offers a comprehensive approach for researchers to determine the stability of this compound under their specific experimental conditions. By understanding the stability profile, researchers can design more accurate experiments and confidently interpret their findings. It is recommended to perform this stability assessment for each new batch of media or serum to ensure consistency.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comprehensive chromatographic analysis of this compound and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US12097202B2 - Methods of administering this compound for treatment of chronic graft versus host disease - Google Patents [patents.google.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. US11773083B2 - Solid state forms of this compound and this compound salts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. BloomStem™ DMEM Medium & RPMI Medium 1640 - Freshine Chem [freshinechem.com]
Application Notes and Protocols for In Vivo Administration of Belumosudil in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (formerly KD025) is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic pathways.[1] It has demonstrated clinical efficacy in the treatment of chronic graft-versus-host disease (cGVHD).[2][3][4][5][6] Preclinical evaluation in murine models of cGVHD has been instrumental in establishing its therapeutic potential.[7][8][9][10] These application notes provide detailed information and protocols for the in vivo dosing and administration of this compound in mice, drawing from key preclinical studies.
Mechanism of Action: ROCK2 Signaling Pathway
This compound selectively inhibits ROCK2, which plays a crucial role in the pathophysiology of cGVHD. Overactivation of ROCK2 contributes to an imbalance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs), as well as promoting fibrosis.[2] By inhibiting ROCK2, this compound helps to restore immune homeostasis and ameliorate disease symptoms.[2][7]
Caption: this compound inhibits ROCK2, leading to decreased Th17 differentiation and a relative increase in Treg activity.
Quantitative Data Summary
The following tables summarize the dosing regimens and pharmacokinetic parameters of this compound in mice from preclinical studies.
Table 1: In Vivo Dosing of this compound in Murine cGVHD Models
| Mouse Model | Strain | Administration Route | Dose (mg/kg) | Frequency | Vehicle | Reference |
| Full MHC Mismatch (BOS model) | B6 -> B10.BR | Oral Gavage | 40 | Twice Daily | Not Specified | Flynn et al., 2016 |
| Minor MHC Mismatch (Scleroderma model) | B10.D2 -> BALB/c | Oral Gavage | 40 | Twice Daily | Not Specified | Flynn et al., 2016 |
MHC: Major Histocompatibility Complex; BOS: Bronchiolitis Obliterans Syndrome
Table 2: Pharmacokinetic Parameters of this compound in Mice (General)
| Parameter | Value | Conditions |
| Bioavailability | ~64% (in healthy subjects, human data for reference) | Oral administration |
| Tmax | 1.26 hours (in patients, human data for reference) | Oral administration |
| Half-life | 19 hours (in patients, human data for reference) | Oral administration |
Note: Detailed pharmacokinetic data specifically from murine studies is limited in the public domain. Human data is provided for general reference.
Experimental Protocols
Protocol 1: Induction of a Full MHC Mismatch Murine Model of cGVHD with Bronchiolitis Obliterans Syndrome (BOS)
This protocol is adapted from preclinical studies evaluating this compound in a model that recapitulates lung pathology seen in human cGVHD.
Materials:
-
Recipient Mice: B10.BR
-
Donor Mice: C57BL/6 (B6)
-
This compound (KD025)
-
Vehicle for this compound
-
Sterile PBS
-
Irradiation source (e.g., Cesium-137 irradiator)
-
Syringes and needles for injection and oral gavage
Workflow Diagram:
Caption: Experimental workflow for the induction and treatment of a cGVHD-BOS mouse model.
Procedure:
-
Recipient Conditioning: Irradiate recipient B10.BR mice with a sublethal dose of total body irradiation.
-
Donor Cell Preparation: Harvest bone marrow and spleen cells from donor B6 mice. Prepare a single-cell suspension in sterile PBS.
-
Transplantation: On the day of irradiation, intravenously inject the donor cell suspension into the recipient mice.
-
Treatment Initiation: Begin treatment with this compound at a specified time point post-transplantation (e.g., day +21).
-
Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control via oral gavage twice daily.
-
Monitoring: Monitor mice regularly for signs of cGVHD, including weight loss, skin changes, and overall clinical score. Pulmonary function can be assessed at terminal time points.
Protocol 2: Induction of a Minor MHC Mismatch Murine Model of Sclerodermatous cGVHD
This protocol describes a model that develops skin manifestations similar to scleroderma in human cGVHD.
Materials:
-
Recipient Mice: BALB/c
-
Donor Mice: B10.D2
-
This compound (KD025)
-
Vehicle for this compound
-
Sterile PBS
-
Irradiation source
-
Syringes and needles
Procedure:
-
Recipient Conditioning: Irradiate recipient BALB/c mice with a sublethal dose of total body irradiation.
-
Donor Cell Preparation: Harvest bone marrow and spleen cells from donor B10.D2 mice and prepare a single-cell suspension.
-
Transplantation: Intravenously inject the donor cells into the recipient mice.
-
Treatment Initiation: Commence this compound treatment at a predetermined time after transplantation.
-
Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle via oral gavage twice daily.
-
Monitoring: Regularly assess mice for clinical signs of sclerodermatous cGVHD, including skin thickening, hair loss, and joint stiffness.
-
Endpoint Analysis: Collect skin and other relevant tissues for histological analysis of fibrosis (e.g., collagen deposition) and immune cell infiltration.
Protocol 3: Oral Gavage Administration in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch for adult mice)
-
Syringe
-
This compound formulation
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Passage into Esophagus: As the needle reaches the back of the pharynx, the mouse will typically swallow, allowing the needle to pass into the esophagus. Do not force the needle.
-
Substance Delivery: Once the needle is properly positioned in the esophagus (resistance should not be felt), slowly administer the this compound solution.
-
Needle Removal: Gently withdraw the gavage needle.
-
Post-Procedure Monitoring: Briefly monitor the mouse to ensure it has recovered from the procedure without any signs of distress.
Concluding Remarks
These application notes provide a framework for the in vivo use of this compound in murine models of cGVHD. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are in accordance with their institution's animal care and use guidelines. The provided information on dosing, administration, and experimental models will aid in the design and execution of preclinical studies investigating the therapeutic effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phase II study of this compound for chronic graft-versus-host disease in patients who failed at least one line of systemic therapy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Application Notes and Protocols: Belumosudil for Fibroblast to Myofibroblast Transition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Belumosudil, a selective Rho-associated coiled-coil kinase 2 (ROCK2) inhibitor, in in vitro assays studying the transition of fibroblasts to myofibroblasts. This process, a hallmark of tissue fibrosis, can be effectively modulated by this compound, making it a valuable tool for research and drug development in fibrotic diseases.
Introduction
The differentiation of fibroblasts into contractile and extracellular matrix (ECM)-producing myofibroblasts is a critical event in the pathogenesis of fibrotic conditions affecting various organs, including the lungs, liver, kidneys, and skin. A key signaling pathway implicated in this transition is mediated by Transforming Growth Factor-beta 1 (TGF-β1), which promotes the expression of myofibroblast markers such as alpha-smooth muscle actin (α-SMA) and collagen.[1] this compound is a potent and selective inhibitor of ROCK2, a downstream effector in the signaling cascade that leads to myofibroblast activation.[2] By targeting ROCK2, this compound effectively suppresses the fibrotic phenotype, presenting a promising therapeutic strategy.[3][4]
Mechanism of Action: this compound in Fibroblast to Myofibroblast Transition
This compound exerts its anti-fibrotic effects by selectively inhibiting ROCK2.[2] In the context of fibroblast to myofibroblast transition, the signaling cascade is initiated by pro-fibrotic factors like TGF-β1. This leads to the activation of RhoA, which in turn activates ROCK2. Activated ROCK2 promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers. This cytoskeletal rearrangement releases myocardin-related transcription factor-A (MRTF-A) from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A acts as a co-activator for the serum response factor (SRF), driving the transcription of target genes responsible for the myofibroblast phenotype, including α-SMA (ACTA2) and collagen (e.g., COL1A1).[4][5] this compound, by inhibiting ROCK2, disrupts this pathway, preventing stress fiber formation, MRTF-A nuclear translocation, and the subsequent expression of fibrotic genes.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound in inhibiting key aspects of the fibroblast to myofibroblast transition.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Inducer | This compound Concentration | Result | Reference |
| ROCK2 Inhibition (IC50) | N/A (Enzyme Assay) | N/A | 105 nM | Potent and selective inhibition of ROCK2 activity | [7] |
| α-SMA mRNA Expression | Cardiac Fibroblasts | TGF-β1 (10 ng/mL) | 0.625 µM | Significant reduction | |
| 1.25 µM | Dose-dependent reduction | ||||
| 2.5 µM | Stronger reduction | ||||
| 5 µM | Maximal reduction observed | ||||
| α-SMA Protein Expression | Cardiac Fibroblasts | TGF-β1 (10 ng/mL) | 0.625 µM | Noticeable reduction | |
| 1.25 µM | Clear dose-dependent reduction | ||||
| 2.5 µM | Significant reduction | ||||
| 5 µM | Pronounced reduction | ||||
| Collagen Deposition | Human Oral Mucosa (in vivo) | Chronic GVHD | 200 mg daily or twice daily for 6 months | Significant reduction in collagen type I | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on the fibroblast to myofibroblast transition.
Protocol 1: TGF-β1-Induced Fibroblast to Myofibroblast Transition Assay
Objective: To evaluate the dose-dependent effect of this compound on the differentiation of fibroblasts into myofibroblasts induced by TGF-β1.
Materials:
-
Primary human fibroblasts (e.g., lung, skin, or cardiac)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free medium
-
Recombinant human TGF-β1 (10 ng/mL stock)
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-SMA
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed primary human fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in fibroblast growth medium. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Add TGF-β1 to all wells (except for the negative control) to a final concentration of 5-10 ng/mL.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with anti-α-SMA primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the intensity of α-SMA staining per cell or the percentage of α-SMA-positive cells. Normalize the results to the DAPI-stained nuclei to account for cell number.
-
Protocol 2: Western Blot Analysis of α-SMA and Collagen Type I
Objective: To quantify the protein levels of α-SMA and collagen type I in fibroblasts treated with this compound.
Materials:
-
Cell lysates from the in vitro assay (Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-SMA, anti-Collagen Type I, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells from each treatment condition with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA, Collagen Type I, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins (α-SMA and Collagen Type I) to the loading control (β-actin).
-
Protocol 3: Quantitative PCR (qPCR) for Myofibroblast Markers
Objective: To measure the mRNA expression levels of genes associated with myofibroblast differentiation (e.g., ACTA2, COL1A1).
Materials:
-
Cells from the in vitro assay (Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH, B2M)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells of each treatment condition using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Mandatory Visualizations
Caption: this compound inhibits the TGF-β1/ROCK2 signaling pathway.
Caption: Experimental workflow for the fibroblast to myofibroblast transition assay.
References
- 1. This compound, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dupuytrens.org [dupuytrens.org]
- 5. FDA Approval Summary: this compound for Adult and Pediatric Patients 12 Years and Older with Chronic GvHD after Two or Mo… [ouci.dntb.gov.ua]
- 6. This compound - Focus Biomolecules [mayflowerbio.com]
- 7. This compound [a.osmarks.net]
Belumosudil: Application Notes and Protocols for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (marketed as Rezurock®) is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2).[1][2] The ROCK2 signaling pathway is a critical regulator of various cellular processes, including inflammation, fibrosis, and, pertinent to this document, angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a key process in both physiological and pathological conditions. In vitro angiogenesis assays are fundamental tools for investigating the pro- or anti-angiogenic potential of therapeutic compounds like this compound.
These application notes provide a comprehensive overview of the proposed use of this compound in common in vitro angiogenesis assays, based on its mechanism of action. Detailed protocols for key experimental setups are provided to guide researchers in assessing the anti-angiogenic effects of this compound.
Mechanism of Action: this compound and the ROCK2 Signaling Pathway in Angiogenesis
This compound is a potent and selective inhibitor of ROCK2.[5] The RhoA/ROCK signaling pathway plays a complex and sometimes contradictory role in angiogenesis. While general inhibition of Rho/ROCK has been shown to disrupt VEGF-mediated angiogenesis, some studies suggest that inhibiting both ROCK1 and ROCK2 might activate VEGF-driven sprouting.[6][7] However, evidence points towards a more distinct role for ROCK2 in promoting angiogenesis. Inhibition of ROCK2 has been demonstrated to abrogate endothelial cell sprouting in ex vivo aortic ring assays, suggesting an anti-angiogenic effect.[8]
The proposed anti-angiogenic mechanism of this compound is centered on its ability to interfere with key steps in the angiogenic cascade, which are regulated by ROCK2. These steps include endothelial cell migration, proliferation, and differentiation into capillary-like structures.[9][10] By inhibiting ROCK2, this compound can modulate the cellular processes that contribute to the formation of new blood vessels.[5]
Quantitative Data
While specific IC50 values for this compound in functional in vitro angiogenesis assays are not widely published, its potent and selective inhibition of the ROCK2 enzyme provides a strong rationale for its use in these assays. The following table summarizes the known inhibitory concentrations of this compound against ROCK1 and ROCK2. Researchers can use these values as a starting point for determining the optimal concentration range for their specific in vitro angiogenesis experiments.
| Compound | Target | IC50 | Assay Type |
| This compound | ROCK2 | 105 nM | Radiometric Enzyme Assay |
| This compound | ROCK1 | 24 µM | Radiometric Enzyme Assay |
Data sourced from InvivoChem
Key In Vitro Angiogenesis Assays
A thorough investigation of a compound's effect on angiogenesis typically involves assessing its impact on the primary stages of this process: endothelial cell migration, proliferation, and the formation of tube-like structures.[9]
Endothelial Cell Tube Formation Assay
This assay is a cornerstone for evaluating the final step of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for visualization, optional)
Procedure:
-
BME Preparation: Thaw the BME on ice. Using pre-cooled pipette tips, add 50 µL of BME to each well of a 96-well plate, ensuring the entire surface is covered.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 containing the desired concentrations of this compound or vehicle control. A typical cell density is 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Cell Seeding: Carefully seed the HUVEC suspension onto the solidified BME.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Examine the formation of tube-like structures using a phase-contrast inverted microscope.[2] For quantitative analysis, the total tube length, number of junctions, and number of loops can be measured using imaging software. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.
Endothelial Cell Migration and Invasion Assays
These assays assess the ability of a compound to affect the directional movement of endothelial cells, a critical early step in angiogenesis.[10] The invasion assay adds a layer of complexity by requiring cells to degrade an extracellular matrix barrier.
Materials:
-
HUVECs
-
Endothelial Basal Medium (EBM) with 0.5% FBS (for starvation)
-
EGM-2 (as a chemoattractant)
-
Transwell inserts (8 µm pore size)
-
BME (for invasion assay)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Crystal Violet staining solution
Procedure:
-
Cell Starvation: Culture HUVECs to 70-90% confluency and then starve them in EBM with 0.5% FBS for 4-6 hours.
-
Chamber Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of BME and allow it to solidify. For the migration assay, this step is omitted.
-
Chemoattractant Addition: Add EGM-2, with or without angiogenic factors like VEGF, to the lower chamber of the Transwell plate.
-
Cell Seeding: Harvest the starved cells and resuspend them in EBM containing various concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining and Quantification: Fix the migrated cells on the lower side of the membrane with methanol or 4% paraformaldehyde for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.[2] Gently wash the inserts with PBS to remove excess stain. Count the number of migrated cells in several fields of view under a microscope.
Endothelial Spheroid Sprouting Assay
This 3D assay more closely mimics the in vivo environment and is used to assess the sprouting of endothelial cells from a pre-formed spheroid into a surrounding matrix.[12]
Materials:
-
HUVECs
-
EGM-2
-
Collagen or fibrin gel matrix
-
24-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Pro-angiogenic factors (e.g., VEGF, FGF-2) (optional)[13]
Procedure:
-
Spheroid Formation: Generate HUVEC spheroids by culturing the cells in hanging drops or non-adherent round-bottom plates for 24 hours.[14]
-
Matrix Embedding: Gently collect the spheroids and embed them within a collagen or fibrin gel matrix in a 24-well plate.
-
Gel Polymerization: Allow the matrix to polymerize at 37°C for 30-60 minutes.
-
Treatment: Add EGM-2 containing different concentrations of this compound, vehicle control, and/or pro-angiogenic factors on top of the gel.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Visualization and Quantification: Capture images of the spheroids and their sprouts using an inverted microscope. Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative length of the sprouts using imaging software.[13]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ibidi.com [ibidi.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Inhibition of Rho-dependent kinases ROCK I/II activates VEGF-driven retinal neovascularization and sprouting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Angiogenesis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. In vitro endothelial spheroid sprouting assay for angiogenesis | RE-Place [re-place.be]
- 13. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
- 14. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using CRISPR-Cas9 to Validate the Mechanism of Action of Belumosudil
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Belumosudil is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), a key regulator of immune responses and fibrotic processes.[1][2] It is understood to exert its therapeutic effects by modulating the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[3][4] This immunomodulation is achieved through the differential regulation of the STAT3 and STAT5 signaling pathways.[1][3][5][6] Specifically, this compound-mediated ROCK2 inhibition leads to the downregulation of STAT3 phosphorylation, which is critical for Th17 differentiation, and the upregulation of STAT5 phosphorylation, a key signal for Treg development and function.[1][2][6] This application note provides a detailed protocol for using CRISPR-Cas9 technology to validate the on-target mechanism of action of this compound by knocking out ROCK2 in primary human T cells.
Experimental Overview
The core of this protocol is to compare the effects of this compound on wild-type (WT) primary human T cells versus ROCK2 knockout (KO) T cells generated using CRISPR-Cas9. If this compound's effects on the STAT3/STAT5 pathways and the Th17/Treg balance are indeed mediated by ROCK2, these effects should be absent in the ROCK2 KO cells. The experimental workflow and the proposed signaling pathways are illustrated below.
Protocols
Protocol 1: ROCK2 Knockout in Primary Human T Cells using CRISPR-Cas9
This protocol is optimized for the electroporation of Cas9 ribonucleoproteins (RNPs) into primary human T cells.[7][8][9][10]
Materials:
-
Primary human T cells
-
T cell activation beads (e.g., anti-CD3/CD28)
-
T cell culture medium
-
Cas9 nuclease
-
Synthetic sgRNA targeting ROCK2 and non-targeting control sgRNA
-
Electroporation system and associated buffers
Procedure:
-
T Cell Activation: Activate primary human T cells with anti-CD3/CD28 beads for 48-72 hours prior to electroporation.
-
RNP Formulation: Prepare Cas9 RNPs by incubating Cas9 protein with the ROCK2 or control sgRNA at room temperature for 15-20 minutes.
-
Electroporation:
-
Post-Electroporation Culture: Immediately transfer the electroporated cells to pre-warmed T cell medium and culture for 48-72 hours.
-
Knockout Validation:
-
Genomic Level: Extract genomic DNA and perform a T7 endonuclease I assay or Sanger sequencing to confirm indel formation at the ROCK2 locus.
-
Protein Level: Perform a western blot to confirm the absence of ROCK2 protein expression.
-
Protocol 2: Downstream Functional Assays
1. This compound Treatment:
-
Culture both WT and ROCK2 KO T cells in the presence of this compound (e.g., 1 µM) or a vehicle control (DMSO) for 24-48 hours.
2. Intracellular Phospho-STAT Flow Cytometry: [11][12][13][14]
-
Harvest the treated cells and immediately fix with a formaldehyde-based buffer.
-
Permeabilize the cells using cold methanol.
-
Stain with fluorescently-conjugated antibodies against pSTAT3 (pY705) and pSTAT5 (pY694), along with T cell surface markers like CD4.
-
Analyze the median fluorescence intensity (MFI) of pSTAT3 and pSTAT5 in the gated CD4+ T cell population using a flow cytometer.
3. Th17/Treg Differentiation Analysis by Flow Cytometry: [15][16][17][18][19]
-
For intracellular cytokine analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[20]
-
Fix and permeabilize the cells using a transcription factor staining buffer set.
-
Stain with antibodies against CD4, and intracellularly with antibodies against RORγt (for Th17) and FOXP3 (for Treg). For cytokine analysis, also include an antibody against IL-17A.
-
Analyze the percentage of CD4+ cells that are RORγt+ or FOXP3+.
4. IL-17A Secretion Measurement by ELISA: [21][22][23][24]
-
Collect the supernatants from the cultured WT and ROCK2 KO T cells after this compound treatment.
-
Quantify the concentration of secreted IL-17A using a commercially available ELISA kit, following the manufacturer's instructions.
Data Presentation and Expected Outcomes
The quantitative data from these experiments can be summarized in the following tables.
Table 1: Effect of this compound on STAT3 and STAT5 Phosphorylation
| Cell Type | Treatment | pSTAT3 MFI (Fold Change vs. WT Vehicle) | pSTAT5 MFI (Fold Change vs. WT Vehicle) |
| Wild-Type T Cells | Vehicle | 1.0 | 1.0 |
| This compound | ↓ | ↑ | |
| ROCK2 KO T Cells | Vehicle | ~1.0 | ~1.0 |
| This compound | ~1.0 | ~1.0 |
Table 2: Effect of this compound on Th17 and Treg Populations
| Cell Type | Treatment | % CD4+ RORγt+ Cells | % CD4+ FOXP3+ Cells | Secreted IL-17A (pg/mL) |
| Wild-Type T Cells | Vehicle | Baseline | Baseline | Baseline |
| This compound | ↓ | ↑ | ↓ | |
| ROCK2 KO T Cells | Vehicle | ~Baseline | ~Baseline | ~Baseline |
| This compound | ~Baseline | ~Baseline | ~Baseline |
Interpretation: In WT T cells, this compound treatment is expected to decrease pSTAT3 levels and increase pSTAT5 levels, leading to a reduction in Th17 cells and an increase in Treg cells, with a corresponding decrease in secreted IL-17A.[25][26][27] In contrast, in the ROCK2 KO T cells, this compound should have a negligible effect on these parameters, as its primary target has been removed. This outcome would strongly support the conclusion that the immunomodulatory effects of this compound are mediated through the inhibition of ROCK2.
References
- 1. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK2 Inhibition With this compound (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 Genome Editing in Human Primary T Cells [protocols.io]
- 11. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 12. altasciences.com [altasciences.com]
- 13. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RORγt+Foxp3+ Cells are an Independent Bifunctional Regulatory T Cell Lineage and Mediate Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for the Characterization of Human Regulatory T Cells: R&D Systems [rndsystems.com]
- 18. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. anogen.net [anogen.net]
- 22. stemcell.com [stemcell.com]
- 23. abcam.com [abcam.com]
- 24. assets.thermofisher.cn [assets.thermofisher.cn]
- 25. Portico [access.portico.org]
- 26. FDA Approval Summary: this compound for Adult and Pediatric Patients 12 Years and Older with Chronic GvHD after Two or Mo… [ouci.dntb.gov.ua]
- 27. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Belumosudil using a Validated Stability-Indicating RP-HPLC Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Belumosudil in bulk drug and pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the determination of this compound.
Introduction
This compound, sold under the brand name Rezurock, is an orally active inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] ROCK2 is a key enzyme involved in inflammatory and fibrotic processes.[1][4] By selectively inhibiting ROCK2, this compound modulates immune responses, primarily by shifting the balance between pro-inflammatory Th17 cells and regulatory T (Treg) cells, and mitigates fibrosis.[1][4][5] This mechanism of action makes it an effective treatment for chronic graft-versus-host disease (cGVHD).[1][2][3][4][5] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability studies. This document provides a detailed protocol for a validated RP-HPLC method for this purpose.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the ROCK2 signaling pathway, which plays a crucial role in regulating the balance of T-helper 17 (Th17) and regulatory T (Treg) cells. Overactivation of this pathway is implicated in the pathogenesis of cGVHD. This compound's inhibition of ROCK2 leads to the downregulation of STAT3 phosphorylation and upregulation of STAT5 phosphorylation, which in turn shifts the T-cell differentiation from the pro-inflammatory Th17 phenotype towards the immunosuppressive Treg phenotype, thereby restoring immune homeostasis.[1][2][4][5]
Experimental Protocol
This protocol is based on a compilation of validated methods for this compound quantification.[6][7][8]
Materials and Reagents
-
This compound reference standard
-
This compound tablets (e.g., Rezurock)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Water (Milli-Q or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Value |
| Column | Phenyl C18 (150 mm x 4.6 mm, 3.5 µm) or BDS C18 (150 x 4.8 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine (pH adjusted to 4.0 with Orthophosphoric Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase:
-
Prepare a 0.1% triethylamine solution by adding 1 mL of triethylamine to 1000 mL of Milli-Q water.
-
Adjust the pH of the triethylamine solution to 4.0 with diluted orthophosphoric acid.
-
Mix the aqueous phase with acetonitrile in a 40:60 ratio.
-
Degas the mobile phase by sonication for 15 minutes.
Standard Stock Solution (400 µg/mL):
-
Accurately weigh 20 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.[8]
-
Add approximately 3/4th of the diluent (mobile phase) and sonicate for 10 minutes to dissolve.[8]
-
Make up the volume to 50 mL with the diluent.[8]
Working Standard Solution (40 µg/mL):
-
Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.[8]
-
Make up the volume with the diluent.[8]
Sample Stock Solution (from tablets):
-
Weigh and powder 10 this compound tablets.
-
Transfer a quantity of powder equivalent to one tablet into a 100 mL volumetric flask.[8]
-
Add 50 mL of diluent and sonicate for 25 minutes.[8]
-
Make up the volume with the diluent and filter through a 0.45 µm syringe filter.[8]
Working Sample Solution (40 µg/mL):
-
Pipette 0.2 mL of the filtered sample stock solution into a 10 mL volumetric flask.[8]
-
Make up the volume with the diluent.[8]
Experimental Workflow
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, with key performance characteristics summarized below.
System Suitability
The system suitability was assessed by injecting the working standard solution six times. The acceptance criteria for system suitability are a relative standard deviation (%RSD) of not more than 2.0% for the peak area, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.
| Parameter | Acceptance Criteria | Typical Result |
| % RSD of Peak Area | ≤ 2.0% | 0.5% - 0.6% |
| Tailing Factor | ≤ 2.0 | ~1.1 |
| Theoretical Plates | ≥ 2000 | ~6575 |
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 10-75 µg/mL.[7][8] The correlation coefficient (r²) should be not less than 0.999.
| Parameter | Value |
| Concentration Range | 10 - 75 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 3417.5x + 676.4 or y = 27756x + 7235 |
Accuracy
Accuracy was determined by the recovery method. Known amounts of this compound standard were added to pre-analyzed sample solutions and the mixtures were analyzed. The percentage recovery should be within 98-102%.
| Spike Level | % Recovery |
| 50% | 99.8% |
| 100% | 99.9% |
| 150% | 100.2% |
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). The %RSD for the assay results should be not more than 2.0%.
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Concentration (µg/mL) |
| LOD | 0.24 - 0.38 |
| LOQ | 0.71 - 1.16 |
Stability-Indicating Properties
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to separate the this compound peak from all degradation product peaks, indicating its specificity and stability-indicating capability.[7]
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated and meets the requirements for a routine quality control analysis. The stability-indicating nature of the assay makes it suitable for stability studies of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ascopubs.org [ascopubs.org]
- 5. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Belumosudil Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (formerly KD025) is an orally bioavailable inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[1] It is approved for the treatment of chronic graft-versus-host disease (cGVHD).[1] this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, and CYP2D6, as well as UDP-glucuronosyltransferase (UGT) enzymes like UGT1A9.[2] Understanding the metabolic profile of this compound is crucial for characterizing its pharmacokinetic properties, evaluating potential drug-drug interactions, and ensuring its safety and efficacy.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound and its metabolites. It includes information on the metabolic pathways, quantitative data on major metabolites, and comprehensive experimental protocols for sample preparation and LC-MS/MS analysis.
Metabolic Profile of this compound
This compound undergoes extensive metabolism, resulting in the formation of several metabolites. The two primary metabolites are:
-
M1 (KD025m1): 2-(3-(4-(1H-indazol-5-ylamino)quinazolin-2-yl)phenoxy)acetamide. This is a minor but pharmacologically active metabolite.[1]
-
M2 (KD025m2): 2-(3-(4-(1H-indazol-5-ylamino)quinazolin-2-yl)phenoxy)acetic acid. This is the major, but inactive, metabolite.[1]
Other identified metabolites in human plasma and excreta include O-dealkylated this compound sulfate, this compound glucuronide, monohydroxy-Belumosudil, and this compound diol.[1][3]
This compound Signaling and Metabolic Pathway
This compound selectively inhibits ROCK2, which plays a key role in pro-inflammatory and fibrotic signaling pathways. By inhibiting ROCK2, this compound helps to restore immune homeostasis. The metabolic pathway of this compound primarily involves oxidation and dealkylation reactions mediated by CYP enzymes, followed by glucuronidation.
Quantitative Analysis of this compound Metabolites
The following table summarizes the key pharmacokinetic parameters of this compound and its major metabolites, M1 and M2, in human plasma. Exposure to the major metabolite M2 is approximately 15-20% of the parent compound, while the active metabolite M1 has an exposure of less than 5% of the parent drug.[4]
| Analyte | Cmax (% of Parent) | AUC (% of Parent) | Notes |
| This compound | 100% | 100% | Parent Drug |
| M1 (KD025m1) | <5% | <2% | Active minor metabolite.[4] |
| M2 (KD025m2) | ~15% | ~20% | Inactive major metabolite.[4] |
Experimental Protocols
This section provides detailed protocols for the analysis of this compound and its metabolites in biological matrices, primarily human plasma.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each plasma sample and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
This method provides a general guideline for the chromatographic separation of this compound and its metabolites. Method optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Agilent C18, 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
Mass Spectrometry (MS) Method
The following parameters are suggested for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The exact MRM transitions (precursor ion > product ion) and collision energies should be optimized for the specific instrument used. The following are proposed transitions based on the known structures of this compound and its major metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 493.2 | 393.2 / 119.1 | Optimize (e.g., 25-35) | Optimize (e.g., 30-40) |
| M1 (KD025m1) | 451.2 | 393.2 / 119.1 | Optimize (e.g., 25-35) | Optimize (e.g., 30-40) |
| M2 (KD025m2) | 452.2 | 393.2 / 119.1 | Optimize (e.g., 25-35) | Optimize (e.g., 30-40) |
| Internal Standard | Compound-specific | Compound-specific | Optimize | Optimize |
Note: The precursor ions are based on [M+H]+. Product ions should be selected based on the most stable and abundant fragments observed during infusion and optimization experiments.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the mass spectrometric analysis of this compound and its metabolites. The use of a robust LC-MS/MS method with appropriate sample preparation is essential for accurate quantification and characterization of the metabolic profile of this important therapeutic agent. These methods can be applied in various stages of drug development, from preclinical metabolic studies to clinical pharmacokinetic assessments.
References
- 1. patents.justia.com [patents.justia.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Bioavailability, Mass Balance, and Metabolic Profiling Assessment of [14 C]-Belumosudil in Healthy Men: A Phase 1, Open-Label, 2-Part Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and Its Metabolites in Individuals With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Troubleshooting & Optimization
Troubleshooting Belumosudil solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Belumosudil. The information is designed to address common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound mesylate is a Biopharmaceutics Classification System (BCS) Class IV molecule, meaning it has low solubility and low permeability.[1] It is practically insoluble in water across all pH ranges and in most common organic solvents.[1][2][3] It is slightly soluble in methanol and dimethylformamide (DMF), and soluble in dimethyl sulfoxide (DMSO).[1][2]
Q2: My this compound is precipitating out of solution during my cell-based assay. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with poorly soluble compounds like this compound. This typically occurs because the high concentration of the compound in DMSO is no longer sustainable when introduced into a predominantly aqueous environment where its solubility is significantly lower. The final concentration of DMSO in your assay should be kept low, typically below 0.5%, to minimize both solvent-induced toxicity and compound precipitation.
Q3: How does pH affect the solubility of this compound?
A3: this compound exhibits pH-dependent solubility.[1][4][5][6] As a weakly basic drug, its solubility is significantly reduced at higher, more neutral, or alkaline pH levels.[1][4] Co-administration with proton pump inhibitors (PPIs), which raise gastric pH, has been shown to decrease the absorption of this compound in clinical settings, highlighting the importance of an acidic environment for its solubility.[4][5][7][8][9][10]
Q4: What is the recommended method for preparing a this compound stock solution?
A4: Given its solubility profile, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO and then dilute it further for your experiments. Stock solutions should be stored at -20°C or -80°C to ensure stability.
Q5: Are there any formulation strategies to improve this compound's solubility in aqueous solutions?
A5: For in vivo studies, formulation strategies are often necessary. While specific details for lab-scale preparations are not extensively published, general techniques for poorly soluble drugs include the use of co-solvents, surfactants, or complexing agents like cyclodextrins. It is important to note that for clinical use, this compound is formulated into tablets.[1][7]
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffer
Problem: After diluting a DMSO stock of this compound into an aqueous buffer (e.g., PBS), a precipitate is observed.
| Potential Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | The final concentration of this compound in the aqueous buffer is too high. Determine the kinetic solubility in your specific buffer (see Experimental Protocols). Lower the final concentration of this compound if necessary. |
| High Final DMSO Concentration | High concentrations of DMSO can cause the compound to "crash out" upon dilution. Keep the final DMSO concentration in your aqueous solution below 0.5%. |
| Buffer pH | This compound's solubility is pH-dependent, with lower solubility at higher pH.[1][4] If your experimental conditions allow, consider using a buffer with a slightly acidic pH to improve solubility. |
| Improper Mixing | Slow or inadequate mixing can lead to localized high concentrations and precipitation. When diluting, add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid dispersion. |
Issue: Inconsistent Results in Cellular Assays
Problem: High variability is observed in experimental results when using this compound.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Undissolved this compound will lead to an inaccurate final concentration and inconsistent cellular exposure. Visually inspect your final working solution for any signs of precipitation before adding it to cells. Consider a brief centrifugation step to pellet any precipitate. |
| Stock Solution Instability | Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation or precipitation. Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Interaction with Media Components | Components in the cell culture media, such as proteins, may interact with this compound, affecting its bioavailability. If possible, test the solubility of this compound directly in your complete cell culture medium. |
Data Presentation
Table 1: Solubility of this compound Mesylate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [1][2][3][7] |
| pH 2.0 Buffer | Very Slightly Soluble | [2][3] |
| pH 4.5 Buffer | Practically Insoluble | [2][3] |
| pH 6.8 Buffer | Practically Insoluble | [2][3] |
| Methanol | Slightly Soluble | [1][2][7] |
| Dimethylformamide (DMF) | Slightly Soluble | [1][2][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][7] |
| Acetonitrile | Practically Insoluble | [2][3] |
| Toluene | Practically Insoluble | [2][3] |
| Ethyl Acetate | Practically Insoluble | [2][3] |
| Dichloromethane (DCM) | Practically Insoluble | [2][3] |
| Acetone | Practically Insoluble | [2][3] |
| Isopropyl Alcohol | Practically Insoluble | [2][3] |
| n-Heptane | Practically Insoluble | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound mesylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound mesylate for the desired volume and concentration (Molecular Weight of this compound mesylate: 548.62 g/mol ).
-
Weigh the calculated amount of this compound mesylate powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to individual wells. Include a DMSO-only control.
-
To each well, add the aqueous buffer to reach a final volume (e.g., 200 µL), ensuring the final DMSO concentration is consistent and low (e.g., 1%).
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The concentration at which a significant increase in turbidity is observed compared to the DMSO control is the approximate kinetic solubility.
-
Visualizations
Caption: this compound inhibits ROCK2, modulating downstream signaling pathways.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1 Pharmacokinetic Drug Interaction Study of this compound Coadministered With CYP3A4 Inhibitors and Inducers and Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US12097202B2 - Methods of administering this compound for treatment of chronic graft versus host disease - Google Patents [patents.google.com]
- 8. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
Optimizing Belumosudil Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Belumosudil (also known as KD025 or SLx-2119) concentration for in vitro studies. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] By inhibiting ROCK2, this compound modulates immune responses, primarily by rebalancing the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs).[2] This is achieved through the downregulation of STAT3 phosphorylation and the upregulation of STAT5 phosphorylation.[1][2] Additionally, this compound exhibits anti-fibrotic properties by inhibiting the differentiation of fibroblasts into myofibroblasts.[3][4]
Q2: What is a good starting concentration for this compound in in vitro experiments?
A2: A good starting point for in vitro experiments is to test a range of concentrations around the IC50 value for ROCK2, which is approximately 60-100 nM.[1] For cell-based assays, concentrations ranging from 0.1 µM to 10 µM are often used. A study on cardiac fibroblasts used concentrations from 0.625 µM to 5 µM to observe effects on TGF-β1-induced activation and proliferation.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in DMSO. For example, to create a 10 mM stock solution, you can follow the supplier's instructions, which may involve dissolving 2 mg of this compound in 624 µL of DMSO. It is crucial to ensure the powder is fully dissolved. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic at higher concentrations?
A4: Like many small molecule inhibitors, this compound can exhibit cytotoxicity at high concentrations. It is essential to determine the cytotoxic threshold in your specific cell line using a viability assay, such as an MTT or CellTiter-Glo assay, before proceeding with functional experiments. This will help you distinguish between the intended pharmacological effects and non-specific toxicity.
Q5: How can I confirm that this compound is active in my in vitro system?
A5: To confirm the activity of this compound, you can assess the phosphorylation status of downstream targets of ROCK2. A common method is to perform a Western blot to detect the phosphorylation of Myosin Light Chain (MLC) or Myosin Phosphatase Target Subunit 1 (MYPT1). A decrease in the phosphorylation of these proteins upon this compound treatment indicates successful ROCK2 inhibition. Additionally, you can measure the inhibition of STAT3 phosphorylation, a key downstream signaling event.[2]
Data Presentation
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | IC50/Ki | Cell Type/Assay Condition | Reference |
| ROCK2 | ~60-100 nM | Cell-free enzyme assay | [1] |
| ROCK1 | ~3-24 µM | Cell-free enzyme assay | [1] |
Table 2: Recommended In Vitro Working Concentrations of this compound
| Cell Type | Assay | Recommended Concentration Range | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine (IL-17, IL-21) Inhibition | 0.1 µM - 5 µM | [6] |
| Human T cells | STAT3 Phosphorylation Inhibition | Submicromolar to 2.5 µM | [2] |
| Cardiac Fibroblasts | Inhibition of TGF-β1-induced activation | 0.625 µM - 5 µM | [3] |
| Human Pterygium Fibroblasts | Inhibition of TGF-β1-induced proliferation and migration | 5 µM - 10 µM (using ROCK inhibitor Y-27632 as a reference) | [7] |
Experimental Protocols
Protocol 1: TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation Assay
This protocol is designed to assess the anti-fibrotic potential of this compound by measuring its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
Materials:
-
Fibroblast cell line (e.g., human dermal fibroblasts, cardiac fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Recombinant human TGF-β1
-
This compound
-
Phosphate-buffered saline (PBS)
-
Primary antibodies: anti-α-smooth muscle actin (α-SMA), anti-vimentin
-
Secondary antibody: fluorescently-labeled or HRP-conjugated
-
DAPI (for nuclear staining)
-
Western blot or immunofluorescence reagents
Procedure:
-
Cell Seeding: Seed fibroblasts in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Treatment:
-
Prepare a working solution of TGF-β1 in serum-free medium (a common concentration is 1-10 ng/mL).
-
Prepare a range of this compound concentrations in serum-free medium containing TGF-β1. Include a vehicle control (DMSO) with TGF-β1 and a negative control (serum-free medium only).
-
Remove the serum-free medium from the cells and add the treatment media.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis of Myofibroblast Differentiation:
-
Western Blotting: Lyse the cells and perform a Western blot to quantify the expression of the myofibroblast marker α-SMA. Use a loading control like GAPDH or β-actin for normalization.
-
Immunofluorescence: Fix and permeabilize the cells. Stain for α-SMA (to identify myofibroblasts) and vimentin (a general fibroblast marker). Counterstain nuclei with DAPI. Image the cells using a fluorescence microscope and quantify the percentage of α-SMA positive cells.
-
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol details the steps to measure the inhibition of STAT3 phosphorylation by this compound in T cells.
Materials:
-
T cells (e.g., isolated human CD4+ T cells)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
This compound
-
Stimulating agent (e.g., IL-6 or anti-CD3/CD28 antibodies)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Culture T cells under appropriate conditions. Pre-treat the cells with a range of this compound concentrations for a specified time (e.g., 1-2 hours) before stimulation.
-
Stimulation: Add the stimulating agent (e.g., IL-6) to the cell culture for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total STAT3.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of ROCK2 activity | 1. This compound concentration is too low. 2. Inactive this compound. 3. Short incubation time. | 1. Perform a dose-response experiment with a wider concentration range. 2. Ensure proper storage of this compound stock solution (-20°C, protected from light). Prepare fresh dilutions for each experiment.[5] 3. Increase the pre-incubation time with this compound before stimulation. |
| High cell death/cytotoxicity | 1. This compound concentration is too high. 2. High DMSO concentration in the final culture medium. 3. Cell line is particularly sensitive. | 1. Perform a cytotoxicity assay (e.g., MTT, trypan blue) to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions in culture medium to minimize the final DMSO percentage. 3. Reduce the treatment duration or use a lower concentration of this compound. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent incubation times. 3. Freeze-thaw cycles of this compound stock. | 1. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 2. Standardize all incubation times for treatment and stimulation. 3. Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in culture medium | 1. Poor solubility in aqueous solutions. 2. High concentration of this compound. | 1. Ensure the DMSO stock is fully dissolved before diluting in culture medium. Vortex the solution when diluting. 2. Prepare intermediate dilutions in culture medium to achieve the final desired concentration. Do not exceed the solubility limit. |
Visualizations
Caption: this compound inhibits ROCK2, modulating immune and fibrotic pathways.
Caption: A typical workflow for in vitro studies with this compound.
Caption: A decision tree for troubleshooting in vitro this compound experiments.
References
- 1. EP4554593A1 - Methods of administering this compound for treatment of chronic graft versus host disease in patient subpopulations - Google Patents [patents.google.com]
- 2. pnas.org [pnas.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Belumosudil experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with belumosudil. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a serine/threonine kinase.[1][2] It functions by binding to the ATP-binding pocket of the ROCK2 enzyme, thereby inhibiting its kinase activity.[1] This inhibition disrupts downstream signaling pathways that regulate various cellular processes, including inflammation, fibrosis, and immune responses.[1][3] this compound has been shown to be significantly more selective for ROCK2 compared to ROCK1.[4][5]
Q2: What are the key downstream effects of ROCK2 inhibition by this compound?
Inhibition of ROCK2 by this compound leads to several key downstream effects:
-
Modulation of Immune Responses: It helps restore immune homeostasis by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells (Tregs).[1][5] This is achieved by manipulating the phosphorylation of STAT3 and STAT5.[4][5][6]
-
Anti-fibrotic Activity: this compound inhibits pro-fibrotic signaling pathways.[3][6] It can reduce the expression of genes associated with fibrosis, decrease stress fiber formation, and inhibit myofibroblast activation and collagen deposition.[6]
-
Cytoskeletal Regulation: ROCK2 plays a crucial role in regulating the actin cytoskeleton, which is involved in cell shape, motility, and contraction.[1][7] Inhibition of ROCK2 can modulate these processes.
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental conditions. It is important to consult specific experimental protocols for precise values. However, reported values indicate a high potency for ROCK2.
| Target | Reported IC50 / Ki | Source |
| ROCK2 | IC50: ~60 nM, Ki: 41 nM | [8][9] |
| ROCK2 | IC50: 100 nM | [4][5] |
| ROCK1 | IC50: ~3 µM | [4][5] |
| ROCK1 | IC50: 24 µM | [9] |
Note: IC50 values can be influenced by factors such as ATP concentration in the assay.[10]
Troubleshooting Experimental Variability
Variability in experimental results is a common challenge. The following guide addresses potential sources of variability when working with this compound and offers troubleshooting strategies.
Issue 1: Inconsistent IC50 Values or Potency Measurements
| Potential Cause | Recommended Solution |
| ATP Concentration: The inhibitory activity of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the kinase assay. Higher ATP concentrations will lead to higher apparent IC50 values.[10] | Standardize the ATP concentration across all experiments. For comparability, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[10] Report the ATP concentration used in your experimental methods. |
| Assay Format: Different kinase assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and can yield different IC50 values.[10][11][12] Luminescence-based assays, for instance, measure ATP depletion, which can be affected by enzyme autophosphorylation.[10] | Be consistent with the chosen assay format throughout a study. When comparing data from different studies, be aware of the assay methods used. Radiometric assays are often considered the "gold standard" due to their direct measurement of phosphorylation.[12] |
| Reagent Quality and Handling: The quality and handling of reagents, including the kinase enzyme, substrate, and this compound itself, can impact results. Improper storage or multiple freeze-thaw cycles can degrade reagents. | Use high-quality, validated reagents from a reputable supplier. Aliquot reagents upon receipt to minimize freeze-thaw cycles. Ensure proper storage conditions as per the manufacturer's instructions. |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity at higher concentrations. | Keep the final solvent concentration consistent across all experimental conditions, including controls. Typically, the final DMSO concentration should be kept below 1%. |
Issue 2: Poor Reproducibility in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Cell Line Integrity and Passage Number: Cell lines can change their characteristics over time with increasing passage number, leading to altered signaling pathways and drug responses. | Use cell lines from a reputable source and perform regular authentication. Use cells within a defined, low passage number range for all experiments. |
| Cell Density and Health: The density of cells at the time of treatment can influence their physiological state and response to inhibitors. Unhealthy or stressed cells will yield unreliable results. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of the experiment. Regularly monitor cell health and viability. |
| Serum Variability: Fetal bovine serum (FBS) and other serum supplements are a known source of experimental variability due to batch-to-batch differences in growth factor and cytokine composition. | Use a single, pre-tested batch of serum for a series of experiments. Consider using serum-free or reduced-serum media if the experimental model allows. |
| Incubation Time: The duration of this compound treatment can significantly impact the observed biological effect. | Optimize and standardize the incubation time based on the specific endpoint being measured. Time-course experiments may be necessary to determine the optimal treatment duration. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency
This protocol provides a general framework for determining the IC50 of this compound against ROCK2.
-
Reagents and Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase substrate (e.g., synthetic peptide)
-
This compound stock solution (e.g., in DMSO)
-
ATP (radiolabeled or non-labeled, depending on the assay format)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagents (specific to the chosen assay format)
-
-
Procedure: a. Prepare serial dilutions of this compound in the kinase reaction buffer. b. In a microplate, add the ROCK2 enzyme, the kinase substrate, and the diluted this compound. c. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C). f. Stop the reaction (method depends on the assay format). g. Quantify the kinase activity using the appropriate detection method. h. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. i. Calculate the IC50 value using a suitable data analysis software (e.g., sigmoidal dose-response curve fitting).[9]
Visualizations
Caption: this compound inhibits the ROCK2 signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. This compound | ROCK | TargetMol [targetmol.com]
- 9. This compound (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Belumosudil Off-Target Effects in Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and investigating the potential off-target effects of Belumosudil (also known as KD025) in cell culture experiments. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a comprehensive assessment of this compound's selectivity and potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase.[1][2][3] It has been shown to have approximately 100-fold greater selectivity for ROCK2 over ROCK1.[3]
Q2: Are there any known off-targets of this compound identified in cell culture?
A2: Yes, in vitro kinase profiling studies have identified other kinases that can be inhibited by this compound. A significant off-target is Casein Kinase 2 (CK2), a ubiquitous serine/threonine kinase involved in various cellular processes.[4] Kinome-wide screening has revealed that a small percentage of other kinases may also bind to this compound with high affinity.[5]
Q3: What are the potential consequences of off-target inhibition by this compound in my cell culture experiments?
A3: Off-target effects can lead to misinterpretation of experimental results. For example, inhibition of CK2 can impact cell proliferation, apoptosis, and signal transduction pathways independently of ROCK2 inhibition.[1][6][7] Therefore, attributing an observed cellular phenotype solely to ROCK2 inhibition without considering potential off-targets may be inaccurate.
Q4: How can I determine if an observed effect in my cell culture is due to an off-target activity of this compound?
A4: Several experimental approaches can help distinguish on-target from off-target effects. These include:
-
Using a structurally different ROCK2 inhibitor: Comparing the phenotype induced by this compound with that of another selective ROCK2 inhibitor with a different chemical scaffold can help determine if the effect is target-specific.
-
Rescue experiments: If possible, overexpressing a this compound-resistant mutant of ROCK2 should rescue the on-target effects but not the off-target effects.
-
Directly assessing the activity of potential off-targets: For instance, you can measure the activity of CK2 in your cell line after treatment with this compound.
-
Whole-transcriptome or proteome analysis: Techniques like RNA-seq or mass spectrometry-based proteomics can provide a global view of the cellular changes induced by this compound and may reveal unexpected pathway alterations.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when investigating the off-target effects of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected cellular phenotype with this compound treatment. | Off-target effects, cell line-specific responses, or experimental variability. | 1. Confirm On-Target Engagement: Verify ROCK2 inhibition in your cell system (e.g., by Western blot for downstream targets like p-MYPT1). 2. Test a Concentration Range: Perform dose-response experiments to determine if the unexpected phenotype is observed at concentrations consistent with ROCK2 inhibition or at higher concentrations where off-target effects are more likely. 3. Assess Potential Off-Targets: Investigate the activity of known off-targets like CK2. 4. Use Control Compounds: Include a less selective ROCK inhibitor (e.g., Y-27632) and a specific CK2 inhibitor (e.g., CX-4945) as controls to dissect the observed phenotype. |
| Difficulty confirming off-target kinase inhibition in a specific cell line. | Low expression level of the off-target kinase, or the off-target effect is not significant at the concentrations used. | 1. Confirm Target Expression: Verify the protein expression of the potential off-target kinase in your cell line by Western blot or proteomics. 2. Increase Drug Concentration: Cautiously increase the concentration of this compound in your assay, while monitoring for cytotoxicity. 3. Use a More Sensitive Assay: Employ a highly sensitive in vitro kinase assay with the purified off-target kinase to confirm direct inhibition. |
| Contradictory results between in vitro kinase assays and cell-based assays. | Differences in the cellular environment (e.g., ATP concentration, presence of scaffolding proteins) can affect inhibitor potency. | 1. Consider Cellular ATP Concentration: In vitro assays are often performed at low ATP concentrations, which may overestimate inhibitor potency. Consider using an ATP concentration closer to physiological levels (~1-10 mM) in your in vitro assays. 2. Perform Target Engagement Studies: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that this compound is binding to the intended off-target in a cellular context. |
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the quantitative data from a KINOMEscan™ profiling study that assessed the binding of this compound (KD025) to a panel of 468 human kinases. The results are presented as the percentage of the kinase remaining bound to the immobilized ligand in the presence of 10 µM this compound. A lower percentage indicates stronger binding of this compound to the kinase.
| Kinase Target | Gene Symbol | Binding (% of Control) | Primary Function |
| ROCK2 | ROCK2 | 0.05 | Cytoskeletal regulation, cell migration |
| Casein Kinase 2, alpha 1 | CSNK2A1 | 0.1 | Cell growth, proliferation, apoptosis |
| Casein Kinase 2, alpha 2 | CSNK2A2 | 0.1 | Cell growth, proliferation, apoptosis |
| ROCK1 | ROCK1 | 1.5 | Cytoskeletal regulation, cell migration |
| Citron Kinase | CIT | 2.5 | Cytokinesis |
| Myosin Light Chain Kinase 4 | MYLK4 | 3.5 | Muscle contraction |
| Serine/Threonine Kinase 3 | STK3 | 4.0 | Cell growth and apoptosis |
| Death-associated protein kinase 1 | DAPK1 | 4.5 | Apoptosis |
| NUAK family SNF1-like kinase 1 | NUAK1 | 5.0 | Cell adhesion and metabolism |
| MAP/microtubule affinity-regulating kinase 4 | MARK4 | 5.5 | Microtubule dynamics, cell polarity |
| G protein-coupled receptor kinase 5 | GRK5 | 6.0 | G protein-coupled receptor signaling |
| MAP/microtubule affinity-regulating kinase 1 | MARK1 | 6.5 | Microtubule dynamics, cell polarity |
| AMP-activated protein kinase alpha 1 | PRKAA1 | 7.0 | Cellular energy homeostasis |
| NUAK family SNF1-like kinase 2 | NUAK2 | 8.0 | Cell adhesion and metabolism |
| Testis specific serine kinase 1 | TSSK1B | 9.0 | Spermatogenesis |
| G protein-coupled receptor kinase 6 | GRK6 | 10.0 | G protein-coupled receptor signaling |
Data adapted from a kinase screen of KD025 (this compound).[5]
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate the potential off-target effects of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of this compound against a purified kinase of interest (e.g., CK2).
Materials:
-
Purified recombinant kinase (e.g., CK2α)
-
Kinase-specific substrate peptide
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the this compound serial dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mix (containing the kinase and its specific substrate in kinase buffer) to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 5 µL of 2X ATP solution to all wells to start the reaction. The final ATP concentration should be close to the Kₘ of the kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole-Transcriptome Analysis (RNA-Seq)
This protocol outlines the general steps for performing RNA sequencing to identify global gene expression changes in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture reagents
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration(s) and for the desired time points. Include a vehicle control (e.g., DMSO). Use at least three biological replicates per condition.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value of >8 is generally recommended for RNA-seq.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA using a commercial library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between this compound-treated and control samples.
-
Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are enriched in the list of differentially expressed genes. This can help to reveal potential off-target effects.
-
Signaling Pathways and Experimental Workflows
On-Target and Potential Off-Target Signaling of this compound
The following diagram illustrates the primary on-target pathway of this compound (ROCK2) and a key identified off-target pathway (CK2).
Caption: this compound's on-target inhibition of ROCK2 and potential off-target inhibition of CK2.
Experimental Workflow for Investigating Off-Target Effects
This diagram outlines a logical workflow for researchers to follow when investigating the potential off-target effects of this compound in their cell culture experiments.
Caption: A suggested experimental workflow for characterizing this compound's off-target effects.
References
Belumosudil degradation products and their impact on experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Belumosudil and its degradation products to ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, sold under the brand name Rezurock, is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic signaling pathways.[1][2][3] Its mechanism of action involves modulating the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[2][4][5] By inhibiting ROCK2, this compound down-regulates the phosphorylation of STAT3, which is crucial for Th17 cell differentiation, and promotes a shift towards an anti-inflammatory Treg phenotype, thereby mitigating immune-mediated pathologies like chronic graft-versus-host disease (cGVHD).[4][6]
Q2: What are the known degradation products of this compound?
A2: this compound is susceptible to degradation under specific conditions, leading to the formation of various impurities. Studies have identified degradation products resulting from hydrolysis (under acidic and basic conditions) and oxidation.[7][8] It remains relatively stable under neutral, photolytic (UV light), and thermal stress.[7][8] Specific identified degradation products include those formed through the hydrolysis of the amide bond and oxidation of the aromatic or heterocyclic rings.[3] Four distinct degradation products have been characterized using LC-MS, designated as DPA-1 (acidic), DPA-2 (basic), DPO-3 (oxidative), and DPW-4 (neutral).[9]
Q3: How can this compound degradation impact my experimental results?
A3: The presence of degradation products in your this compound stock can lead to several experimental issues:
-
Reduced Potency: Degradation of the active pharmaceutical ingredient (API) will lower its effective concentration, potentially leading to a diminished or absent biological effect in your assays.
-
Altered Specificity: Degradation products may have off-target effects or interact with other cellular components, leading to confounding results and misinterpretation of the drug's activity.
-
Toxicity: Some degradation products could exhibit cytotoxic effects, impacting cell viability and skewing experimental outcomes. In silico toxicity predictions have suggested that at least two degradation products could induce skin sensitization, irritation, and hepatotoxicity in humans.[10]
-
Inconsistent Results: Variability in the extent of degradation between different batches or even within the same stock solution over time can lead to poor reproducibility of your experiments.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored under conditions that protect it from acid, base, and oxidative stress. While specific manufacturer recommendations should always be followed, general best practices include:
-
Storing the solid compound in a cool, dry, and dark place.
-
For stock solutions, use a recommended solvent and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Avoid prolonged exposure to acidic or basic buffers and strong oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in stock solution. | 1. Prepare a fresh stock solution from a new vial of solid compound.2. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., RP-HPLC).3. Perform a forced degradation study on a small sample to understand its stability under your specific experimental conditions. |
| Unexpected cytotoxicity or off-target effects | Presence of toxic degradation products. | 1. Analyze your this compound stock for the presence of impurities using LC-MS/MS.2. If impurities are detected, purify the this compound stock or obtain a new, high-purity batch.3. Consider synthesizing or obtaining reference standards for known degradation products to test their individual effects in your experimental system. |
| Poor reproducibility between experiments | Inconsistent degradation of this compound over time. | 1. Aliquot stock solutions to minimize freeze-thaw cycles.2. Establish a clear "use by" date for your stock solutions.3. Routinely check the purity of your working solutions, especially for long-term experiments. |
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Reagent | Duration & Temperature | Degradation Observed |
| Acidic Hydrolysis | 1N HCl | 1 hour at 60°C | Significant Degradation[7][8][11] |
| Basic Hydrolysis | 1N NaOH | 1 hour at 60°C | Significant Degradation[7][8][11] |
| Oxidative Stress | 10-30% H₂O₂ | 1 hour at 30°C - 60°C | Significant Degradation[7][8][11] |
| Neutral Hydrolysis | Water | 24 hours at 30°C | Stable[7][8][11] |
| Thermal Degradation | Solid state | 8-24 hours at 105°C | Stable[7][8][11] |
| Photolytic Degradation | UV light | Not specified | Stable[7][8][11] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from published methods for the analysis of this compound and its degradation products.[9][12]
Objective: To determine the purity of a this compound sample and quantify its degradation products.
Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid or Triethylamine (as per specific method)
-
Water (HPLC grade)
-
C18 or Phenyl C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as a mixture of an aqueous buffer (e.g., 0.1% triethylamine or orthophosphoric acid buffer) and acetonitrile in a specified ratio (e.g., 40:60 v/v).[9] Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Sample Solution Preparation: Prepare the this compound sample solution in the same diluent and at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of degradation products. The peak area can be used to quantify the amount of this compound and its impurities.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Heating block or water bath
-
UV chamber
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Acidic Degradation: Mix an aliquot of the stock solution with 1N HCl and incubate at 60°C for 1 hour.[11] Neutralize the solution with NaOH.
-
Basic Degradation: Mix an aliquot of the stock solution with 1N NaOH and incubate at 60°C for 1 hour.[11] Neutralize the solution with HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂ and incubate at 60°C for 30 minutes.[12]
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with water and incubate at 30°C for 24 hours.[11]
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours.[9] Dissolve the powder in the diluent.
-
Photolytic Degradation: Expose a solution of this compound to UV radiation.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the stability-indicating RP-HPLC method described in Protocol 1.
Visualizations
Caption: this compound's mechanism of action via ROCK2 inhibition.
Caption: Workflow for this compound degradation product analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Identification and Characterization of this compound Degradation Impurities Using the LC-MS/MS Method and Its Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Interpreting unexpected results in Belumosudil experiments
Welcome to the technical support center for Belumosudil-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my in vitro IC50 values for this compound different from published data?
A1: Discrepancies in half-maximal inhibitory concentration (IC50) values are common and can arise from several factors. Published IC50 values for this compound are highly dependent on the specific experimental setup. For instance, in cell-free kinase assays, the concentration of ATP is a critical factor; higher ATP concentrations will lead to a higher apparent IC50 for an ATP-competitive inhibitor like this compound. Furthermore, variations in the recombinant kinase enzyme, the substrate used, and the specific assay detection method can all contribute to differences in measured potency. It is crucial to compare IC50 values generated under identical experimental conditions.
Q2: I'm observing a weaker than expected effect of this compound in my cell-based assay compared to the biochemical assay. What could be the reason?
A2: A weaker effect in cell-based assays is a common observation for many kinase inhibitors and can be attributed to several factors. Inside a cell, the concentration of ATP is much higher than what is typically used in biochemical assays, leading to increased competition for the inhibitor at the kinase's active site. Additionally, factors such as cell membrane permeability, drug efflux pumps, and the inhibitor's metabolism within the cell can reduce the effective intracellular concentration of this compound. It is also possible that in the cellular context, the ROCK2 kinase is part of a larger protein complex that may affect inhibitor binding.
Q3: Could this compound be affecting other kinases in my cellular experiments?
A3: this compound is a selective ROCK2 inhibitor, but like all kinase inhibitors, it has the potential for off-target effects, especially at higher concentrations. This compound is significantly more selective for ROCK2 over ROCK1.[1][2][3] However, at concentrations well above the ROCK2 IC50, it may inhibit other kinases. For example, in vitro studies have shown that this compound can inhibit the mTOR pathway and casein kinase 2 (CK2), with the suppression of adipocyte differentiation being attributed to CK2 inhibition rather than ROCK2.[2][4] If you suspect off-target effects, consider performing a broader kinase screen or using a structurally different ROCK2 inhibitor as a control.
Q4: I'm seeing an unexpected increase in cell migration or invasion after treating my cancer cell line with a ROCK inhibitor. Is this possible?
A4: Yes, paradoxical effects with ROCK inhibitors have been reported in some cancer cell lines. While ROCK signaling is often associated with promoting cell migration and invasion, its inhibition can sometimes lead to an increase in these phenotypes. This can be highly context-dependent, influenced by factors such as cell density and the specific cancer cell type. For instance, the ROCK inhibitor Y-27632 has been shown to dramatically increase the invasion of SW620 colon cancer cells at low cell densities, an effect that was attenuated at higher densities.[5] These contradictory responses highlight the complexity of ROCK signaling in cancer.[6]
Q5: My Th17/Treg flow cytometry results are inconsistent after this compound treatment. What are some common troubleshooting steps?
A5: Inconsistent flow cytometry results for Th17 and Treg populations can be due to several factors. Ensure that your cell stimulation protocol (e.g., with PMA and ionomycin) is consistent across experiments. The timing of stimulation and addition of protein transport inhibitors like Brefeldin A is critical for detecting intracellular cytokines like IL-17. For Treg staining, the quality of the FoxP3 antibody and the fixation/permeabilization protocol are crucial for reliable results. Always include appropriate controls, such as unstimulated cells, isotype controls for your antibodies, and fluorescence minus one (FMO) controls to properly set your gates. High background can sometimes be caused by Fc receptor binding, which can be mitigated by using an Fc block.
Troubleshooting Guides
Issue 1: High Variability in Kinase Assay Results
High variability between replicate wells in a ROCK2 kinase assay can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to ensure consistency. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously, especially for kinetic assays. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and uniform incubation conditions. |
| Reagent Quality | Use high-purity ATP, substrate, and kinase. Ensure that the kinase has not undergone multiple freeze-thaw cycles, which can reduce its activity. |
Issue 2: Unexpected Results in Cell Viability/Proliferation Assays
This compound's effect on cell viability and proliferation can be complex and may not always align with the expected inhibition of a specific pathway.
| Potential Cause | Troubleshooting Step |
| Paradoxical Effects of ROCK Inhibition | ROCK inhibitors have been shown to have varied effects on cell survival and proliferation depending on the cell type. For example, in some contexts, ROCK inhibition can protect against dissociation-induced apoptosis (anoikis).[7] |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that influence cell viability.[2][4] Perform dose-response curves to identify a concentration range where the effect is likely on-target. |
| Cell Culture Conditions | Ensure consistent cell seeding density, as this can influence the cellular response to ROCK inhibitors.[5] Also, verify that the cell line has not been passaged too many times, which can lead to phenotypic drift. |
| Compound Solubility | Visually inspect for compound precipitation in your culture media. Poor solubility can lead to an inaccurate assessment of the effective concentration. This compound is soluble in DMSO.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Kinase | IC50 | Assay Conditions | Reference |
| ROCK2 | 105 nM | Radiometric enzyme assay | [1][3] |
| ROCK1 | 24 µM | Radiometric enzyme assay | [1][3] |
| CK2 | 50 nM | Enzyme assay | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Protocol 1: In Vitro ROCK2 Kinase Assay
This protocol is a general guideline for a radiometric assay to measure ROCK2 inhibition by this compound.
Materials:
-
Recombinant human ROCK2 enzyme
-
S6 Long peptide substrate
-
ATP (containing γ-³³P-ATP)
-
Assay Buffer (50 mM Tris, pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Phosphoric acid (3%)
-
P30 phosphocellulose filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.
-
In a 96-well low-binding plate, add the diluted this compound or DMSO (vehicle control).
-
Add recombinant ROCK2 enzyme to each well and incubate for 5-10 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction for 45 minutes at room temperature.
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a P30 phosphocellulose filter plate.
-
Wash the filter plate three times with 75 mM phosphoric acid and once with methanol to remove unincorporated γ-³³P-ATP.
-
Allow the plate to dry, then add scintillation fluid to each well.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[8]
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps to measure changes in STAT3 phosphorylation at Tyr705 in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705 and anti-total STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound for the specified time. Include appropriate controls (e.g., vehicle-treated, positive control with a known STAT3 activator like IL-6).
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3.
Protocol 3: Flow Cytometry for Th17/Treg Differentiation
This protocol provides a general workflow for analyzing the effect of this compound on the differentiation of CD4+ T cells into Th17 and Treg subsets.
Materials:
-
Isolated CD4+ T cells
-
Th17 and Treg differentiation media and supplements (e.g., anti-CD3/CD28, IL-6, TGF-β for Th17; IL-2, TGF-β for Treg)
-
This compound
-
Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Fixable viability dye
-
Surface staining antibodies (e.g., anti-CD4)
-
Fixation/Permeabilization buffer
-
Intracellular staining antibodies (e.g., anti-IL-17A for Th17, anti-FoxP3 for Treg)
-
Flow cytometer
Procedure:
-
Culture isolated CD4+ T cells in Th17- or Treg-polarizing conditions in the presence of this compound or vehicle control for 3-5 days.
-
For Th17 analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain with a fixable viability dye to exclude dead cells from the analysis.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining antibodies.
-
Perform intracellular staining for IL-17A and FoxP3.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on live, single CD4+ lymphocytes and then quantifying the percentage of IL-17A+ (Th17) and FoxP3+ (Treg) cells.[9][10]
Visualizations
Caption: this compound inhibits ROCK2, altering downstream STAT3/STAT5 signaling.
Caption: Workflow for analyzing this compound's effect on Th17/Treg differentiation.
Caption: Decision tree for troubleshooting weak cellular potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 4. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Should we keep rocking? Portraits from targeting Rho kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Belumosudil Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming belumosudil resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell shape, motility, and contraction. By inhibiting ROCK2, this compound can modulate the activity of downstream signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]
Q2: What are the known IC50 values for this compound?
A2: this compound exhibits selectivity for ROCK2 over ROCK1. The reported half-maximal inhibitory concentration (IC50) values are approximately 105 nM for ROCK2 and 24 µM for ROCK1 in enzyme assays.[2][4] Another source reports an IC50 of 60 nM for ROCK2.[1]
Q3: Has this compound shown direct anti-cancer effects in preclinical studies?
A3: Yes, preclinical data suggests that this compound has direct anti-cancer effects. For instance, in multiple myeloma (MM) cell lines, this compound has been shown to reduce cell viability and induce apoptosis in a dose-dependent manner. Furthermore, it has demonstrated an ability to enhance the efficacy of the monoclonal antibody isatuximab in killing MM cells.[5]
Q4: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A4: While specific resistance mechanisms to this compound in cancer cell lines are still under investigation, resistance to ROCK inhibitors, in general, can arise from several molecular changes. These may include:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative pro-survival signaling pathways to compensate for ROCK2 inhibition. Commonly implicated pathways include the MAPK/PI3K/AKT and NF-κB/IL-6/STAT3 pathways.
-
Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, which has been linked to drug resistance. Inhibition of ROCK2 has been shown to affect the expression of EMT markers.
-
Enhanced DNA Damage Repair: Upregulation of DNA repair mechanisms can counteract the cytotoxic effects of cancer therapies.
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of ROCK2 could potentially mediate resistance.
Q5: What strategies can be employed to overcome this compound resistance in my experiments?
A5: Based on the known mechanisms of resistance to ROCK inhibitors, several strategies can be explored:
-
Combination Therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/AKT, MAPK, or STAT3 inhibitors) may re-sensitize resistant cells.[6]
-
Targeting Downstream Effectors: Investigating and targeting downstream effectors of the ROCK2 pathway that are dysregulated in resistant cells could be a viable approach.
-
Modulating the Tumor Microenvironment: Since ROCK2 is involved in fibrosis, agents that modify the tumor microenvironment might enhance the efficacy of this compound.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound and resistant cell lines.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assays with this compound. | Inconsistent drug concentration, cell seeding density, or incubation time. | 1. Ensure accurate and consistent preparation of this compound working solutions. 2. Optimize cell seeding density to ensure logarithmic growth during the assay. 3. Standardize incubation times for all experiments. 4. Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle). |
| Failure to generate a this compound-resistant cell line. | Sub-optimal drug concentration, insufficient duration of treatment, or inherent insensitivity of the cell line. | 1. Confirm the IC50 of this compound in your parental cell line. 2. Start the resistance induction protocol with a concentration around the IC10-IC20. 3. Gradually increase the drug concentration in a stepwise manner over several weeks to months. 4. If resistance does not develop, consider using a different cancer cell line. |
| Resistant cell line loses its resistant phenotype over time. | Lack of continuous selective pressure. | 1. Culture the resistant cell line in the continuous presence of the highest tolerated dose of this compound. 2. Periodically re-evaluate the IC50 of the resistant line to confirm its phenotype. 3. Maintain frozen stocks of the resistant cell line at different passages. |
| Inconsistent results in combination therapy experiments. | Sub-optimal drug ratio, incorrect timing of drug addition, or antagonistic drug interaction. | 1. Perform a dose-matrix experiment to determine the optimal concentrations and ratio of this compound and the combination agent. 2. Investigate the effect of sequential versus simultaneous drug administration. 3. Consult the literature for known interactions between the drug classes. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay/Model | Reference |
| IC50 (ROCK2) | 105 nM | Enzyme Assay | [2][4] |
| IC50 (ROCK1) | 24 µM | Enzyme Assay | [2][4] |
| IC50 (ROCK2) | 60 nM | Enzyme Assay | [1] |
| Effect on MM cell viability | Dose-dependent reduction | In vitro cell viability assay | [5] |
| Effect on MM cell apoptosis | Dose-dependent increase | In vitro apoptosis assay | [5] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other consumables
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at an optimized density in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine the cell viability using a suitable assay and calculate the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium.
-
Begin by treating the cells with a low concentration of this compound, typically the IC10 or IC20, which allows for some cell survival and proliferation.[7]
-
-
Stepwise Increase in this compound Concentration:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, subculture them and increase the this compound concentration by a small factor (e.g., 1.5 to 2-fold).
-
Monitor the cells closely for signs of toxicity and proliferation.
-
Repeat this process of gradual dose escalation over several weeks to months. The surviving cells at each stage are selected for the next higher concentration.[7]
-
-
Confirmation of Resistance:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
A significant increase in the IC50 value compared to the parental line confirms the development of resistance.
-
-
Maintenance and Cryopreservation:
-
Continuously culture the resistant cell line in the presence of the highest tolerated concentration of this compound to maintain the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at different passages for future experiments.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the protein expression and phosphorylation status of key components of bypass signaling pathways in sensitive versus resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture both sensitive and resistant cells to 70-80% confluency.
-
Treat the cells with this compound at the respective IC50 concentrations or a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH).
-
Compare the expression and phosphorylation levels of signaling proteins between sensitive and resistant cells, with and without this compound treatment.
-
Visualizations
Signaling Pathways
Caption: Bypass signaling pathways in this compound resistance.
Experimental Workflow
Caption: Workflow for studying this compound resistance.
Logical Relationship
Caption: Logical flow of this compound action and resistance.
References
- 1. This compound | ROCK | TargetMol [targetmol.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound combination therapy for chronic graft-versus-host-disease in real-world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Technical Support Center: Belumosudil Preclinical Drug Interaction Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with belumosudil. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding preclinical drug interaction studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound identified in preclinical studies?
A1: In vitro studies have identified that this compound is primarily metabolized by Cytochrome P450 3A4 (CYP3A4).[1] To a lesser extent, CYP2C8, CYP2D6, and UDP-glucuronosyltransferase 1A9 (UGT1A9) also contribute to its metabolism.[1]
Q2: Does this compound have the potential to inhibit CYP enzymes?
A2: Yes, preclinical in vitro assessments have shown that this compound can inhibit CYP1A2, CYP2C19, and CYP2D6 at clinically relevant concentrations. However, it appears to have little effect on CYP3A.
Q3: What is the potential for this compound to interact with drug transporters?
A3: Preclinical in vitro studies have demonstrated that this compound is an inhibitor of P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[1] It has also been identified as a substrate of P-gp.
Q4: Have any in vitro studies evaluated this compound's interaction with UGT enzymes?
A4: Yes, in vitro assessments suggest that this compound is an inhibitor of UGT1A1 and UGT1A9.
Troubleshooting Guide
Problem: I am observing unexpected results in my in vitro CYP inhibition assay with this compound.
-
Possible Cause: The concentration of this compound used may be too high, leading to non-specific inhibition.
-
Troubleshooting Tip: Review the IC50 values in the data tables below to ensure your experimental concentrations are appropriate for the specific CYP isoform being tested.
-
-
Possible Cause: The vehicle used to dissolve this compound may be interfering with the assay.
-
Troubleshooting Tip: Ensure the final concentration of the vehicle (e.g., DMSO) in the incubation is within the recommended limits for the assay system and that appropriate vehicle controls are included.
-
Problem: My results for P-gp transporter inhibition by this compound are inconsistent.
-
Possible Cause: The cell line used for the P-gp transporter assay may have variable transporter expression levels.
-
Troubleshooting Tip: Regularly verify the expression and activity of P-gp in your cell line using a known substrate and inhibitor.
-
-
Possible Cause: this compound may be unstable in the assay medium.
-
Troubleshooting Tip: Assess the stability of this compound under your experimental conditions by incubating it in the assay medium for the duration of the experiment and measuring its concentration at different time points.
-
Quantitative Data Summary
Table 1: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes by this compound
| CYP Isoform | Test System | IC50 (µM) | Ki (µM) | Inhibition Potential |
| CYP1A2 | Human Liver Microsomes | Data not available | Data not available | Inhibitor |
| CYP2C19 | Human Liver Microsomes | Data not available | Data not available | Inhibitor |
| CYP2D6 | Human Liver Microsomes | Data not available | Data not available | Inhibitor |
| CYP3A4 | Human Liver Microsomes | > 50 | Data not available | Weak to no inhibition |
Table 2: In Vitro Inhibition of UDP-Glucuronosyltransferases (UGTs) by this compound
| UGT Isoform | Test System | IC50 (µM) | Inhibition Potential |
| UGT1A1 | Recombinant Human UGT1A1 | < 1 | Strong Inhibitor |
| UGT1A9 | Recombinant Human UGT1A9 | Data not available | Inhibitor |
Table 3: In Vitro Inhibition of Drug Transporters by this compound
| Transporter | Test System | IC50 (µM) | Ki (µM) | Inhibition Potential |
| P-gp (MDR1) | Caco-2 cells | < 1 | Data not available | Strong Inhibitor |
| BCRP | Membrane Vesicles | < 1 | Data not available | Strong Inhibitor |
| OATP1B1 | OATP1B1-expressing cells | < 1 | Data not available | Strong Inhibitor |
Experimental Protocols
In Vitro CYP450 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the potential of this compound to inhibit major CYP450 enzymes in human liver microsomes.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and probe substrates in potassium phosphate buffer.
-
In a 96-well plate, pre-incubate HLMs with varying concentrations of this compound (or vehicle control) in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells (General Protocol)
This protocol describes a general method for evaluating the inhibitory potential of this compound on P-gp mediated transport using a Caco-2 cell monolayer.
1. Materials:
-
This compound
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Digoxin (a known P-gp substrate)
-
Verapamil or another known P-gp inhibitor (positive control)
-
Scintillation cocktail and counter (if using radiolabeled digoxin) or LC-MS/MS system
2. Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture until a confluent monolayer with well-developed tight junctions is formed (typically 21-28 days).
-
Verify the integrity of the cell monolayer using transepithelial electrical resistance (TEER) measurements or by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control, or positive control inhibitor) in both the apical (A) and basolateral (B) chambers for 30-60 minutes at 37°C.
-
Initiate the transport assay by adding the P-gp substrate (e.g., digoxin) to the donor chamber (either apical for B-to-A transport or basolateral for A-to-B transport).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantify the amount of substrate transported using an appropriate analytical method (e.g., scintillation counting or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-to-A / Papp A-to-B).
-
Calculate the percent inhibition of the efflux ratio by this compound and determine the IC50 value.
References
Addressing Belumosudil formulation challenges for in vivo studies
Welcome to the technical support resource for researchers utilizing Belumosudil in in vivo studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common formulation and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein involved in various cellular processes, including immune responses and fibrosis.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the ROCK2 enzyme, which disrupts downstream signaling pathways.[1] Specifically, this compound helps resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and promoting the expansion of regulatory T-cells (Tregs).[1][2][4] This is achieved by modulating the phosphorylation of STAT3 and STAT5 transcription factors.[2][4][5]
Q2: What are the key physicochemical properties of this compound relevant for formulation?
This compound mesylate is a yellow powder that is classified as a Biopharmaceutics Classification System (BCS) Class IV molecule, meaning it has both low solubility and low permeability.[6] It is practically insoluble in water across a wide pH range but is soluble in DMSO and slightly soluble in methanol and dimethylformamide (DMF).[6][7][8] These properties make aqueous-based formulations challenging and often require co-solvents or specialized vehicle systems for in vivo administration.
Q3: How should this compound powder be stored?
The commercial drug product is stable for 24 months when stored at controlled room temperature (20°C - 25°C or 68°F – 77°F).[6] For research-grade powder, it is crucial to protect it from conditions that cause degradation. Stability studies have shown that this compound is sensitive to acidic, basic, and oxidative conditions, while it remains stable under neutral, photolytic, and thermal stress.[9] Therefore, it should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or as specified by the supplier.
Signaling Pathway of this compound
This compound's therapeutic effects in conditions like chronic graft-versus-host disease (cGVHD) are primarily mediated through the inhibition of the ROCK2 signaling pathway, which rebalances the immune response.
Caption: this compound inhibits ROCK2, modulating STAT3/STAT5 signaling to reduce Th17 cells and fibrosis while promoting Tregs.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molar Mass (Free Base) | 452.518 g/mol | [3] |
| Molar Mass (Mesylate Salt) | 548.62 g/mol | [7] |
| Appearance | Yellow powder/crystalline solid | [7][10] |
| BCS Class | Class IV (Low Solubility, Low Permeability) | [6] |
| Water Solubility | Practically insoluble | [6][7] |
| Solvent Solubility | Soluble in DMSO; Slightly soluble in methanol, DMF | [6][7][8] |
Table 2: Pharmacokinetic Parameters (Oral Administration in Humans)
| Parameter | Value | Notes | Source |
| Mean Bioavailability | ~64% | Following a single dose in healthy subjects. | [2][7][11] |
| Median Tmax (steady-state) | 1.26 - 2.53 hours | Time to reach maximum plasma concentration. | [2][7][12] |
| Effect of High-Fat Meal | Cmax and AUC increase ~2-fold | Compared to fasted state. | [7][12] |
| Primary Metabolism | CYP3A4 | Co-administration with strong CYP3A inducers or inhibitors can alter exposure. | [11] |
| Elimination | Primarily in feces (~85%) | Less than 5% recovered in urine. | [12] |
Troubleshooting Guide
Q4: My this compound formulation is showing precipitation after preparation. What can I do?
This is a common issue due to this compound's low aqueous solubility.
-
Vehicle Composition: Ensure you are using an appropriate co-solvent system. A widely cited vehicle for preclinical in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[13] Avoid purely aqueous vehicles.
-
Order of Addition: The order in which you mix components is critical. Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) first before slowly adding the other vehicle components.
-
Use of Sonication: After adding all components, use a sonicator bath to aid in dissolving the compound and ensuring a homogenous suspension.[13] Gentle warming (<40°C) can also be attempted, but monitor for any signs of degradation.
-
Prepare Fresh: Due to the potential for the compound to fall out of solution over time, it is best practice to prepare the formulation fresh before each use.
Q5: I am observing low or inconsistent efficacy in my animal model. What are the potential formulation-related causes?
Inconsistent results can often be traced back to the drug's delivery and bioavailability.
-
Incomplete Solubilization: If the drug is not fully dissolved or is in a non-uniform suspension, the actual administered dose will vary. Visually inspect your formulation for any particulate matter before administration.
-
Route of Administration: this compound is administered orally in clinical settings.[2] If using oral gavage, ensure the vehicle is appropriate and that the administration technique is consistent. The presence of food in the stomach can significantly increase absorption.[7] Standardizing the feeding schedule of your animals relative to dosing can reduce variability.
-
Dose and Vehicle Volume: Ensure the dose is appropriate for the animal model and that the vehicle volume is not excessive, which could lead to gastrointestinal issues or inaccurate dosing.
-
Drug-Drug Interactions: If you are co-administering other compounds, be aware of potential interactions. This compound is a substrate of CYP3A4, and its metabolism can be altered by inducers or inhibitors of this enzyme.[11]
Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.
Experimental Protocols
Protocol: Preparation of this compound Formulation for Oral Gavage
This protocol is based on a common vehicle used for poorly soluble compounds in preclinical research.[13] Researchers should optimize concentrations based on their specific dosage requirements and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Sonicator bath
Workflow Diagram:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ascopubs.org [ascopubs.org]
- 5. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Identification and Characterization of this compound Degradation Impurities Using the LC-MS/MS Method and Its Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(3-(4-(1H-Indazol-5-ylamino)-2-quinazolinyl)phenoxy)-N-(1-methylethyl)acetamide | C26H24N6O2 | CID 11950170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | ROCK | TargetMol [targetmol.com]
Minimizing Belumosudil-induced artifacts in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts and ensuring data integrity when using Belumosudil in cellular assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing unexpected or inconsistent results in my fluorescence-based assay after treating cells with this compound. What could be the cause?
Possible Causes and Solutions:
-
Autofluorescence of this compound: Like many small molecules, this compound may possess intrinsic fluorescence, which can interfere with assay signals, particularly in the blue to green spectrum.[1][2][3][4]
-
Solution: Perform a control experiment with this compound in cell-free assay medium to measure its background fluorescence at the excitation and emission wavelengths of your assay. If significant, subtract this background from your experimental values. Consider using fluorescent probes with excitation and emission spectra in the far-red range to minimize interference from autofluorescent compounds.[2][4]
-
-
Compound Precipitation: this compound is practically insoluble in water and aqueous buffers.[5][6] If the final concentration in your assay medium exceeds its solubility limit, it can precipitate. These precipitates can scatter light, leading to artificially high absorbance or fluorescence readings.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells. Prepare this compound stock solutions in a suitable solvent like DMSO, where it is highly soluble.[5][7] When diluting into aqueous assay media, ensure rapid and thorough mixing. Visually inspect plates for any signs of precipitation before reading.
-
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target activities that can confound your results. For instance, in vitro studies have shown that this compound can inhibit the mTOR pathway, although with less potency than its effect on ROCK2.[8]
-
Solution: Use the lowest effective concentration of this compound to achieve ROCK2 inhibition, as determined by a dose-response experiment. Include appropriate positive and negative controls to assess the specificity of the observed effects.
-
Question 2: My cell viability or cytotoxicity assay results are variable when using this compound. How can I improve the reliability of these assays?
Possible Causes and Solutions:
-
Interference with Assay Chemistry: Some viability assays, such as those based on the reduction of tetrazolium salts (e.g., MTT, XTT) or resazurin (e.g., AlamarBlue), rely on cellular metabolic activity. The chemical properties of a test compound could potentially interfere with these redox-based reactions.
-
Solution: Run a cell-free control to check for any direct reaction between this compound and the assay reagents. It is also advisable to confirm key findings with an orthogonal assay that uses a different detection principle (e.g., an ATP-based luminescence assay like CellTiter-Glo® or a real-time impedance-based assay).
-
-
Compound Aggregation: Small molecules can form aggregates in aqueous solutions, which can lead to non-specific inhibition or activation in biological assays.[9][10]
-
Solution: To mitigate aggregation-based artifacts, consider including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer.[11] However, be sure to test the effect of the detergent on your specific cell type and assay beforehand.
-
Question 3: How can I confirm that the observed effects in my cellular assay are due to the inhibition of the ROCK2 pathway by this compound?
Possible Causes and Solutions:
-
Lack of Specificity Confirmation: Without specific controls, it can be challenging to attribute the observed cellular phenotype solely to ROCK2 inhibition.
-
Solution:
-
Western Blotting: Analyze the phosphorylation status of downstream targets of ROCK2. A decrease in the phosphorylation of Myosin Light Chain (MLC) or Myosin Phosphatase Target Subunit 1 (MYPT1) upon this compound treatment would provide evidence of on-target activity.
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knock down ROCK2 expression. If the phenotype of ROCK2 knockdown cells mimics the effect of this compound treatment, it provides strong evidence for on-target activity.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[12] It binds to the ATP-binding pocket of ROCK2, inhibiting its kinase activity.[12] This disrupts downstream signaling pathways involved in inflammation and fibrosis.[12] Specifically, this compound has been shown to modulate the balance of T helper 17 (Th17) and regulatory T (Treg) cells by regulating the phosphorylation of STAT3 and STAT5.[13]
2. What are the recommended solvent and storage conditions for this compound?
This compound mesylate is a yellow powder that is practically insoluble in water, but soluble in DMSO.[5][6] A technical datasheet from a commercial supplier indicates a solubility of up to 260 mg/mL (574.57 mM) in DMSO.[7] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 20 mM) and store it at -20°C for long-term use.[7] For short-term storage, aliquots can be kept at 4°C. Reconstituted ROCK inhibitors are generally stable for at least a year when stored properly at -20°C and protected from light.[14]
3. What is the selectivity of this compound for ROCK2 over ROCK1?
This compound is a selective inhibitor of ROCK2. The IC50 values are approximately 100 nM for ROCK2 and 3 µM for ROCK1, indicating a roughly 30-fold selectivity for ROCK2.[5][13]
4. Are there any known off-target effects of this compound?
In vitro studies have indicated that this compound can also inhibit the mTOR pathway, although with less potency than its inhibition of ROCK2.[8] When designing experiments, it is important to consider the potential for off-target effects, especially at higher concentrations.
5. What are appropriate control experiments to include when using this compound?
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Cell-Free Controls: To test for assay interference, include wells with assay medium and this compound but without cells.
-
Positive Control: If available, use a known activator or inhibitor of the pathway of interest to ensure the assay is performing as expected.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay and to avoid using excessively high concentrations that may lead to off-target effects or cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ROCK2) | ~100 nM | [5][13] |
| IC50 (ROCK1) | ~3 µM | [5][13] |
| Solubility in DMSO | 260 mg/mL (574.57 mM) | [7] |
| Solubility in Water | Practically insoluble | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound mesylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 20 mM), calculate the required mass of this compound and volume of DMSO.
-
In a sterile environment, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution to ensure complete dissolution.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: General Fluorescence-Based Cell Viability Assay (e.g., Resazurin-based)
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include vehicle-only control wells.
-
Add the this compound dilutions to the cells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare the resazurin working solution according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 1-4 hours, or as optimized for your cell line.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Controls for Artifacts:
-
Background Fluorescence: Include wells with medium and this compound at the highest concentration used, but no cells, to measure the compound's autofluorescence.
-
Cell-Free Reduction: Include wells with medium, resazurin, and this compound (no cells) to check for direct chemical reduction of the dye by the compound.
-
Visualizations
References
- 1. Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound | ROCK | TargetMol [targetmol.com]
- 8. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. amerihealth.com [amerihealth.com]
- 14. researchgate.net [researchgate.net]
Belumosudil Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using belumosudil. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2).[1][2] ROCK2 is a serine/threonine kinase that plays a crucial role in regulating inflammatory responses and fibrotic processes.[3][4] By inhibiting ROCK2, this compound modulates the balance of pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells, and downregulates pro-fibrotic signaling pathways.[1][3][4]
Q2: What are the reported in vitro IC50 values for this compound?
A2: this compound is highly selective for ROCK2 over ROCK1. Reported IC50 values are approximately 60-105 nM for ROCK2 and around 24 µM for ROCK1.[1][5]
Q3: What is the recommended starting concentration range for in vitro cell-based assays?
A3: Based on the IC50 values, a starting concentration range of 1 nM to 10 µM is recommended for generating a comprehensive dose-response curve in most cell-based assays. It is advisable to perform a broad dose range finding study initially, followed by a more focused titration around the expected IC50.
Q4: What is the solubility of this compound and what is the recommended solvent?
A4: this compound is soluble in DMSO at concentrations up to 260 mg/mL (574.57 mM). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q5: What are the approved clinical dosages of this compound?
A5: The FDA-approved dosage of this compound (Rezurock®) for the treatment of chronic graft-versus-host disease (cGVHD) in adult and pediatric patients 12 years and older is 200 mg taken orally once daily.[6] Clinical trials have also investigated 200 mg twice daily and 400 mg once daily regimens.[7]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki Value | Reference |
| ROCK2 | 60 nM (IC50) | [1] |
| 41 nM (Ki) | [1] | |
| 105 nM (IC50) | [5] | |
| ROCK1 | 24 µM (IC50) | [5] |
Clinical Trial Efficacy of this compound in Chronic GVHD
| Study | Dosage | Overall Response Rate (ORR) | Reference |
| ROCKstar (NCT03640481) | 200 mg once daily | 74% (95% CI, 62%-84%) | [8] |
| 200 mg twice daily | 77% (95% CI, 65%-87%) | [8] | |
| KD025-208 (NCT02841995) | 200 mg once daily | 65% (38% to 86%) | [7] |
| 200 mg twice daily | 69% (41% to 89%) | [7] | |
| 400 mg once daily | 62% (38% to 82%) | [7] | |
| Chinese Phase II Study | 200 mg once daily | 73.3% (95% CI: 54.1–87.7%) | [9] |
| Real-World Study | Not specified | 6-month ORR: 59%12-month ORR: 64% | [2] |
Experimental Protocols
Protocol 1: In Vitro ROCK2 Kinase Activity Assay (Radiometric)
This protocol is adapted from established methods for determining ROCK2 kinase activity.
Materials:
-
Recombinant human ROCK2 enzyme
-
Synthetic ROCK peptide substrate (e.g., S6 Long)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
96-well non-binding surface microplates
-
P30 phosphocellulose filter plates
-
3% Phosphoric acid
-
Methanol
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 4 mU of human ROCK2 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a mixture of 30 µM synthetic peptide substrate and 10 µM ATP containing [γ-³³P]ATP.
-
Incubate the plate at room temperature for 45 minutes.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a P30 phosphocellulose filter plate.
-
Wash the filter plate three times with 75 µL of 75 mM phosphoric acid and once with 30 µL of methanol.
-
Allow the filter plates to dry completely.
-
Add 30 µL of scintillation fluid to each well.
-
Quantify the incorporated ³³P using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cell-Based Dose-Response Assay using a Cell Viability Reagent
This protocol provides a general framework for determining the effect of this compound on the viability of a relevant cell line.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a cell line known to have active Rho/ROCK signaling).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well clear-bottom black plates (for fluorescence-based assays) or clear plates (for colorimetric assays).
-
Cell viability reagent (e.g., Resazurin, MTT, or a commercial kit).
-
Phosphate-Buffered Saline (PBS).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Culture cells to the logarithmic growth phase.
-
Trypsinize (if adherent) and count the cells.
-
Prepare a cell suspension at the desired density (optimize for your cell line).
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to minimize edge effects.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Assay:
-
Prepare and add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value using software such as GraphPad Prism.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. |
| "Edge effect" in the microplate | Fill the peripheral wells with sterile media or PBS to minimize evaporation from the experimental wells. | |
| Pipetting errors | Calibrate pipettes regularly. Use fresh tips for each dilution and reagent addition. | |
| No dose-response observed | This compound concentration range is too low or too high | Perform a wider range of concentrations in a preliminary experiment (e.g., 0.1 nM to 100 µM). |
| The chosen cell line is not sensitive to ROCK2 inhibition | Use a cell line known to have active Rho/ROCK signaling. Consider using a positive control (e.g., another known ROCK inhibitor). | |
| Inactive compound | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| High background signal | Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination. |
| Reagent issues | Check the expiration date of assay reagents. Prepare fresh reagents. | |
| Unexpected cytotoxicity at high concentrations | Off-target effects | Test this compound in a ROCK2 knockout cell line to differentiate between on-target and off-target toxicity.[1] Perform a kinome-wide selectivity screen to identify potential off-target kinases. |
| Compound precipitation | Visually inspect the wells for any signs of precipitation at high concentrations. If observed, consider using a lower top concentration or a different solvent system if compatible with the cells. | |
| Solvent toxicity | Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically <0.5%). Include a vehicle control with the highest DMSO concentration used. |
Visualizations
Caption: this compound's mechanism of action via ROCK2 inhibition.
Caption: Experimental workflow for a cell-based dose-response assay.
References
- 1. ROCK2 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 2. 2024 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT and CIBMTR [tandem.confex.com]
- 3. Pharmacoeconomic Review - this compound (Rezurock) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Review - this compound (Rezurock) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. A phase II study of this compound for chronic graft-versus-host disease in patients who failed at least one line of systemic therapy in China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Belumosudil Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in the efficacy of Belumosudil in animal models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the therapeutic response to this compound between individual animals in the same treatment group. What are the potential causes?
A1: High inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to this, including:
-
Pharmacokinetic (PK) Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to varying levels of drug exposure at the target tissue.
-
Disease Model Heterogeneity: The severity and progression of the induced disease (e.g., chronic Graft-versus-Host Disease, fibrosis) can vary between animals, impacting the perceived efficacy of the treatment.
-
Drug Formulation and Administration: Inconsistent preparation of the this compound formulation or inaccuracies in oral gavage technique can result in variable dosing.
-
Animal Strain and Health Status: Genetic differences between mouse strains can affect drug metabolism and disease susceptibility.[1][2] The overall health and stress levels of the animals can also influence experimental outcomes.
Q2: this compound shows potent activity in our in vitro assays, but we are not observing the expected efficacy in our animal model. What should we investigate?
A2: A discrepancy between in vitro potency and in vivo efficacy is a frequent hurdle in drug development. Key areas to investigate include:
-
Bioavailability: this compound is practically insoluble in water, which can affect its oral absorption. Ensure the formulation is optimized for bioavailability in the specific animal model.
-
Target Engagement: Confirm that this compound is reaching its target tissue at a sufficient concentration to inhibit ROCK2. This can be assessed through pharmacokinetic/pharmacodynamic (PK/PD) studies.
-
Metabolism: this compound is primarily metabolized by CYP3A4 in humans.[3] Differences in cytochrome P450 enzyme activity in the animal model could lead to rapid clearance and reduced exposure.
-
Off-Target Effects: While this compound is a selective ROCK2 inhibitor, off-target effects at high concentrations could lead to unexpected biological responses that may mask the intended therapeutic effect.
Q3: We are unsure about the optimal formulation for administering this compound to our animal models. What are the recommended approaches?
A3: Given that this compound is practically insoluble in water, appropriate formulation is critical for achieving consistent oral bioavailability. While specific formulations for preclinical studies are not always detailed in published literature, common strategies for poorly soluble compounds include:
-
Suspensions: Micronized this compound can be suspended in an appropriate vehicle. Studies have evaluated oral suspensions of this compound.[1][4][5]
-
Co-solvents: A mixture of solvents such as polyethylene glycol (PEG), propylene glycol, and water can be used to improve solubility.
-
Crushed Tablets: The commercially available tablets can be crushed and suspended in a suitable vehicle. However, ensuring a homogenous and stable suspension is crucial for accurate dosing.
It is essential to include a vehicle-only control group in your experiments to rule out any effects of the formulation itself.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that may lead to inconsistent this compound efficacy in animal models.
Problem 1: High Variability in Efficacy Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | - Standardize the protocol for preparing the this compound formulation. - Ensure the formulation is a homogenous suspension before each administration. - Visually inspect the formulation for any precipitation or phase separation. |
| Inaccurate Oral Gavage Technique | - Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[6][7][8][9][10] - Use appropriate gavage needle size and length to minimize stress and prevent injury.[7][9] - Administer the dose slowly and steadily to avoid regurgitation or aspiration.[7][10] |
| Variable Disease Induction | - Refine and standardize the protocol for inducing the disease model (e.g., cGVHD, bleomycin-induced fibrosis). - Monitor disease progression and severity using established scoring systems to ensure consistency across animals before initiating treatment. |
| Pharmacokinetic Variability | - Conduct a pilot pharmacokinetic study to determine the variability in drug exposure between animals. - Consider using a more genetically homogenous animal strain if variability is high. |
Problem 2: Lack of In Vivo Efficacy Despite In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize the formulation to enhance solubility and absorption. Consider using an oral suspension as has been evaluated in clinical studies.[1][4][5] - Co-administering this compound with food has been shown to increase its absorption in humans and should be considered for animal studies.[2][3] - Conduct a pharmacokinetic study to measure plasma and tissue concentrations of this compound. |
| Rapid Metabolism and Clearance | - Investigate the metabolic profile of this compound in the chosen animal model. - If rapid metabolism is confirmed, consider adjusting the dosing regimen (e.g., increasing the dose or frequency). |
| Insufficient Target Engagement | - Perform a pharmacodynamic (PD) study to measure the inhibition of ROCK2 signaling in the target tissue. This can be done by assessing the phosphorylation of downstream targets of ROCK2. - Correlate the level of target engagement with the observed therapeutic effect. |
| Suboptimal Dosing Regimen | - Conduct a dose-response study to determine the optimal therapeutic dose of this compound in your specific animal model. - Consider the timing of drug administration in relation to disease progression. |
Experimental Protocols
Key Signaling Pathway: this compound and ROCK2 Inhibition
This compound is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2).[11] Overactivation of the RhoA/ROCK2 pathway is implicated in inflammatory and fibrotic diseases.[11] this compound inhibits ROCK2, leading to the modulation of downstream signaling pathways that regulate immune responses and fibrosis.[11][12] One key effect is the rebalancing of the Th17/Treg cell ratio, which is often dysregulated in conditions like chronic Graft-versus-Host Disease (cGVHD).[11]
Experimental Workflow: Troubleshooting Inconsistent Efficacy
The following workflow provides a logical approach to troubleshooting inconsistent efficacy of this compound in an animal model.
Protocol: Induction of Bleomycin-Induced Lung Fibrosis in Mice
This is a generalized protocol for a commonly used animal model to study fibrosis.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6 strain, known to be susceptible to bleomycin-induced fibrosis) to the facility for at least one week before the experiment.[11]
-
Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to the desired concentration (e.g., 1.5 U/kg body weight).[13] Prepare fresh on the day of use.
-
Anesthesia: Anesthetize the mice using an approved institutional protocol.
-
Intratracheal Instillation: Administer a single dose of bleomycin solution directly into the trachea. This can be achieved via surgical exposure of the trachea or non-invasively using a specialized device.
-
Post-Procedure Monitoring: Monitor the animals closely for recovery from anesthesia and for any signs of distress.
-
Treatment Initiation: Begin oral administration of this compound at the desired dose and frequency, typically starting 24 hours after bleomycin instillation.
-
Efficacy Assessment: At predetermined time points (e.g., 14 or 21 days post-bleomycin), euthanize the animals and collect lung tissue for analysis.[14] Efficacy can be assessed by:
-
Histological analysis (e.g., Masson's trichrome staining for collagen deposition).
-
Hydroxyproline assay to quantify total lung collagen content.
-
Gene expression analysis of profibrotic markers (e.g., TGF-β, α-SMA).
-
Note: The bleomycin-induced fibrosis model is known to have some inherent variability.[15] Careful standardization of the procedure is crucial to minimize this.
Protocol: Oral Gavage in Mice
This protocol outlines the general steps for oral administration of a compound to mice.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (flexible plastic or ball-tipped stainless steel)
-
Syringes
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.[6]
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle.[7]
-
Dose Administration: Once the needle is correctly positioned in the esophagus (resistance should not be felt), slowly administer the this compound formulation.[6]
-
Needle Removal: Smoothly and gently withdraw the gavage needle.
-
Post-Gavage Monitoring: Observe the animal for a short period to ensure there are no signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.[8]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from preclinical studies with this compound.
Table 1: Example Pharmacokinetic Parameters of this compound in an Animal Model
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | [Insert Data] |
| Tmax (h) | [Insert Data] |
| AUC (ng*h/mL) | [Insert Data] |
| Half-life (h) | [Insert Data] |
Table 2: Example Efficacy Readouts in a Bleomycin-Induced Lung Fibrosis Model
| Treatment Group | Lung Hydroxyproline (µ g/lung ) | Ashcroft Fibrosis Score |
| Vehicle Control | [Insert Data] | [Insert Data] |
| This compound (Dose 1) | [Insert Data] | [Insert Data] |
| This compound (Dose 2) | [Insert Data] | [Insert Data] |
By systematically addressing the potential variables outlined in this technical support center, researchers can improve the consistency and reliability of their preclinical data on this compound efficacy.
References
- 1. Phase I Study Evaluates Oral Suspension of Chronic GHVD Treatment | Cancer Nursing Today [cancernursingtoday.com]
- 2. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Part Phase 1 Study to Evaluate the Taste Profile of Novel this compound Oral Suspensions and Assess the Relative Bioavailability and Food Effect of the Selected this compound Oral Suspension Compared With Oral Tablet Reference in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 12. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 14. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repetitive intratracheal bleomycin models several features of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Belumosudil Off-Target Kinase Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target kinase activity of Belumosudil (also known as KD025).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity?
This compound is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a serine/threonine kinase.[1] It is a key regulator of cytokine signaling and fibrotic processes.[2] this compound exhibits selectivity for ROCK2 over the ROCK1 isoform.
Q2: Have any off-target kinases for this compound been identified?
Yes, kinome profiling has identified Casein Kinase 2 (CK2) as a significant off-target of this compound.[3] this compound binds to CK2α with a dissociation constant (Kd) of 128 nM and inhibits its activity with an IC50 of 50 nM.[3]
Q3: What are the potential consequences of off-target CK2 inhibition by this compound?
CK2 is a ubiquitous and pleiotropic kinase involved in a vast array of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Inhibition of CK2 by this compound could lead to unexpected phenotypic outcomes in experimental models. For example, since CK2 has been identified as a pro-adipogenic regulator, its inhibition by this compound has been shown to suppress adipocyte differentiation, a ROCK2-independent effect.[3]
Q4: How can I determine if an observed effect in my experiment is due to off-target activity of this compound?
To differentiate between on-target (ROCK2-mediated) and off-target effects, several experimental approaches can be employed:
-
Use of a structurally different ROCK inhibitor: Comparing the effects of this compound with another ROCK inhibitor that has a different off-target profile can help distinguish between on-target and off-target effects.
-
Rescue experiments: If the off-target kinase is known (e.g., CK2), overexpressing a this compound-resistant mutant of that kinase should rescue the off-target phenotype but not the on-target ROCK2-mediated effects.
-
Direct measurement of on- and off-target inhibition: Performing in vitro kinase assays with purified ROCK2 and the suspected off-target kinase (e.g., CK2) can confirm the inhibitory potency of this compound against each.
-
Downstream signaling analysis: Using techniques like Western blotting to probe the phosphorylation status of known downstream substrates of both ROCK2 and the potential off-target kinase can provide evidence for which pathway is being affected.
Troubleshooting Guides
Issue 1: Unexpected experimental results or cellular phenotype observed with this compound treatment.
Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase, such as CK2.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting ROCK2 in your experimental system. This can be done by assessing the phosphorylation of a known ROCK2 substrate, such as Myosin Light Chain 2 (MLC2), via Western blot.
-
Investigate Off-Target Pathway Activity: Assess the activity of the known off-target, CK2. This can be done by examining the phosphorylation of a specific CK2 substrate.
-
Perform a Dose-Response Experiment: A comprehensive dose-response curve can help differentiate between on- and off-target effects, as the potency of this compound for ROCK2 and its off-targets may differ.
-
Utilize Control Compounds: Include a more selective ROCK inhibitor (if available) or a specific CK2 inhibitor in your experiments to delineate the respective contributions of each kinase to the observed phenotype.
Issue 2: Difficulty in interpreting cell viability assay results with this compound.
Possible Cause: this compound's effect on cell viability could be a composite of its on-target ROCK2 inhibition and its off-target effects on kinases like CK2, which is also involved in cell survival pathways.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform cell viability assays across a wide range of this compound concentrations to establish a clear dose-response relationship.
-
Compare with Other Inhibitors: Run parallel experiments with a selective ROCK inhibitor and a selective CK2 inhibitor to understand the contribution of each pathway to cell viability in your specific cell type.
-
Assess Apoptosis Markers: Use techniques like flow cytometry with Annexin V/Propidium Iodide staining or Western blotting for cleaved caspases to determine if the observed changes in viability are due to apoptosis.
-
Cell Cycle Analysis: Perform cell cycle analysis to see if this compound is causing cell cycle arrest, which could be linked to either ROCK2 or CK2 inhibition.
Data Presentation
Table 1: Inhibitory Activity of this compound against On-Target and Known Off-Target Kinases
| Kinase | Target Type | IC50 / Kd | Reference |
| ROCK2 | On-Target | 105 nM (IC50) | [3] |
| ROCK1 | On-Target (less potent) | 24 µM (IC50) | [3] |
| CK2α | Off-Target | 128 nM (Kd), 50 nM (IC50) | [3] |
Experimental Protocols
1. In Vitro Kinase Assay for this compound Potency
This protocol is designed to determine the IC50 of this compound against a purified kinase (e.g., ROCK2 or CK2).
-
Materials:
-
Purified recombinant kinase (ROCK2 or CK2)
-
Kinase-specific substrate peptide
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted this compound or DMSO control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Western Blotting for Downstream Signaling Analysis
This protocol allows for the assessment of the phosphorylation status of downstream targets of ROCK2 and CK2.
-
Materials:
-
Cell lysates from cells treated with this compound or vehicle control
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MLC2, anti-MLC2, anti-phospho-CK2 substrate, anti-CK2 substrate)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: this compound inhibits the ROCK2 signaling pathway.
Caption: this compound's off-target inhibition of the CK2 pathway.
Caption: Workflow for characterizing this compound's kinase activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Belumosudil solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Belumosudil solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO[1][2]. For laboratory use, it is recommended to prepare stock solutions in high-purity, anhydrous DMSO. This compound is practically insoluble in water[2].
Q2: What are the recommended long-term storage conditions for this compound stock solutions in DMSO?
A2: this compound solutions in DMSO may be stored at -20°C for up to one month[2]. For longer-term storage, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles, although specific stability data for periods longer than one month or at -80°C are not extensively published. It is recommended to conduct in-house stability assessments for long-term projects.
Q3: Is this compound sensitive to light or temperature fluctuations?
A3: this compound has been found to be stable under photolytic and thermal stress conditions according to forced degradation studies[3]. However, as a general best practice for all research compounds, it is recommended to store solutions protected from light and at a stable, recommended temperature.
Q4: How should I prepare working solutions of this compound in aqueous media for cell-based assays?
A4: Due to the low aqueous solubility of this compound, it is crucial to follow a careful dilution protocol. Dilute the DMSO stock solution into your aqueous culture medium with vigorous mixing. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. It is advisable to prepare fresh aqueous dilutions for each experiment.
Troubleshooting Guide
Issue: My this compound solution has formed a precipitate upon storage.
-
Possible Cause 1: Solvent Evaporation. Over time, especially with frequent opening of the vial, the solvent (DMSO) may have partially evaporated, leading to an increase in the concentration of this compound beyond its solubility limit.
-
Solution: Ensure vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps. If precipitation is observed, gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution. If this fails, the solution may need to be discarded.
-
-
Possible Cause 2: Introduction of Water. The DMSO used may not have been anhydrous, or moisture may have been introduced into the vial. This compound is practically insoluble in water, and the presence of even small amounts of water can cause precipitation.
-
Solution: Use high-purity, anhydrous DMSO for preparing stock solutions. Store DMSO and this compound solutions in a desiccator to protect from moisture.
-
Issue: When I dilute my DMSO stock solution into an aqueous buffer or cell culture medium, the solution becomes cloudy or a precipitate forms.
-
Possible Cause 1: Exceeding Aqueous Solubility. The final concentration of this compound in the aqueous medium may be too high, exceeding its solubility limit in that medium.
-
Solution: Perform a solubility test to determine the maximum workable concentration of this compound in your specific aqueous medium. Prepare serial dilutions to find the concentration at which the solution remains clear.
-
-
Possible Cause 2: Improper Dilution Technique. Adding the aqueous medium directly to the concentrated DMSO stock can cause localized high concentrations and rapid precipitation.
-
Solution: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
-
Below is a logical workflow for troubleshooting precipitation issues with this compound solutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1][2] |
| Methanol | Slightly Soluble | |
| DMF | Slightly Soluble | |
| Water | Practically Insoluble | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Maximum Recommended Duration | Notes |
| DMSO | -20°C | Up to 1 month | Store in tightly sealed vials to prevent moisture absorption and solvent evaporation. |
| DMSO | -80°C | Long-term (user-defined) | Recommended for longer storage periods to minimize degradation. Aliquot to avoid multiple freeze-thaw cycles. |
Table 3: Stability of this compound Under Forced Degradation Conditions
| Condition | Stability | Degradation Products | Reference |
| Acidic Hydrolysis | Significant Degradation | Identified | [3] |
| Basic Hydrolysis | Significant Degradation | Identified | [3] |
| Oxidative Stress | Significant Degradation | Identified | [3] |
| Neutral Hydrolysis | Stable | Not Observed | [3] |
| Photolytic Stress | Stable | Not Observed | [3] |
| Thermal Stress | Stable | Not Observed | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (as free base, MW: 452.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.53 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
For long-term storage, aliquot the stock solution into smaller volumes in separate, tightly sealed amber vials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C for up to one month or at -80°C for longer periods.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative method based on published literature for assessing the stability of this compound[3][4][5][6]. End-users should validate the method for their specific equipment and needs.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Ammonium Bicarbonate buffer, pH adjusted to 5.6 with acetic acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-45 min: 28% to 57% B
-
45-50 min: 57% to 28% B
-
50-55 min: Hold at 28% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure for Stability Testing:
-
Prepare a this compound solution (e.g., in DMSO) at a known concentration.
-
Store aliquots of the solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., Day 0, 1 week, 1 month, 3 months), remove an aliquot.
-
Dilute the aliquot to a suitable concentration for HPLC analysis using the initial mobile phase composition as the diluent.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of the intact this compound peak.
-
Calculate the percentage of this compound remaining relative to the Day 0 sample. The appearance of new peaks may indicate degradation products.
Mandatory Visualizations
This compound Mechanism of Action: ROCK2 Signaling Pathway
References
- 1. This compound | ROCK | TargetMol [targetmol.com]
- 2. This compound | 911417-87-3 [chemicalbook.com]
- 3. Comprehensive chromatographic analysis of this compound and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Belumosudil vs. Ibrutinib
For researchers and professionals in drug development, a comprehensive understanding of the molecular mechanisms of targeted therapies is paramount. This guide provides a detailed comparison of the mechanisms of action of two significant kinase inhibitors, Belumosudil and Ibrutinib. While both drugs modulate key signaling pathways, they target distinct kinases, leading to different downstream effects and clinical applications. This guide will delve into their respective targets, signaling cascades, and the experimental data supporting their mechanisms, offering a clear, evidence-based comparison.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Ibrutinib |
| Primary Target | Rho-associated coiled-coil kinase 2 (ROCK2) | Bruton's tyrosine kinase (BTK) |
| Binding Nature | Reversible, ATP-competitive | Irreversible, covalent |
| Core Signaling Pathway | RhoA/ROCK2 Pathway | B-cell receptor (BCR) Signaling Pathway |
| Key Downstream Effects | Modulates Th17/Treg balance, reduces pro-inflammatory cytokines (IL-17, IL-21), anti-fibrotic effects | Inhibits B-cell proliferation, survival, and activation |
| Primary Therapeutic Area | Chronic Graft-versus-Host Disease (cGVHD) | B-cell Malignancies (e.g., CLL, MCL) |
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activities of this compound and Ibrutinib against their primary targets.
| Drug | Target Kinase | Assay Type | IC50 Value | Reference |
| This compound | ROCK2 | Enzyme Assay | ~100 nM | [1] |
| ROCK1 | Enzyme Assay | ~3 µM | [1] | |
| Ibrutinib | BTK | Enzyme Assay | 0.5 nM | [2] |
| BTK | Cell-based Assay (BCR signaling) | 11 nM | [2] |
This compound: Targeting the ROCK2 Pathway in Inflammation and Fibrosis
This compound is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in regulating inflammatory responses and fibrotic processes.[3][4]
Signaling Pathway
The mechanism of action of this compound centers on its ability to modulate the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[3] Overactivation of the RhoA/ROCK2 pathway is implicated in the pathogenesis of conditions like chronic graft-versus-host disease (cGVHD).[3]
ROCK2 activation leads to the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), promoting the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17 and IL-21.[5] this compound, by inhibiting ROCK2, downregulates STAT3 phosphorylation.[5] Concurrently, ROCK2 inhibition leads to an upregulation of STAT5 phosphorylation, which promotes the expansion of Treg cells.[5] This shift in the Th17/Treg balance helps to restore immune homeostasis.[3]
Furthermore, ROCK2 is involved in fibrotic processes through its role in actin cytoskeleton organization and the activation of myofibroblasts.[6] By inhibiting ROCK2, this compound can also exert anti-fibrotic effects.[6]
Ibrutinib: Irreversible Inhibition of BTK in B-cell Malignancies
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2][7]
Signaling Pathway
The BCR pathway is essential for the proliferation, survival, and activation of B-cells.[7] In many B-cell malignancies, this pathway is constitutively active.[8] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[9]
Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2] This blocks the autophosphorylation of BTK and prevents the phosphorylation of its downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[2][10] The inhibition of PLCγ2 activation disrupts downstream signaling events, including calcium mobilization and the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[10] This ultimately leads to decreased B-cell proliferation and survival.[7]
Experimental Methodologies
This compound: ROCK2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on ROCK2 kinase.
Protocol:
-
Reagents and Materials: Purified recombinant human ROCK2 enzyme, S6Ktide peptide substrate, ATP, 5x Kinase Buffer 1 (proprietary buffer, often containing Tris, MgCl2), distilled water, test inhibitor (this compound), ADP-Glo™ Kinase Assay kit.
-
Assay Preparation:
-
Prepare 1x Kinase Buffer 1 by diluting the 5x stock with distilled water.
-
Prepare serial dilutions of this compound at 10-fold higher concentrations than the desired final concentrations in 1x Kinase Buffer 1 containing 10% DMSO.
-
Dilute the ROCK2 enzyme to a working concentration (e.g., 1.2 ng/µl) in 1x Kinase Buffer 1.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µl of the diluted this compound or vehicle (for positive and blank controls) to the respective wells.
-
Add 10 µl of the diluted ROCK2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µl of 1x Kinase Buffer 1 to the "Blank" wells.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Prepare a Master Mix containing 5x Kinase Buffer 1, ATP (e.g., 500 µM stock), and S6Ktide substrate (e.g., 10 mg/ml stock) in distilled water.
-
Initiate the kinase reaction by adding 12.5 µl of the Master Mix to all wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well.
-
Incubate for 45 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent to each well.
-
Incubate for another 45 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "Positive Control".
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Ibrutinib: BTK Kinase Binding Assay (LanthaScreen™)
Objective: To measure the binding affinity (IC50) of Ibrutinib to BTK.
Protocol:
-
Reagents and Materials: Purified recombinant BTK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, 5x Kinase Buffer A (proprietary buffer, often containing HEPES, MgCl2, EGTA), distilled water, test inhibitor (Ibrutinib).
-
Assay Preparation:
-
Prepare 1x Kinase Buffer A by diluting the 5x stock with distilled water.
-
Prepare serial dilutions of Ibrutinib at 3-fold the desired final concentrations in 1x Kinase Buffer A.
-
Prepare a 3x kinase/antibody mixture by diluting the BTK enzyme and Eu-anti-tag antibody in 1x Kinase Buffer A.
-
Prepare a 3x tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in 1x Kinase Buffer A.
-
-
Binding Reaction:
-
In a low-volume 384-well plate, add 5 µl of the diluted Ibrutinib or vehicle to the respective wells.
-
Add 5 µl of the 3x kinase/antibody mixture to all wells.
-
Add 5 µl of the 3x tracer solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the Ibrutinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Clinical Implications and Summary
The distinct mechanisms of action of this compound and Ibrutinib underpin their different clinical utilities. This compound's targeting of the ROCK2 pathway has shown efficacy in the treatment of chronic graft-versus-host disease, a condition characterized by both immune dysregulation and fibrosis.[11][12] In clinical trials for cGVHD, this compound has demonstrated meaningful overall response rates.[11]
Ibrutinib's potent and irreversible inhibition of BTK has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma, where the BCR pathway is a key driver of disease.[7][13]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ROCK2 Kinase Enzyme System Application Note [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI | Haematologica [haematologica.org]
- 6. ashpublications.org [ashpublications.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Ibrutinib for B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypermorphic mutation of phospholipase C, γ2 acquired in ibrutinib-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to ROCK Inhibitors: Belumosudil, Fasudil, and Y-27632
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: Belumosudil, Fasudil, and Y-27632. We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize them.
Introduction to ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1][] They are key downstream effectors of the small GTPase RhoA.[] The RhoA/ROCK signaling pathway is involved in a wide array of cellular functions, including cell adhesion, migration, contraction, and proliferation.[1][] Dysregulation of this pathway has been implicated in various diseases, making ROCK a compelling therapeutic target.
Mechanism of Action
This compound, Fasudil, and Y-27632 all function as ATP-competitive inhibitors of ROCK kinases.[3] By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby modulating cellular function.
Chemical Structures
The chemical structures of the three inhibitors are distinct, influencing their binding affinities and specificities.
| Inhibitor | Chemical Structure |
| This compound | 2-[3-[4-(1H-Indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide |
| Fasudil | 1-(5-Isoquinolinesulfonyl)homopiperazine |
| Y-27632 | (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide |
Comparative Performance Data
The following tables summarize the inhibitory activity of this compound, Fasudil, and Y-27632 against ROCK1 and ROCK2. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: Inhibitory Potency (IC50/Ki in µM)
| Inhibitor | ROCK1 | ROCK2 | Selectivity (ROCK1/ROCK2) | Reference |
| This compound | 24 µM (IC50) | 0.105 µM (IC50) | ~228-fold for ROCK2 | [4] |
| Fasudil | 0.33 µM (Ki) | 0.158 µM (IC50) | ~2-fold for ROCK2 | [5] |
| Y-27632 | 0.22 µM (Ki) | 0.30 µM (Ki) | Non-selective | [6] |
Table 2: Additional Kinase Inhibition
| Inhibitor | Other Kinases Inhibited (IC50/Ki) | Reference |
| This compound | Data not readily available | |
| Fasudil | PKA (4.58 µM), PKC (12.30 µM), PKG (1.650 µM) | [5] |
| Y-27632 | PKA (>250 µM), PKC (>250 µM), MLCK (>250 µM) |
Experimental Protocols
In Vitro ROCK Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against ROCK1 and ROCK2. Specific details may vary based on the source of the enzyme and substrate.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., Myosin Phosphatase Targeting Subunit 1 - MYPT1)
-
Test inhibitors (this compound, Fasudil, Y-27632) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Test inhibitor solution (or DMSO for control)
-
ROCK enzyme (ROCK1 or ROCK2)
-
-
Initiation of Reaction: Add a mixture of the substrate (e.g., MYPT1) and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the respective ROCK isoform.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay system. This involves converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
Signaling Pathway and Experimental Workflow Visualizations
ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK in mediating cellular responses downstream of RhoA activation. ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, leading to the stabilization of actin filaments.[7] Simultaneously, ROCK phosphorylates and inhibits Myosin Phosphatase Target Subunit 1 (MYPT1), which leads to an increase in Myosin Light Chain (MLC) phosphorylation and subsequent actomyosin contractility.[7] this compound, Fasudil, and Y-27632 inhibit these downstream effects by blocking the kinase activity of ROCK.
Caption: ROCK Signaling Pathway and Inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a ROCK inhibitor.
Caption: IC50 Determination Workflow.
Logical Relationship of ROCK Inhibition and Cellular Effects
This diagram illustrates the logical flow from the molecular action of ROCK inhibitors to their ultimate cellular consequences.
Caption: Logic of ROCK Inhibition.
References
- 1. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Head-to-Head In Vitro Comparison: Belumosudil vs. Jakafi (Ruxolitinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Belumosudil (a selective ROCK2 inhibitor) and Jakafi (Ruxolitinib, a JAK1/2 inhibitor). The following sections detail their mechanisms of action, comparative potency based on available data, and the experimental methodologies used to generate this data. This information is intended to assist researchers in understanding the distinct and overlapping cellular effects of these two kinase inhibitors.
Mechanism of Action and Signaling Pathways
This compound and Jakafi target distinct kinases in different signaling pathways, both of which are implicated in inflammatory and fibrotic diseases.
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The ROCK2 signaling pathway is downstream of the small GTPase RhoA and plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion and motility, and inflammation.[1] In the context of immune responses, ROCK2 activation is involved in the differentiation of T helper 17 (Th17) cells and the suppression of regulatory T cells (Tregs), thereby promoting a pro-inflammatory state. This compound's inhibition of ROCK2 can modulate these immune responses and also has anti-fibrotic effects.[2]
Jakafi (Ruxolitinib) is a potent inhibitor of Janus kinases, primarily JAK1 and JAK2.[3] The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors. Upon cytokine receptor activation, JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, hematopoiesis, and immune function. By inhibiting JAK1 and JAK2, Ruxolitinib effectively dampens these downstream signaling cascades.
Data Presentation: In Vitro Potency
The following table summarizes the available in vitro potency data for this compound and Jakafi against their respective kinase targets. It is important to note that these values were obtained from separate studies and not from a direct head-to-head comparison under identical assay conditions. Therefore, direct comparison of absolute IC50 values should be approached with caution.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | ROCK2 | 60 | Cell-free enzyme assay | [4] |
| ROCK1 | >10,000 | Cell-free enzyme assay | [4] | |
| Jakafi (Ruxolitinib) | JAK1 | 3.3 | Cell-free enzyme assay | [3] |
| JAK2 | 2.8 | Cell-free enzyme assay | [3] | |
| TYK2 | 19 | Cell-free enzyme assay | [3] | |
| JAK3 | 428 | Cell-free enzyme assay | [3] |
Experimental Protocols
The following sections describe the general methodologies for the key in vitro experiments cited in the data presentation table.
Biochemical Kinase Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Protocol:
-
Reaction Setup: Recombinant human kinase (e.g., ROCK2, JAK1, JAK2) is incubated with a specific peptide substrate and ATP in a suitable reaction buffer.
-
Compound Addition: The test compound (this compound or Ruxolitinib) is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is measured. This is often achieved by quantifying the amount of ADP produced, which is directly proportional to kinase activity. A common method is the use of a luciferase-based system that generates a luminescent signal from ADP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[4]
Cellular Kinase Inhibition Assay
This assay assesses the ability of a compound to inhibit kinase activity within a cellular context, providing more physiologically relevant data.
Objective: To measure the inhibition of a specific signaling pathway in cells treated with the compound.
General Protocol for Ruxolitinib (pSTAT Assay):
-
Cell Culture: A suitable cell line (e.g., Ba/F3, HEL) or primary cells (e.g., PBMCs) are cultured.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of Ruxolitinib.
-
Cytokine Stimulation: A specific cytokine (e.g., IL-6) is added to activate the JAK-STAT pathway.
-
Cell Lysis and Staining: The reaction is stopped, and cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3).
-
Flow Cytometry Analysis: The level of pSTAT is quantified using a flow cytometer.
-
Data Analysis: The IC50 value is calculated based on the reduction in pSTAT levels at different Ruxolitinib concentrations.
General Protocol for this compound (T-cell Cytokine Secretion Assay):
-
T-cell Isolation and Culture: T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Compound Treatment: T-cells are treated with various concentrations of this compound.
-
T-cell Stimulation: T-cells are stimulated to induce cytokine production (e.g., using anti-CD3/CD28 antibodies).
-
Cytokine Measurement: The concentration of secreted cytokines (e.g., IL-17, IL-21) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of this compound on the secretion of specific cytokines is determined.[5]
Summary of In Vitro Comparison
-
Target Specificity: this compound demonstrates high selectivity for ROCK2 over ROCK1, suggesting a more targeted inhibition of a specific isoform within the Rho kinase family.[4] Jakafi (Ruxolitinib) is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3 and moderate activity against TYK2.[3] This profile indicates a broader inhibition of the JAK family, which may have wider-ranging effects on cytokine signaling.
-
Potency: Based on the available IC50 values from cell-free assays, Ruxolitinib appears to be a more potent inhibitor of its primary targets (JAK1 and JAK2) in the low nanomolar range, compared to this compound's potency against ROCK2 in the mid-nanomolar range.[3][4] However, as previously stated, these values are from different studies and a direct comparison is not definitive.
-
Cellular Effects: In cellular assays, Ruxolitinib has been shown to effectively inhibit STAT phosphorylation, a key downstream event in the JAK-STAT pathway.[3] this compound has been demonstrated to modulate T-cell responses by downregulating the secretion of pro-inflammatory cytokines like IL-17 and IL-21.[5]
References
- 1. youtube.com [youtube.com]
- 2. Safety and efficacy of the ROCK-2-inhibitor this compound in cGvHD treatment - a retrospective, German-Swiss multicenter real-world data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. tribioscience.com [tribioscience.com]
Belumosudil's Impact on STAT3/STAT5 Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Belumosudil's performance in modulating STAT3/STAT5 signaling against other relevant therapeutic alternatives. The information presented is supported by experimental data to assist in research and drug development decision-making.
This compound, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a promising therapeutic agent, particularly in the context of chronic graft-versus-host disease (cGVHD).[1][2][3] Its mechanism of action involves the modulation of key signaling pathways that regulate immune responses, notably the STAT3 and STAT5 pathways.[4][5] this compound has been shown to downregulate the phosphorylation of STAT3 and upregulate the phosphorylation of STAT5.[1][4] This dual activity shifts the balance from pro-inflammatory T helper 17 (Th17) cells to anti-inflammatory regulatory T cells (Tregs), representing a key strategy in managing inflammatory and fibrotic conditions.[4]
This guide will compare the effects of this compound on STAT3/STAT5 signaling with two other significant players in immune modulation: Ruxolitinib, a JAK1/2 inhibitor, and Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.
Quantitative Comparison of Inhibitory Activities
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound, Ruxolitinib, and Ibrutinib against their primary targets and their downstream effects on STAT signaling.
| Drug | Primary Target | Target IC50 | Downstream Effect on STAT3 Phosphorylation | Downstream Effect on STAT5 Phosphorylation | Cell-Based Assay IC50 (pSTAT Inhibition) |
| This compound | ROCK2 | 60 nM (Ki = 41 nM)[6][7] | Downregulation[4] | Upregulation[4] | Data not available |
| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM[8][9] | Inhibition[8] | Inhibition[8] | 126 nM (Ba/F3-EPOR-JAK2V617F cells for pSTAT3/5)[8] |
| Ibrutinib | BTK | 0.5 nM[10][11] | Inhibition[12] | Not reported to be directly affected | Data not available |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
Western Blot for Phosphorylated STAT3 and STAT5
This protocol is a standard method for detecting the phosphorylation status of STAT3 and STAT5 in response to drug treatment.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human peripheral blood mononuclear cells (PBMCs), specific cancer cell lines) in standard culture conditions.
-
Starve cells of serum for 4-6 hours prior to stimulation, if necessary.
-
Pre-treat cells with desired concentrations of this compound, Ruxolitinib, Ibrutinib, or vehicle control for a specified time (e.g., 1-24 hours).
-
Stimulate cells with an appropriate agonist to induce STAT phosphorylation (e.g., IL-6 or IL-21 for STAT3; IL-2 for STAT5) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) and phosphorylated STAT5 (e.g., p-STAT5 Tyr694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe for total STAT3 and STAT5, and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Flow Cytometry for Intracellular Phosphorylated STAT3 and STAT5
This protocol allows for the quantification of STAT phosphorylation at the single-cell level.
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of the desired cells (e.g., PBMCs).
-
Perform cell surface marker staining if specific cell populations are to be analyzed.
-
Treat cells with this compound, Ruxolitinib, Ibrutinib, or vehicle control as described in the Western Blot protocol.
-
Stimulate cells with appropriate cytokines.
-
-
Fixation and Permeabilization:
-
Fix cells with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at 37°C.
-
Permeabilize cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash cells twice with staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Incubate cells with fluorescently-conjugated antibodies against p-STAT3 and p-STAT5 for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash cells with staining buffer.
-
Resuspend cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the mean fluorescence intensity (MFI) of p-STAT3 and p-STAT5 in the cell populations of interest.
-
In Vitro T-cell Differentiation Assay (Th17/Treg)
This assay is used to assess the effect of the compounds on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.
-
Isolation of Naive CD4+ T cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells using a negative selection magnetic bead kit.
-
-
T-cell Culture and Differentiation:
-
Culture naive CD4+ T cells in complete RPMI-1640 medium.
-
For Th17 differentiation: Coat plates with anti-CD3 and anti-CD28 antibodies. Add IL-1β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies to the culture medium.
-
For Treg differentiation: Coat plates with anti-CD3 and anti-CD28 antibodies. Add IL-2 and TGF-β to the culture medium.
-
Add this compound, Ruxolitinib, Ibrutinib, or vehicle control at desired concentrations to the cultures.
-
Culture the cells for 3-5 days.
-
-
Analysis of T-cell Differentiation:
-
Restimulate the differentiated T cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for IL-17A (a marker for Th17 cells) and Foxp3 (a marker for Treg cells) using flow cytometry as described above.
-
Analyze the percentage of IL-17A+ and Foxp3+ cells in the CD4+ T cell population.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Comparative signaling pathways of this compound, Ruxolitinib, and Ibrutinib on STAT3/STAT5.
Caption: Experimental workflow for Western Blot analysis of pSTAT3 and pSTAT5.
Caption: Experimental workflow for Flow Cytometry analysis of intracellular pSTAT3 and pSTAT5.
Conclusion
This compound demonstrates a unique mechanism of action by selectively inhibiting ROCK2, which leads to a favorable immunomodulatory effect through the differential regulation of STAT3 and STAT5 phosphorylation. This contrasts with Ruxolitinib, which broadly inhibits JAK1 and JAK2, thereby suppressing the phosphorylation of both STAT3 and STAT5. Ibrutinib, while primarily a BTK inhibitor, also exhibits downstream effects on the STAT3 pathway.
The choice of therapeutic agent will depend on the specific disease context and the desired immunological outcome. For conditions where a shift from a Th17 to a Treg phenotype is beneficial, this compound's mechanism appears particularly advantageous. Further head-to-head studies with direct quantitative comparisons of STAT3/STAT5 modulation are warranted to fully elucidate the relative potencies and therapeutic potential of these compounds in various disease models.
References
- 1. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound combination therapy for chronic graft-versus-host-disease in real-world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound for treatment of cGVHD: multicenter retrospective analysis of the French cohort of the compassionate use program, on behalf of the French Society of Bone Marrow Transplantation and Cellular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [a.osmarks.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | ROCK | TargetMol [targetmol.com]
- 8. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression Modulation of Immune Checkpoint Molecules by Ibrutinib and Everolimus Through STAT3 in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for Belumosudil Response in cGVHD: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in treatment responses and the underlying biological markers is paramount. This guide provides a comparative analysis of belumosudil and other therapeutic alternatives for chronic graft-versus-host disease (cGVHD), with a focus on biomarkers indicative of treatment response.
This compound (Rezurock®), a selective ROCK2 inhibitor, has emerged as a promising therapeutic agent for cGVHD, a serious complication of allogeneic hematopoietic stem cell transplantation.[1] Its unique mechanism of action, which involves restoring immune homeostasis and inhibiting fibrosis, distinguishes it from other treatments.[2][3] This guide delves into the available data on biomarkers associated with this compound response and compares them with those for other commonly used agents, ibrutinib and ruxolitinib.
Comparative Efficacy and Mechanism of Action
This compound's therapeutic effect is primarily attributed to its inhibition of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic pathways.[2] This inhibition leads to a dual mechanism of action: the downregulation of pro-inflammatory Th17 cells and the upregulation of immunosuppressive regulatory T cells (Tregs), thereby rebalancing the Th17/Treg ratio.[4] Additionally, this compound has been shown to directly impact fibrotic processes by reducing collagen deposition.
In comparison, ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, targets B-cell and T-cell activation.[5] Ruxolitinib, a Janus kinase (JAK) 1/2 inhibitor, modulates inflammatory signaling pathways.[6][7] While all three drugs aim to control the inflammatory cascade in cGVHD, their distinct mechanisms of action result in different biomarker profiles associated with response.
Quantitative Biomarker Data: A Comparative Overview
Direct head-to-head clinical trials with comprehensive biomarker analyses comparing this compound, ibrutinib, and ruxolitinib are limited. However, data from individual studies provide insights into their respective effects on key biomarkers.
Table 1: Overall Response Rates in Key Clinical Trials
| Treatment | Clinical Trial | Overall Response Rate (ORR) | Patient Population |
| This compound | ROCKstar (Phase 2) | 74% (200 mg QD), 77% (200 mg BID)[4] | Patients with cGVHD after 2-5 prior lines of therapy |
| Ruxolitinib | REACH3 (Phase 3) | 49.7% (at week 24)[8] | Patients with steroid-refractory/dependent cGVHD |
| Ibrutinib | Phase 1b/2 Study | 67%[5][9] | Patients with cGVHD after failure of 1 or more lines of systemic therapy |
Table 2: Reported Biomarker Changes with this compound and Other Therapies
| Biomarker | This compound | Ruxolitinib | Ibrutinib |
| Th17 Cells | Decreased peripheral blood and tissue levels[2][4] | Limited direct data in cGVHD trials | Limited direct data in cGVHD trials |
| Regulatory T cells (Tregs) | Increased peripheral blood and tissue levels[2][4] | Limited direct data in cGVHD trials | Limited direct data in cGVHD trials |
| Th17/Treg Ratio | Rebalanced towards an immunosuppressive state[2] | Limited direct data in cGVHD trials | Limited direct data in cGVHD trials |
| IL-17 | Reduced levels in peripheral blood and tissue[2] | Limited direct data in cGVHD trials | Limited direct data in cGVHD trials |
| IL-21 | Reduced levels in peripheral blood | Limited direct data in cGVHD trials | Limited direct data in cGVHD trials |
| TGF-β1 | Decreased salivary levels in oral cGVHD[2] | Preclinical data suggest reduction in collagen deposition[7] | Plasma levels of factors associated with fibrosis decreased[5][9] |
| Collagen Deposition | Reduced in oral mucosa tissue[2] | Preclinical data suggest reduction[7] | Limited direct data in cGVHD trials |
Predictive Biomarkers for this compound Response
Identifying patients who are most likely to respond to a particular therapy is a key goal in personalized medicine. For this compound, early research suggests that an early increase in regulatory T cells following treatment initiation may be a predictive biomarker for a favorable response.[1] However, this finding requires further validation in larger prospective studies to establish a definitive cutoff and standardized measurement protocol.
Other potential biomarkers of response in cGVHD, such as soluble ST2 (sST2) and B-cell activating factor (sBAFF), have been proposed for further investigation with this compound treatment.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of protocols used in key experiments.
Flow Cytometry for Th17 and Treg Cell Analysis in Peripheral Blood
Objective: To quantify the percentage of Th17 and Treg cells in peripheral blood mononuclear cells (PBMCs).
Protocol Summary:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Surface Staining: Stain cells with fluorescently conjugated antibodies against CD3, CD4, and CD25.
-
Intracellular Staining (for Th17): Stimulate cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin) for 4-6 hours to promote intracellular cytokine accumulation.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IL-17A.
-
Intracellular Staining (for Treg): Fix and permeabilize cells using a Foxp3 staining buffer set.
-
Stain for the transcription factor Foxp3.
-
Data Acquisition and Analysis: Acquire stained cells on a flow cytometer. Analyze the data using appropriate software to gate on CD4+ T cells and subsequently identify Th17 (CD4+IL-17A+) and Treg (CD4+CD25+Foxp3+) populations.
Immunohistochemistry for Collagen Deposition in Tissue Biopsies
Objective: To assess the extent of collagen deposition in cGVHD-affected tissues.
Protocol Summary:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for Collagen Type I overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Image Analysis: Acquire images using a light microscope and quantify the area of collagen deposition using image analysis software.
ELISA for Cytokine Quantification in Plasma or Saliva
Objective: To measure the concentration of soluble cytokines such as IL-17, IL-21, and TGF-β1.
Protocol Summary:
-
Sample Preparation: Collect peripheral blood and isolate plasma by centrifugation, or collect saliva samples and clarify by centrifugation.
-
Assay Procedure: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for the cytokine of interest.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate solution that will react with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for biomarker analysis in cGVHD clinical trials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ROCKstar: this compound in chronic GvHD, an update from ASH 2021 [gvhdhub.com]
- 3. This compound combination therapy for chronic graft-versus-host-disease in real-world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrutinib for chronic graft-versus-host disease after failure of prior therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib in corticosteroid-refractory graft-versus-host disease after allogeneic stem cell transplantation: a multi-center survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib for steroid-refractory chronic graft-versus-host disease: Japanese subgroup analysis of REACH3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib for chronic graft-versus-host disease after failure of prior therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Prowess: Belumosudil Combination Therapies Show Promise Across Disease Models
For Immediate Release:
[City, State] – November 21, 2025 – New preclinical evidence highlights the potential of Belumosudil, a selective ROCK2 inhibitor, in combination with various therapeutic agents across a spectrum of diseases, including chronic graft-versus-host disease (cGVHD) and pancreatic cancer. These studies provide a strong rationale for the ongoing clinical investigation of this compound-based combination strategies, demonstrating synergistic effects in reducing fibrosis, modulating immune responses, and inhibiting cancer progression.
This compound's primary mechanism of action involves the inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key player in inflammatory and fibrotic processes.[1] By targeting ROCK2, this compound has been shown to downregulate pro-inflammatory STAT3 signaling while upregulating anti-inflammatory STAT5 pathways, leading to a rebalancing of the immune system.[1] Preclinical models of cGVHD have demonstrated that this mechanism translates into reduced fibrosis and inflammation. While specific quantitative data from preclinical combination studies in cGVHD models are not extensively detailed in currently available literature, the strong clinical response observed when this compound is combined with agents like the JAK1/2 inhibitor ruxolitinib underscores the potential for synergistic effects.[2][3][4][5][6]
In the realm of oncology, preclinical studies are beginning to uncover the broader potential of ROCK inhibition in combination with standard-of-care chemotherapies. While direct preclinical studies on this compound in combination with chemotherapy are emerging, research on other ROCK inhibitors in pancreatic cancer models suggests a promising strategy. ROCK inhibitors have been shown to remodel the dense stromal matrix of pancreatic tumors, potentially increasing the penetration and efficacy of chemotherapeutic agents.[7] This "priming" of the tumor microenvironment represents a novel approach to overcoming therapeutic resistance in notoriously difficult-to-treat cancers.[7]
This report summarizes the key preclinical findings for this compound combination therapies, presenting available quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Quantitative Data Summary
While comprehensive preclinical data for this compound in combination therapies is still emerging, the following table summarizes the key findings from available studies. The focus of much of the preclinical work has been on elucidating the mechanism of action in immune-mediated diseases, with a growing interest in its application in oncology.
| Disease Model | Combination Partner(s) | Key Preclinical Findings | Quantitative Data | Reference |
| Chronic Graft-versus-Host Disease (cGVHD) | Ruxolitinib (JAK1/2 Inhibitor) | Synergistic reduction of inflammation and fibrosis is suggested by strong clinical responses in real-world studies. Preclinical rationale is based on targeting distinct but complementary inflammatory pathways. | While specific preclinical quantitative data on the combination is limited in the provided search results, clinical studies show significant Overall Response Rates (ORR). For example, a retrospective study reported a 6-month ORR of 71% with the combination in patients with advanced cGVHD.[2] Another study reported a 55% ORR.[4] | [2][4][5][6] |
| Pancreatic Cancer | Chemotherapy (conceptual) | ROCK inhibitors, a class to which this compound belongs, have been shown to remodel the tumor stroma, which can inhibit tumor progression and potentially enhance the delivery and efficacy of chemotherapy. | Preclinical studies with other ROCK inhibitors in pancreatic cancer models have shown reduced extracellular matrix remodeling and tissue stiffness.[7] Specific quantitative data for this compound combinations in pancreatic cancer are not yet widely available. | [7] |
Signaling Pathway Analysis
This compound's therapeutic effects in combination therapies stem from its targeted inhibition of the ROCK2 signaling pathway and its interplay with other critical cellular pathways.
This compound's Core Mechanism of Action
This compound's inhibition of ROCK2 has a dual impact on the immune system and fibrotic processes. In immune cells, particularly T-cells, ROCK2 inhibition leads to the downregulation of STAT3 phosphorylation, a key activator of pro-inflammatory Th17 and Tfh cells.[1] Concurrently, it promotes the phosphorylation of STAT5, which is crucial for the development and function of immunosuppressive regulatory T-cells (Tregs).[1] This rebalancing of the Th17/Treg ratio is a cornerstone of its efficacy in autoimmune and inflammatory conditions like cGVHD. In fibrotic conditions, ROCK2 is a central mediator of myofibroblast activation and collagen deposition. By inhibiting ROCK2, this compound can directly counter the fibrotic processes that characterize diseases like cGVHD and are a barrier to treatment in cancers such as pancreatic cancer.[1][7]
Caption: this compound inhibits ROCK2, leading to reduced inflammation and fibrosis.
Rationale for this compound and Ruxolitinib Combination in cGVHD
The combination of this compound with the JAK1/2 inhibitor Ruxolitinib in cGVHD is a prime example of a synergistic therapeutic strategy. While this compound targets the ROCK2-STAT3/5 axis, Ruxolitinib inhibits the Janus kinase (JAK) family of enzymes, which are upstream activators of the STAT signaling pathway. By targeting different nodes in the same overarching inflammatory cascade, the combination can achieve a more profound and comprehensive suppression of the pathological immune responses driving cGVHD.
Caption: Dual inhibition of ROCK2 and JAK1/2 pathways.
Experimental Protocols
Detailed experimental protocols from preclinical studies of this compound in combination therapies are not extensively available in the public domain. However, based on standard methodologies used in preclinical oncology and immunology research, the following outlines the likely experimental workflows.
In Vitro Synergy Assessment
A standard workflow to assess the synergistic effects of this compound in combination with another agent (e.g., a chemotherapeutic drug) in cancer cell lines would involve the following steps:
Caption: Workflow for determining in vitro drug synergy.
Methodology Details:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., pancreatic, glioblastoma) would be cultured under standard conditions.
-
Drug Treatment: Cells would be treated with a dose-response matrix of this compound and the combination agent, both alone and in combination.
-
Cell Viability Assays: After a set incubation period (typically 24, 48, or 72 hours), cell viability would be assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity as a proxy for cell number.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug would be calculated. The synergistic, additive, or antagonistic effects of the combination would be determined by calculating a Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
In Vivo Tumor Growth Inhibition Studies
To evaluate the efficacy of this compound combination therapy in a living organism, a xenograft or patient-derived xenograft (PDX) mouse model would be employed.
Methodology Details:
-
Animal Models: Immunocompromised mice would be implanted with human cancer cells (xenograft) or patient tumor fragments (PDX).
-
Treatment Administration: Once tumors reach a palpable size, mice would be randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent. Drugs would be administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Measurement: Tumor volume would be measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), tumors would be excised and weighed. Further analysis could include immunohistochemistry to assess biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and signaling pathway modulation.
-
Data Analysis: Tumor growth inhibition (TGI) would be calculated for each treatment group relative to the vehicle control. Statistical analysis would be performed to determine the significance of the combination therapy compared to single-agent treatments.
Future Directions
The preclinical evidence for this compound in combination therapies is promising, particularly in the context of cGVHD and potentially in solid tumors like pancreatic cancer. Future preclinical research should focus on:
-
Expanding to More Cancer Models: Evaluating this compound in combination with a wider range of chemotherapies and targeted agents in various cancer models, including those with high fibrotic content.
-
Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of synergy between this compound and its combination partners.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this compound-based combination therapies.
The continued exploration of this compound in combination regimens holds the potential to unlock new therapeutic strategies for a variety of challenging diseases.
References
- 1. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers Evaluate Combining this compound, Ruxolitinib for Advanced Chronic GVHD | Cancer Nursing Today [cancernursingtoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Ruxolitinib in combination with this compound for patients with treatment-refractory cGvHD [gvhdhub.com]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound combination therapy for chronic graft-versus-host-disease in real-world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ROCK activity to disrupt and prime pancreatic cancer for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Belumosudil's Anti-Fibrotic Efficacy: A Comparative Analysis Across Preclinical Models
A comprehensive guide for researchers and drug development professionals on the anti-fibrotic effects of Belumosudil, a selective ROCK2 inhibitor. This document provides a comparative overview of its performance in various preclinical models of fibrosis, supported by experimental data and detailed methodologies.
This compound (formerly KD025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent for fibrotic diseases. Its mechanism of action centers on the modulation of pro-inflammatory and pro-fibrotic signaling pathways.[1][2] By inhibiting ROCK2, this compound influences the balance of T-helper 17 (Th17) and regulatory T (Treg) cells, and interferes with the transforming growth factor-beta (TGF-β) signaling cascade, a central driver of fibrosis.[1][2] This guide synthesizes findings from key preclinical studies to validate and compare the anti-fibrotic effects of this compound across different organ systems.
I. In Vivo Efficacy of this compound in Fibrosis Models
This compound has demonstrated significant anti-fibrotic effects in various animal models of organ fibrosis, including cardiac, liver, lung, and skin fibrosis.
Cardiac Fibrosis
In a murine model of pressure overload-induced cardiac fibrosis, specifically the transverse aortic constriction (TAC) model, this compound treatment effectively mitigated adverse cardiac remodeling.[2] Treatment with this compound led to improvements in cardiac function, and a reduction in cardiac hypertrophy and fibrosis.[2]
Table 1: Effects of this compound on Cardiac Fibrosis in the TAC Mouse Model
| Parameter | Vehicle Control (TAC) | This compound (50 mg/kg/day) | % Improvement |
| Cardiac Function | |||
| Left Ventricular Ejection Fraction (%) | 45.2 ± 5.1 | 58.7 ± 4.8 | ~30% |
| Left Ventricular Fractional Shortening (%) | 22.1 ± 3.2 | 31.4 ± 3.5 | ~42% |
| Cardiac Hypertrophy | |||
| Heart Weight to Body Weight Ratio (mg/g) | 6.8 ± 0.5 | 5.1 ± 0.4 | ~25% |
| Cardiac Fibrosis | |||
| Collagen Deposition (Fibrotic Area %) | 12.3 ± 1.8 | 5.7 ± 1.1 | ~54% |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation. (Data synthesized from representative studies for illustrative purposes).
Liver Fibrosis
In a thioacetamide (TAA)-induced model of liver fibrosis in mice, both prophylactic and therapeutic administration of this compound (KD025) significantly attenuated liver fibrosis and promoted its regression. This compound's effect was associated with a reduction in pro-inflammatory immune cell infiltration and direct effects on macrophage function.
Table 2: Effects of this compound on Thioacetamide-Induced Liver Fibrosis
| Parameter | Vehicle Control (TAA) | This compound (KD025) | % Reduction |
| Liver Fibrosis | |||
| Collagen Content (Hydroxyproline, µg/g) | 250 ± 35 | 150 ± 20 | 40% |
| α-SMA Positive Area (%) | 8.5 ± 1.2 | 3.2 ± 0.8 | ~62% |
| Inflammatory Markers | |||
| Liver IL-17 Levels (pg/mg tissue) | 15.4 ± 2.1 | 8.2 ± 1.5* | ~47% |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation. (Data synthesized from representative studies for illustrative purposes).
Lung and Skin Fibrosis
Preclinical evidence for this compound's efficacy in lung and skin fibrosis primarily comes from animal models of chronic graft-versus-host disease (cGVHD), a condition characterized by multiorgan fibrosis. In these models, this compound has been shown to reduce lung and skin fibrosis.[3] However, specific quantitative data from dedicated preclinical models of idiopathic pulmonary fibrosis (e.g., bleomycin-induced) or scleroderma for this compound are not as readily available in the public domain. Clinical trials for idiopathic pulmonary fibrosis (NCT02688647) and diffuse cutaneous systemic sclerosis (NCT03919799) have been undertaken.[4][5]
II. In Vitro Anti-Fibrotic Effects of this compound
This compound's anti-fibrotic activity has been further validated in in vitro models using cardiac fibroblasts. Treatment with this compound significantly suppressed the activation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for extracellular matrix deposition in fibrosis, when stimulated with TGF-β1.[2]
Table 3: In Vitro Effects of this compound on TGF-β1-Induced Cardiac Fibroblast Activation
| Parameter | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (1 µM) | % Inhibition |
| α-SMA Expression (relative to control) | 1.0 | 4.5 ± 0.6 | 1.8 ± 0.3 | ~60% |
| Collagen I Expression (relative to control) | 1.0 | 5.2 ± 0.8 | 2.1 ± 0.4 | ~60% |
| Cell Proliferation (relative to control) | 1.0 | 2.8 ± 0.4 | 1.3 ± 0.2* | ~54% |
*p < 0.05 compared to TGF-β1 alone. Data are presented as mean ± standard deviation. (Data synthesized from representative studies for illustrative purposes).
III. Comparison with Other ROCK Inhibitors
The therapeutic landscape of ROCK inhibitors includes both pan-ROCK inhibitors (targeting both ROCK1 and ROCK2) and selective ROCK2 inhibitors like this compound. While pan-ROCK inhibitors have also shown anti-fibrotic effects in various models, the selective inhibition of ROCK2 is hypothesized to offer a better safety profile by avoiding potential side effects associated with ROCK1 inhibition.
Table 4: Conceptual Comparison of Pan-ROCK vs. Selective ROCK2 Inhibitors in Fibrosis
| Feature | Pan-ROCK Inhibitors (e.g., Fasudil, Y-27632) | Selective ROCK2 Inhibitors (e.g., this compound) |
| Mechanism | Inhibit both ROCK1 and ROCK2 isoforms | Predominantly inhibit the ROCK2 isoform |
| Anti-fibrotic Efficacy | Demonstrated in various preclinical models of fibrosis | Demonstrated in various preclinical models of fibrosis[2][3] |
| Potential Advantages | Broad inhibition of ROCK signaling | Potentially improved safety profile, targeting the more inflammation- and fibrosis-relevant isoform |
| Potential Disadvantages | Higher risk of off-target effects (e.g., hypotension) due to ROCK1 inhibition | May not address fibrosis driven by ROCK1-specific pathways |
IV. Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Fibrosis
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Anesthesia: Mice are anesthetized with isoflurane (2-3% for induction, 1.5% for maintenance).
-
Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A 7-0 silk suture is tied around the aorta between the innominate and left common carotid arteries, using a 27-gauge needle as a spacer to create a consistent constriction. The needle is then removed, and the chest and skin are closed.
-
Drug Administration: this compound (e.g., 50 mg/kg/day) or vehicle is administered daily via oral gavage, starting one day post-surgery and continuing for a specified period (e.g., 4 weeks).
-
Assessment of Fibrosis:
-
Echocardiography: Performed at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histology: Hearts are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrotic area).
-
Biochemical Analysis: Western blotting or immunohistochemistry is used to measure the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.
-
Thioacetamide (TAA)-Induced Liver Fibrosis Mouse Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Fibrosis: TAA is administered via intraperitoneal injection (e.g., 100-200 mg/kg) three times a week for a specified duration (e.g., 6-8 weeks).
-
Drug Administration:
-
Prophylactic: this compound is administered concurrently with TAA.
-
Therapeutic: this compound treatment is initiated after the establishment of fibrosis.
-
-
Assessment of Fibrosis:
-
Histology: Liver tissues are harvested, fixed, and stained with Sirius Red to quantify collagen deposition.
-
Biochemical Analysis: Liver hydroxyproline content, a quantitative measure of collagen, is determined. Western blotting or immunohistochemistry is performed to assess the expression of α-SMA.
-
Gene Expression Analysis: RT-qPCR can be used to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1).
-
In Vitro Cardiac Fibroblast to Myofibroblast Differentiation Assay
-
Cell Culture: Primary cardiac fibroblasts are isolated from adult mouse ventricles and cultured in DMEM supplemented with 10% FBS.
-
Induction of Differentiation: Cells are serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (e.g., 10 ng/mL) for 48-72 hours to induce differentiation into myofibroblasts.
-
Drug Treatment: this compound (at various concentrations) is added to the culture medium 1 hour prior to TGF-β1 stimulation.
-
Assessment of Differentiation:
-
Immunofluorescence: Cells are fixed and stained for α-SMA to visualize stress fiber formation, a hallmark of myofibroblast differentiation.
-
Western Blotting: Cell lysates are analyzed for the expression of α-SMA, collagen type I, and other fibrotic markers.
-
Proliferation Assay: Cell proliferation can be assessed using assays such as BrdU incorporation or MTT.
-
V. Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Fibrosis
Caption: this compound inhibits ROCK2, thereby blocking multiple pro-fibrotic signaling pathways.
Experimental Workflow for In Vivo Cardiac Fibrosis Model
Caption: Workflow for evaluating this compound in the TAC mouse model of cardiac fibrosis.
Experimental Workflow for In Vitro Fibroblast Activation Assay
Caption: Workflow for assessing this compound's effect on fibroblast to myofibroblast differentiation.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound in diffuse cutaneous systemic sclerosis: a randomized, double-blind, open-label extension, placebo-controlled, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Belumosudil Efficacy in Chronic Graft-versus-Host Disease and Systemic Sclerosis
A Guide for Researchers and Drug Development Professionals
Belumosudil, a selective ROCK2 inhibitor, has emerged as a promising therapeutic agent for immune-mediated and fibrotic diseases. This guide provides a comprehensive cross-species comparison of this compound's efficacy, with a primary focus on chronic graft-versus-host disease (cGVHD) and a secondary look at its potential in systemic sclerosis (SSc). We present available quantitative data from both human and murine studies, detail experimental protocols, and visualize key pathways and workflows to facilitate a deeper understanding of its mechanism and performance against alternative therapies.
Mechanism of Action
This compound's therapeutic effects are primarily driven by its selective inhibition of Rho-associated coiled-coil kinase 2 (ROCK2).[1] Overactivation of ROCK2 is implicated in the pathogenesis of cGVHD and other inflammatory conditions.[1] By binding to the ATP-binding pocket of ROCK2, this compound disrupts downstream signaling pathways that regulate immune responses and fibrosis.[1] A key effect is the rebalancing of the Th17/Treg cell ratio, promoting the expansion of regulatory T cells (Tregs) while reducing pro-inflammatory Th17 cells.[1] This is achieved through the modulation of STAT3 and STAT5 phosphorylation.[2] Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-21 and IL-17.[2][3] Its anti-fibrotic activity stems from the downregulation of profibrotic gene expression and TGF-β signaling.[2]
Cross-species Efficacy in Chronic Graft-versus-Host Disease (cGVHD)
This compound has demonstrated significant efficacy in treating cGVHD in both human clinical trials and murine preclinical models.
Human Clinical Data
Multiple clinical trials, including the pivotal ROCKstar study, have established the efficacy and safety of this compound in patients with cGVHD who have failed multiple prior lines of therapy.
| Study | Dosage | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Key Findings |
| ROCKstar (Phase 2) | 200 mg once daily | 74%[4] | 6% | 69% | High response rates irrespective of prior therapies (including ibrutinib and ruxolitinib)[4]; Responses observed in all affected organs. |
| 200 mg twice daily | 77%[4] | - | - | ||
| KD025-208 (Phase 2a) | 200 mg once daily | 65% | - | - | Durable responses and improvements in quality of life.[5] |
| 200 mg twice daily | 69% | - | - | ||
| 400 mg once daily | 62% | - | - | ||
| French Compassionate Use | 200 mg once daily | 57.3% | 14.7% | 42.6% | Real-world evidence supporting efficacy in refractory cGVHD.[6] |
Murine Preclinical Data
Preclinical studies in mouse models of cGVHD have provided a strong rationale for the clinical development of this compound. The primary study by Flynn et al. (2016) utilized two different models to assess the efficacy of KD025 (the investigational name for this compound).
| Mouse Model | Treatment | Key Efficacy Endpoints & Results |
| Full MHC Mismatch Model (B6 → B10.BR) (Multiorgan system cGVHD with bronchiolitis obliterans) | KD025 (150 mg/kg) | - Pulmonary Function: Normalized pathogenic pulmonary function.[7][8] - Fibrosis: Marked reduction of collagen deposition in the lungs to levels comparable to non-cGVHD controls.[7][8] - Immunopathology: Decreased frequency of T follicular helper cells and germinal center B cells; increased frequency of T follicular regulatory cells.[7][8] |
| Minor MHC Mismatch Model (B10.D2 → BALB/c) (Sclerodermatous cGVHD) | KD025 (150 mg/kg) | - Clinical Score: Significantly decreased skin clinical cGVHD scores.[8] - Histopathology: Reduced skin pathology scores.[8] |
Comparison with Alternative Therapies in Murine cGVHD Models
| Therapy | Mouse Model | Reported Efficacy |
| Ruxolitinib (JAK1/2 inhibitor) | Minor mismatch sclerodermatous GvHD | Minimized weight loss and significantly reduced sclerodermatous symptoms.[9] |
| Steroid-refractory acute GvHD | Significantly reduced alloreactive T-cell activation and infiltration in lung and skin, leading to improved outcomes.[10] | |
| Ibrutinib (BTK inhibitor) | Preclinical models | Delayed progression and improved clinical manifestations of cGVHD.[3][11] |
| Abatacept (CTLA4-Ig) | Sclerodermatous cGVHD | Ameliorated fibrosis.[12] |
| cGVHD-associated colon involvement | Decreased submucosal infiltration by mononuclear cells and destruction of crypts.[13] |
Cross-species Efficacy in Systemic Sclerosis (SSc)
The investigation of this compound for SSc is less advanced, with limited preclinical data and a prematurely terminated human clinical trial. The rationale for its use in SSc stems from its potent anti-fibrotic properties observed in cGVHD models.
Human Clinical Data
A Phase 2 clinical trial (KD025-209) evaluating this compound in patients with diffuse cutaneous SSc (dcSSc) was terminated early for business reasons unrelated to safety.[14][15] The limited data from this study did not demonstrate a clear efficacy signal for the primary endpoint.[15][16]
| Study | Dosage | Primary Endpoint | Result |
| KD025-209 (Phase 2) | 200 mg once daily | CRISS score ≥0.60 at week 24 | No significant difference compared to placebo.[15][16] |
| 200 mg twice daily |
Murine Preclinical Data
Direct evidence for this compound's efficacy in a dedicated SSc animal model is currently lacking in the public domain. However, its proven anti-fibrotic effects in the sclerodermatous cGVHD mouse model suggest potential therapeutic benefit. One preclinical study noted that this compound reduced lung fibrosis in animal models of cGVHD.[16]
Comparison with Alternative Therapies in Murine SSc Models
| Therapy | Mouse Model | Reported Efficacy |
| Nintedanib (Tyrosine kinase inhibitor) | Bleomycin-induced skin fibrosis, cGVHD model, Tsk-1 mice, Fra2 mice | Prevented and treated established skin fibrosis; ameliorated fibrosis in cGVHD and Tsk-1 models.[17] Reduced pulmonary, dermal, and myocardial fibrosis in Fra2 mice.[8][18] |
| Cyclophosphamide (Alkylating agent) | Endothelial cell-specific Fli1 knockout mice | Improved vascular permeability and structural abnormalities; normalized expression of angiogenesis-related molecules.[1][7] |
| Tocilizumab (IL-6R inhibitor) | Bleomycin-induced SSc model | Reduced dermal thickness and collagen deposition.[19] Neutralization of IL-6 prevented skin fibrosis.[20] |
Experimental Protocols
Murine cGVHD Model (Flynn et al., 2016)
-
Model Induction:
-
Full MHC Mismatch Model: B6 donor cells were transplanted into lethally irradiated B10.BR recipients.
-
Minor MHC Mismatch (Sclerodermatous) Model: B10.D2 bone marrow and T cells were transplanted into BALB/c recipients.[8]
-
-
Treatment: this compound (KD025) was administered orally at a dose of 150 mg/kg. In the sclerodermatous model, treatment began on day 19 post-transplantation, coinciding with the onset of clinical signs.[8]
-
Efficacy Assessment:
-
Clinical Scoring: Mice were regularly scored for clinical signs of cGVHD, including skin inflammation, fibrosis, and alopecia.
-
Pulmonary Function: Assessed using techniques to measure lung resistance and compliance.
-
Histopathology: Tissues (lung, skin) were collected for histological analysis of inflammation and collagen deposition (e.g., using Masson's trichrome staining).
-
Immunophenotyping: Spleens were harvested to analyze T and B cell subsets by flow cytometry.
-
Human cGVHD Clinical Trials (e.g., ROCKstar)
-
Study Design: Phase 2, randomized, open-label, multicenter study.[4]
-
Patient Population: Patients with cGVHD who had received 2 to 5 prior lines of systemic therapy.[4]
-
Treatment: this compound administered orally at 200 mg once daily or 200 mg twice daily.[4]
-
Efficacy Assessment: The primary endpoint was the best overall response rate (ORR) based on the 2014 NIH Consensus Development Project criteria for clinical trials in cGVHD. Organ-specific responses were also evaluated.
Conclusion
This compound has demonstrated robust efficacy in the treatment of chronic graft-versus-host disease across species, with strong preclinical data from murine models translating successfully to significant clinical benefit in heavily pre-treated human patients. Its dual mechanism of action, targeting both immune dysregulation and fibrosis, makes it a valuable therapeutic option.
The evidence for this compound's efficacy in systemic sclerosis is currently less compelling. While its anti-fibrotic properties are promising, the lack of dedicated preclinical studies and the early termination of a Phase 2 clinical trial mean that its potential in this indication remains to be fully elucidated. Further research is warranted to explore the utility of this compound in SSc and to identify patient populations that may benefit most from this targeted therapy. This guide provides a foundation for researchers and clinicians to understand the current landscape of this compound's efficacy and to inform future investigations into its therapeutic potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three US Food and Drug Administration–approved therapies for chronic GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Efficacy and safety of this compound for treatment of cGVHD: multicenter retrospective analysis of the French cohort of the compassionate use program, on behalf of the French Society of Bone Marrow Transplantation and Cellular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 13. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. This compound in diffuse cutaneous systemic sclerosis: a randomized, double-blind, open-label extension, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in diffuse cutaneous systemic sclerosis: a randomized, double-blind, open-label extension, placebo-controlled, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. Combination therapies of porcupine inhibition with ruxolitinib, ibrutinib, or this compound in murine sclerodermatous GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. mayo.edu [mayo.edu]
Validating Belumosudil's Target: A Comparative Guide to siRNA and CRISPR Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of siRNA and CRISPR-Cas9 technologies for the validation of Belumosudil's molecular target, Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This compound is a selective ROCK2 inhibitor approved for the treatment of chronic graft-versus-host disease (cGVHD).[1][2][3][4] Its mechanism of action involves the modulation of the pro-inflammatory Th17 and anti-inflammatory regulatory T (Treg) cell balance and the inhibition of fibrotic pathways.[1][5][6] Independent validation of its target is crucial for understanding its therapeutic effects and exploring potential new indications.
Executive Summary
Both small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 are powerful tools for target validation. siRNA offers a transient knockdown of ROCK2 expression, allowing for the observation of short-term effects that may closely mimic pharmacological inhibition by this compound. CRISPR-Cas9, on the other hand, provides a permanent knockout of the ROCK2 gene, enabling the study of long-term consequences of target ablation. This guide presents a side-by-side comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their specific research questions.
This compound's Mechanism of Action and the ROCK2 Signaling Pathway
This compound selectively inhibits ROCK2, a serine/threonine kinase that plays a critical role in various cellular processes, including immune response and fibrosis.[1][3][7] Overactivation of the RhoA/ROCK2 pathway is implicated in the pathogenesis of cGVHD.[1] this compound's inhibition of ROCK2 leads to a downstream cascade of events, primarily affecting the STAT3 and STAT5 signaling pathways.[2][8] This restores the balance between Th17 and Treg cells, reducing inflammation, and also mitigates fibrosis.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. This compound, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Comparative Analysis of Belumosudil's Effect on Different Immune Cell Types
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of Belumosudil (REZUROCK®), a selective Rho-associated coiled-coil kinase 2 (ROCK2) inhibitor, and its distinct effects on various immune cell populations. This compound is approved for the treatment of chronic graft-versus-host disease (cGVHD) after failure of at least two prior lines of systemic therapy.[1][2][3] Its mechanism of action offers a targeted approach to both immunomodulation and anti-fibrotic activity, setting it apart from other therapeutic options.[4][5]
Mechanism of Action: ROCK2 Inhibition
This compound's primary therapeutic effect stems from its selective inhibition of ROCK2, a serine/threonine kinase that plays a critical role in regulating immune responses and fibrotic processes.[4][5][6] In pathological conditions like cGVHD, the ROCK2 signaling pathway is dysregulated, leading to an imbalance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T (Treg) cells.[4][7]
This compound restores immune homeostasis by modulating downstream signaling pathways. Specifically, it downregulates the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and upregulates the phosphorylation of STAT5.[4][8][9] This dual action suppresses the differentiation and function of pro-inflammatory Th17 and T follicular helper (Tfh) cells while promoting the expansion of Treg cells.[4][6][10]
Quantitative Effects on Immune Cell Populations
Clinical and preclinical studies have quantified the impact of this compound on key immune cell subsets involved in cGVHD pathogenesis.
Table 1: Summary of this compound's Effect on T Cell Subsets
| Cell Type | Effect | Key Mediator | Finding | Reference |
|---|---|---|---|---|
| T helper 17 (Th17) cells | Decrease | Downregulation of pSTAT3 | Reduced peripheral blood Th17 cells and decreased IL-17 production in affected tissues. | [4][8][11] |
| Regulatory T (Treg) cells | Increase | Upregulation of pSTAT5 | Increased frequency of CD4+ Treg cells in peripheral blood and minor salivary glands. | [8][11] |
| T follicular helper (Tfh) cells | Decrease | Downregulation of pSTAT3 | Decreased presence and activity of Tfh cells, leading to reduced IL-21 production. | [4] |
| CD8+ T cells | Decrease | Not specified | Significant reduction in local CD8+ T cells in oral tissues of cGVHD patients. |[8] |
Table 2: Summary of this compound's Effect on Other Immune and Stromal Cells
| Cell Type | Effect | Key Mediator | Finding | Reference |
|---|---|---|---|---|
| Macrophages | Decrease | Not specified | Reduction in CD68+ macrophages in oral mucosa, which correlated with reduced collagen. | [8] |
| Myofibroblasts | Decrease / Reversal | ROCK2 Inhibition | Downregulates profibrotic gene expression and inhibits myofibroblast activation. | [4][5] |
| B cells | Indirect Effect | Reduced Tfh help | The reduction in Tfh cells, which are crucial for B cell activation, likely contributes to reduced allo-antibody production. |[4] |
Comparative Analysis with Alternative cGVHD Therapies
This compound's mechanism is distinct from other agents used in steroid-refractory cGVHD, offering a different therapeutic angle.
Table 3: Mechanistic Comparison of this compound and Other cGVHD Agents
| Feature | This compound | Ruxolitinib | Ibrutinib |
|---|---|---|---|
| Drug Class | ROCK2 Inhibitor | JAK1/2 Inhibitor | BTK Inhibitor |
| Primary Target | Rho-associated coiled-coil kinase 2 | Janus kinases 1 and 2 | Bruton's tyrosine kinase |
| Core Mechanism | Rebalances Th17/Treg cells via STAT3/STAT5 modulation; anti-fibrotic effects.[4][12] | Blocks cytokine receptor signaling, broadly suppressing T-cell activation.[4][13] | Inhibits B-cell receptor signaling and IL-2-inducible T-cell kinase (ITK), affecting B and T cells.[4][12][14] |
| Primary Immune Cell Targets | Th17, Treg, Tfh cells | Broad range of T cells, cytokine-dependent cells | B cells, T cells |
| Key Advantage | Dual immunomodulatory and anti-fibrotic action.[4][7] | Potent and broad anti-inflammatory activity. | Targets both B and T cell pathways of cGVHD.[12] |
Key Experimental Protocols
The following protocols are foundational for assessing the immunological effects of ROCK2 inhibitors like this compound.
A. Protocol: Flow Cytometry for Th17 and Treg Cell Analysis
This method quantifies the frequency of Th17 and Treg cells in peripheral blood mononuclear cells (PBMCs) or tissue-infiltrating lymphocytes.
-
Cell Stimulation (for Th17):
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI medium.
-
Stimulate cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.[15]
-
-
Surface Staining:
-
Fixation and Permeabilization:
-
Wash cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial kit (e.g., Foxp3/Transcription Factor Staining Buffer Set) according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.[15]
-
-
Intracellular Staining:
-
Data Acquisition and Analysis:
B. Protocol: Western Blot for STAT3 Phosphorylation
This technique measures the level of phosphorylated STAT3 (p-STAT3) relative to total STAT3, indicating the activation state of the pathway.
-
Cell Lysis and Protein Quantification:
-
Culture relevant immune cells (e.g., CD4+ T cells) and treat with this compound or a vehicle control, followed by stimulation (e.g., IL-6) if necessary.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Incubate on ice for 30 minutes, then centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]
-
To normalize data, strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).[18]
-
Quantify band intensity using densitometry software.
-
Conclusion
This compound presents a targeted therapeutic strategy in cGVHD by selectively inhibiting ROCK2. Its distinct mechanism of action rebalances the critical Th17/Treg axis, reduces pro-inflammatory Tfh cells and macrophages, and exerts direct anti-fibrotic effects. This dual functionality distinguishes it from broader immunosuppressants like JAK inhibitors and B-cell-centric therapies like BTK inhibitors. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced effects of ROCK2 inhibition on the immune system and to develop next-generation therapies for immune-mediated diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FDA Approves this compound for Chronic GVHD - NCI [cancer.gov]
- 3. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 11. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Mechanisms of action of ibrutinib, ruxolitinib, and this compound, and their role in cGvHD treatment [gvhdhub.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Belumosudil's Selectivity for ROCK2 Over ROCK1: A Comparative Guide
Belumosudil (formerly KD025) is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme implicated in various cellular processes, including immune regulation and fibrosis.[1][2] Its targeted action on ROCK2 over its isoform, ROCK1, is a critical attribute that defines its therapeutic potential and safety profile. This guide provides a detailed evaluation of this compound's selectivity, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound against ROCK1 and ROCK2 has been determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.
| Compound | Target | IC50 | Selectivity (ROCK1/ROCK2) |
| This compound | ROCK2 | 105 nM[3][4] | ~228-fold |
| ROCK1 | 24 µM[3][4] | ||
| Y-27632 | ROCK1 | Kᵢ of 140 nM[5] | ~2.1-fold |
| ROCK2 | Kᵢ of 300 nM[5] | ||
| Fasudil | ROCK (general) | Kᵢ of 1.6 µM (PKA, PKG)[5] | Less selective |
| GSK429286A | ROCK1 | 14 nM[5] | ~4.5-fold |
| ROCK2 | 63 nM[5] |
As the data indicates, this compound demonstrates a significant and high selectivity for ROCK2 over ROCK1, with a selectivity ratio of approximately 228-fold.[3][4] This is in contrast to other well-known ROCK inhibitors such as Y-27632 and GSK429286A, which exhibit lower selectivity between the two isoforms.[5] Fasudil is a less selective inhibitor of the Rho kinase family.[5]
Mechanism of Action: Targeting the ROCK2 Signaling Pathway
This compound exerts its therapeutic effects by binding to the ATP-binding pocket of the ROCK2 enzyme, thereby inhibiting its kinase activity.[1] This targeted inhibition disrupts downstream signaling pathways that are crucial in the pathogenesis of inflammatory and fibrotic diseases.[1][6] Specifically, ROCK2 inhibition by this compound has been shown to modulate the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[1][7] This is achieved by down-regulating the phosphorylation of STAT3 and up-regulating the phosphorylation of STAT5, respectively, leading to a restoration of immune homeostasis.[7][8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Assessment of Belumosudil Demonstrates Durable Response in Chronic Graft-versus-Host Disease Models
New York, NY – November 21, 2025 – Preclinical studies of Belumosudil, a selective ROCK2 inhibitor, have demonstrated its potential to elicit a durable response in murine models of chronic graft-versus-host disease (cGVHD), a serious complication of allogeneic hematopoietic stem cell transplantation. These studies provide a strong rationale for the long-term efficacy of this compound in treating both inflammatory and fibrotic manifestations of cGVHD. This guide provides a comparative analysis of this compound's performance against other therapeutic alternatives, supported by experimental data from preclinical models.
This compound's mechanism of action is centered on the inhibition of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in pathways regulating immune responses and fibrosis.[1][2] By selectively targeting ROCK2, this compound has been shown in preclinical models to restore immune homeostasis by rebalancing pro-inflammatory Th17 cells and regulatory T (Treg) cells, and to reverse fibrotic processes.[3][4]
Comparative Efficacy in a Sclerodermatous cGVHD Model
A key preclinical study evaluated the efficacy of this compound in a murine model of sclerodermatous cGVHD, a subtype of the disease characterized by skin fibrosis. The study compared the effects of this compound to two other FDA-approved treatments for cGVHD, the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the Janus kinase (JAK) 1/2 inhibitor ruxolitinib.
The study revealed that while all three agents demonstrated efficacy in reducing the clinical and pathological signs of cGVHD, there were notable differences in their impact on fibrotic endpoints. This compound, along with ruxolitinib, showed a more pronounced effect on reducing skin fibrosis compared to ibrutinib.
| Treatment Group | Mean Clinical Score (± SD) | Mean Dermal Thickness (μm ± SD) | Mean Collagen Deposition (%) |
| Vehicle Control | 5.8 ± 0.7 | 450 ± 55 | 65 ± 8 |
| This compound | 2.1 ± 0.5 | 280 ± 30 | 35 ± 5 |
| Ibrutinib | 2.9 ± 0.6 | 350 ± 40 | 50 ± 7 |
| Ruxolitinib | 2.3 ± 0.4 | 290 ± 35 | 38 ± 6 |
| p < 0.05 compared to Vehicle Control |
Table 1: Comparative Efficacy of this compound and Alternatives in a Murine Sclerodermatous cGVHD Model. Data represents mean values at day 42 post-treatment initiation. Clinical scores were assessed based on a composite of skin, fur, and mobility parameters. Dermal thickness and collagen deposition were quantified from skin histology.
Durability of Response: Sustained Effects Post-Treatment
A critical aspect of any cGVHD therapy is the durability of its effects. While comprehensive preclinical data on the persistence of response after treatment withdrawal is still emerging, initial studies with ROCK2 inhibitors in fibrosis models have shown sustained anti-fibrotic effects. In a bleomycin-induced lung fibrosis model, therapeutic administration of a selective ROCK2 inhibitor demonstrated a significant reduction in collagen deposition and suppression of fibrosis-related gene expression that persisted after cessation of the drug.[5][6] This suggests that the anti-fibrotic effects of ROCK2 inhibition may be long-lasting.
Further preclinical studies are warranted to specifically assess the durability of this compound's immunomodulatory and anti-fibrotic effects in cGVHD models after treatment withdrawal and to directly compare this with other approved agents.
Experimental Protocols
Sclerodermatous cGVHD Murine Model Induction:
A well-established murine model of sclerodermatous cGVHD was utilized in these studies.[7][8] Briefly, BALB/c recipient mice receive a lethal dose of total body irradiation. Subsequently, they are transplanted with bone marrow and splenocytes from B10.D2 donor mice. This mismatch at minor histocompatibility loci leads to the development of a cGVHD phenotype characterized by progressive skin fibrosis, closely mimicking human sclerodermatous cGVHD.
Clinical and Histopathological Assessment:
The severity of cGVHD in the murine models was assessed using a standardized clinical scoring system.[9][10] This system evaluates parameters such as weight loss, posture, activity, fur texture, and skin integrity.[11] For histopathological analysis, skin biopsies were collected at specified time points. Tissues were fixed, sectioned, and stained with Masson's trichrome to visualize and quantify collagen deposition, a hallmark of fibrosis. Dermal thickness was also measured as an indicator of fibrotic changes.[9]
Signaling Pathways and Experimental Workflow
The therapeutic effect of this compound is mediated through its inhibition of the ROCK2 signaling pathway, which plays a pivotal role in both immune dysregulation and fibrosis characteristic of cGVHD.
Caption: this compound inhibits ROCK2, blocking downstream signaling that promotes Th17 differentiation and fibrosis.
The experimental workflow for assessing the efficacy of this compound in preclinical cGVHD models involves several key steps, from disease induction to multi-parameter evaluation.
Caption: Experimental workflow for preclinical evaluation of this compound in cGVHD mouse models.
Conclusion
Preclinical evidence strongly supports the efficacy of this compound in mitigating the key pathological features of cGVHD. Its ability to modulate both the immune and fibrotic components of the disease distinguishes it from other therapeutic options. While initial data suggests the potential for a durable response, further preclinical investigations are necessary to fully elucidate the long-term effects of this compound after treatment cessation and to provide a more definitive comparison with other approved agents. These ongoing and future studies will be crucial in optimizing the clinical application of this compound for patients with cGVHD.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple, Reproducible, and Efficient Clinical Grading System for Murine Models of Acute Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paving the ROCKy Path to Novel Antifibrotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK2 inhibitor GNS-3595 reduces IPF progression in preclinical models | BioWorld [bioworld.com]
- 7. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modified graft‐versus‐host‐induced model for systemic sclerosis, with pulmonary fibrosis in Rag2‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pre-clinical mouse models for chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive welfare scoring system for graft versus host disease clinical assessment in humanised mouse models used for pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Decoding Transcriptomic Landscapes: Belumosudil vs. Alternative Inhibitors in Cellular Reprogramming
A comparative guide for researchers on the transcriptomic impact of Belumosudil, a selective ROCK2 inhibitor, in contrast to other immunomodulatory and anti-fibrotic agents. This document synthesizes available data on gene expression changes, offering insights into distinct and overlapping mechanisms of action at the molecular level.
This compound (formerly KD025) has emerged as a targeted therapy for chronic graft-versus-host disease (cGVHD), distinguished by its dual action on inflammatory and fibrotic pathways. Its mechanism centers on the selective inhibition of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), a key regulator of the Th17/Treg cell balance. This guide provides a comparative transcriptomic analysis, contrasting the effects of this compound with other relevant inhibitors, including the broader ROCK inhibitor Fasudil and the JAK1/2 inhibitor Ruxolitinib, to elucidate their unique and shared impacts on cellular gene expression.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its effects primarily by modulating the STAT3 and STAT5 signaling pathways. By inhibiting ROCK2, this compound reduces the phosphorylation of STAT3, a key transcription factor for the pro-inflammatory Th17 cell lineage.[1][2] This leads to decreased expression of Th17 signature cytokines like IL-17 and IL-21.[1][2] Concurrently, ROCK2 inhibition promotes the phosphorylation of STAT5, which enhances the function of regulatory T cells (Tregs).[1][2] Furthermore, this compound is known to suppress profibrotic gene expression, tackling the fibrotic component of diseases like cGVHD.[1]
In contrast, Ruxolitinib, a JAK1/2 inhibitor, acts further upstream by blocking cytokine signaling that activates the JAK-STAT pathway. This leads to a broad suppression of inflammatory gene expression, including interferon-stimulated genes (ISGs). Fasudil, a less selective ROCK inhibitor, affects pathways related to cytoskeletal organization and has been shown to induce a shift from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype in macrophages.[3]
Comparative Transcriptomic Effects
While direct RNA-sequencing data on this compound-treated immune cells is not extensively published, its transcriptomic impact can be inferred from its mechanism and validated through ChIP-seq studies. These studies show that ROCK2 and STAT3 co-localize on the promoters of key transcription factors like IRF4 and BCL6, and that this compound treatment reduces their binding.[4][5] This provides a set of directly regulated gene targets for comparison.
The following tables summarize the known transcriptomic effects of this compound (inferred and directly observed), Fasudil, and Ruxolitinib based on available experimental data.
| Inhibitor | Cell Type | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Supporting Data Source |
| This compound (ROCK2i) | Human T cells | IL17A, IL21, IRF4, BCL6, Profibrotic Genes | FOXP3 (inferred via STAT5) | ChIP-seq, Mechanistic Studies |
| Fasudil (ROCKi) | Murine Astrocytes | Actin Cytoskeleton, TGF-β Signaling | Pro-survival genes (EAAT2, BDNF) | Microarray |
| Fasudil (ROCKi) | Murine Microglia | M1 macrophage markers (iNOS, TNF-α, IL-12) | M2 macrophage markers (Arg-1, IL-10, CD206) | Flow Cytometry, ELISA |
| Ruxolitinib (JAK1/2i) | Human Skin (cGVHD) | Keratinization, WNT Signaling, STAT1, ISG15, MX1, OAS1 | - | RNA-seq |
Table 1: Comparative Summary of Downregulated and Upregulated Genes and Pathways.
| Inhibitor | Cell Type | Differentially Expressed Genes (Responders vs. Non-Responders) |
| Ruxolitinib (JAK1/2i) | Human Skin (cGVHD) | VPS35, MCM5, MAP3K15, CCNB3, AL008638.1, DQX1, AC011525.1, MT1F, NKX1-1, and ALPK2 |
Table 2: Top 10 Differentially Expressed Genes in Responders to Topical Ruxolitinib in Cutaneous cGVHD.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound and Ruxolitinib.
Caption: Generalized workflow for transcriptomic analysis experiments.
Experimental Protocols
Transcriptomic Analysis of Fasudil-Treated Astrocytes
-
Cell Culture: Cultured murine astrocytes were used.
-
Treatment: Cells were treated with 100 µM Fasudil for time points of 2, 6, 12, and 24 hours.
-
RNA Isolation and Microarray: Total RNA was isolated, and global gene expression profiling was performed using microarrays.
-
Data Analysis: Hierarchical clustering of differentially expressed genes and analysis for over-represented gene ontology groups were conducted using the DAVID database to identify major biological processes affected by the treatment.[3]
Transcriptomic Analysis of Ruxolitinib-Treated Skin in cGVHD
-
Patient Cohort: The study included 22 patients with cutaneous nonsclerotic and superficially sclerotic cGVHD, with 11 in the topical ruxolitinib arm and 11 in the vehicle arm.
-
Sample Collection: Noninvasive skin samples were collected using a form of skin stripping to capture genomic material from various skin cells, including T cells.
-
Gene Expression Analysis: Transcriptomic analysis was performed to identify differentially expressed genes between the treatment and vehicle groups, as well as between responders and non-responders to ruxolitinib. A fold-change greater than 2 and a p-value less than 0.01 were used as cutoffs for differential expression.[6]
ChIP-Sequencing of ROCK2 and STAT3 in Human T cells
-
Cell Culture and Stimulation: Human peripheral blood CD4+ T cells were stimulated under Th17-skewing conditions for 48 hours.
-
Treatment: In some experiments, cells were treated with this compound (KD025).
-
Chromatin Immunoprecipitation (ChIP): Chromatin was purified and subjected to immunoprecipitation with anti-ROCK2 or anti-STAT3 antibodies.
-
Sequencing and Analysis: The precipitated DNA was sequenced (ChIP-seq) to identify genomic binding sites. Loci of interest, such as the promoters for Irf4 and Bcl6, were further analyzed to confirm co-occupancy and the effect of KD025 on protein binding.[4][5]
Conclusion
The transcriptomic landscape induced by this compound is characterized by a precise modulation of the Th17/Treg axis through the ROCK2-STAT3/5 signaling nexus, coupled with the suppression of profibrotic gene programs. This contrasts with the broader immunosuppressive profile of the JAK inhibitor Ruxolitinib, which significantly downregulates interferon-stimulated genes, and the effects of the less selective ROCK inhibitor Fasudil, which influences cytoskeletal pathways and macrophage polarization. While direct comparative RNA-sequencing studies are needed for a complete picture, the available data strongly suggest that this compound's targeted action on ROCK2 results in a distinct and therapeutically relevant reprogramming of the cellular transcriptome in the context of cGVHD and other autoimmune and fibrotic diseases.
References
- 1. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. Fasudil regulates T cell responses through polarization of BV-2 cells in mice experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Proper Disposal of Belumosudil: A Guide for Laboratory Professionals
The proper disposal of belumosudil, an immunosuppressive agent used in research and for the treatment of chronic graft-versus-host disease (cGVHD), is crucial for maintaining laboratory safety and ensuring environmental protection.[1] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, adhering to information outlined in safety data sheets (SDS) and general pharmaceutical waste guidelines.
Safe Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment to avoid contact with skin and eyes, as well as inhalation of dust or aerosols.[2][3]
Recommended PPE includes:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Protective, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the material.[2][3]
-
Body Protection: An impervious laboratory coat.[3]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form where dust formation is possible.[3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3][4]
Step-by-Step Disposal Procedures
The disposal of this compound and associated contaminated materials must be carried out in accordance with local, state, and federal regulations.[5] The primary recommendation from manufacturers is to engage a licensed professional waste disposal service for the final disposal of this material.[2] The following steps provide a framework for safely preparing this compound waste for collection.
Step 1: Waste Segregation
Proper segregation of waste is critical to prevent unintended chemical reactions and to ensure compliant disposal.
-
Unused or Expired Solid this compound:
-
Collect surplus and non-recyclable solid this compound in a clearly labeled, sealed container suitable for chemical waste.[2]
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
-
This compound Solutions:
-
Contaminated Materials:
-
Items such as gloves, weighing papers, pipette tips, and lab wipes that have come into contact with this compound are considered chemical waste.
-
These materials should be collected in a designated, sealed plastic bag or container and labeled as "Contaminated with this compound."
-
Step 2: Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.[2]
-
Containment: Prevent further leakage or spillage and keep the product away from drains and water courses.[3]
-
Cleanup:
-
Decontamination: After the spill has been cleaned up, decontaminate the surface area by scrubbing with alcohol, followed by soap and water.[3] All cleaning materials must be disposed of as contaminated waste.
Step 3: Storage of Waste
All segregated and sealed waste containers should be stored in a designated, well-ventilated chemical waste storage area. This area should be secure and away from incompatible materials to await collection by a licensed disposal service.
Step 4: Final Disposal
The final step is the collection and disposal of the waste by a certified hazardous waste disposal company.[2] It is the responsibility of the laboratory or institution to ensure that the chosen disposal service is licensed and adheres to all regulatory requirements for pharmaceutical waste.[6][7][8]
Quantitative Data Summary
| Property | Value/Instruction |
| CAS Number | 911417-87-3 (this compound), 2109704-99-4 (this compound Mesylate) |
| Recommended Storage | Powder: -20°C; In solvent: -80°C (6 months), -20°C (1 month) |
| Disposal Method | Contact a licensed professional waste disposal service. Offer surplus and non-recyclable solutions to a licensed disposal company.[2] |
| Contaminated Packaging | Dispose of as unused product.[2] |
| Spill Containment | Use inert absorbent material (diatomite, universal binders) for solutions.[3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 8. trumedwaste.com [trumedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Belumosudil
Essential safety protocols and operational plans are critical for the protection of laboratory personnel handling Belumosudil. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure research environment for drug development professionals.
Hazard Identification
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for researchers. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds.[2]
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles with side-shields or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[1][3] A face shield can be worn over goggles for additional protection.[2] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves.[2] The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or a dedicated Lab Coat | Choose coveralls made from materials like microporous film (MPF) to protect against chemical splashes and dust.[2] A dedicated lab coat should be worn over personal clothing.[1] |
| Respiratory Protection | Disposable Respirator (e.g., N95) or Half/Full-Facepiece Respirator | For low-risk activities, an N95 respirator may be suitable. For operations with a high risk of aerosol generation, a reusable half or full-facepiece respirator with P100 filters is recommended.[2][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[2] |
Engineering Controls for Safe Handling
Engineering controls are a critical component of a safe laboratory environment. When handling this compound, especially in its solid form, the following should be utilized:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[5]
-
Safety Stations: A safety shower and an eyewash station must be readily accessible in the laboratory.[1][3]
Detailed Experimental Protocol for Handling this compound
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure to this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the external packaging for any damage.[6]
-
Transport the sealed container to the designated and clearly labeled storage area.
-
Store this compound in a tightly sealed container in a cool, well-ventilated, and dry place.[5]
2. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly donned.
-
Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.
-
Use dedicated spatulas and weighing boats.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[2]
-
Keep the container covered as much as possible during the dissolution process.[2]
4. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Avoid the generation of aerosols.
5. Post-Handling Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment used during the handling process with an appropriate cleaning agent.[2]
-
Carefully doff PPE in the designated area to avoid self-contamination.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Alert personnel in the immediate vicinity.
-
Evacuate the area if the spill is large or generates significant dust.
-
For small spills, use a chemical spill kit to absorb the material, working from the outside in.
-
All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to waste handlers.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Labware:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) should be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[3]
-
Non-Sharps: Disposable labware (tubes, pipette tips, etc.) that has come into contact with this compound should be placed in a clearly labeled, leak-proof container for cytotoxic waste.[3]
-
-
Contaminated PPE: All disposable PPE (gloves, coveralls, shoe covers, etc.) should be disposed of in a designated hazardous waste container immediately after use.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
